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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate: A Key Component in Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals Introduction In the rapidly evolving landscape of nucleic acid therapeutics, the development of safe and effective delivery vehicles is paramount. Among the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of nucleic acid therapeutics, the development of safe and effective delivery vehicles is paramount. Among the most promising of these are lipid nanoparticles (LNPs), which have demonstrated remarkable success in protecting and delivering delicate payloads such as messenger RNA (mRNA) to target cells.[1][2] At the heart of these LNPs are ionizable amino lipids, a class of molecules critical to the encapsulation, stability, and intracellular release of the therapeutic cargo. This guide provides a comprehensive technical overview of a specific amino lipid, 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate, a compound of significant interest for the formulation of next-generation drug delivery systems.

Core Compound Identification

The subject of this guide is the amino lipid with the chemical name 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate.

Identifier Value Source
CAS Number 2644752-88-3BroadPharm[3]
Molecular Formula C26H53NO3BroadPharm[3]
Molecular Weight 427.7 g/mol BroadPharm[3]

Physicochemical Properties and Structure-Activity Relationship

The molecular architecture of 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate is meticulously designed to fulfill the demanding requirements of an effective LNP component. Its structure comprises three key functional domains: a hydrophilic amino headgroup, a biodegradable ester linkage, and a branched lipid tail.

Structural Breakdown and Functional Significance

G cluster_head Hydrophilic Headgroup cluster_linker Linker cluster_tail Lipophilic Tail head Amino Group (Ionizable, pKa dependent) ester Ester Linkage (Biodegradable) head->ester Hexyl Chain hydroxyl Terminal Hydroxyl Group (Hydrogen Bonding) hydroxyl->head Butyl Chain tail 2-Hexyldecanoate (Branched, Hydrophobic Core) ester->tail

Caption: Key functional domains of 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate.

The ionizable amino headgroup is the cornerstone of its function. At a low pH, such as during LNP formulation, the amine nitrogen becomes protonated, facilitating the electrostatic complexation with the negatively charged phosphate backbone of nucleic acids like mRNA.[4][5] As the LNP encounters the neutral physiological pH of the bloodstream, the amino group becomes less charged, contributing to a more stable and less toxic particle.[6]

The terminal hydroxyl group offers an additional point of interaction, potentially forming hydrogen bonds with the mRNA, which can contribute to improved LNP stability and in vivo expression.[4] This feature is a key differentiator in the rational design of novel amino lipids.

The ester linkage is a critical design element for biodegradability. Once the LNP has delivered its payload into the cell, endogenous esterases can cleave this bond, breaking down the lipid into smaller, more easily cleared components. This rapid metabolism is crucial for minimizing potential toxicity associated with lipid accumulation, a significant concern for therapies requiring chronic dosing.[1][6]

The branched 2-hexyldecanoate tail provides the necessary hydrophobicity to drive the self-assembly of the lipid nanoparticle and form a stable lipid core. The branching of the lipid tail can influence the fluidity and packing of the LNP, which in turn can affect its stability and fusogenicity with endosomal membranes.

Role in Lipid Nanoparticle (LNP) Formulation and Mechanism of Action

6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate is a key functional component in multi-component LNPs, which typically also include a PEGylated lipid, a helper phospholipid, and cholesterol.[2]

LNP Assembly and Payload Encapsulation

The formation of LNPs is a rapid and dynamic process, often achieved through microfluidic mixing. An acidic aqueous phase containing the mRNA is rapidly mixed with an ethanol phase containing the lipids. The low pH ensures the protonation of the amino lipid, driving the electrostatic association with the mRNA and initiating the self-assembly of the nanoparticle core.

G cluster_formulation LNP Formulation (Microfluidics) cluster_delivery Cellular Delivery cluster_release Payload Release node1 mRNA in Aqueous Buffer (low pH) Lipids in Ethanol node2 Rapid Mixing node1->node2 node3 Self-Assembly node2->node3 node4 LNP in Circulation (neutral pH) node3->node4 node5 Endocytosis node4->node5 node6 Endosomal Escape node5->node6 node7 mRNA Release into Cytoplasm node6->node7 node8 Protein Translation node7->node8

Caption: Workflow of LNP formulation and intracellular delivery.

Intracellular Delivery and Endosomal Escape

Once administered, the LNPs circulate in the bloodstream and are taken up by target cells via endocytosis. The acidic environment of the endosome is the trigger for the final and most critical step: endosomal escape.[1][6] The low pH within the endosome leads to the protonation of the amino lipid, causing a disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm, where it can be translated into the therapeutic protein.

Comparative Analysis with ALC-0315

A notable structural analog to the topic compound is ALC-0315, a well-established ionizable lipid used in the Pfizer-BioNTech COVID-19 vaccine.[6][7]

Feature 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate ALC-0315
CAS Number 2644752-88-3[3]2036272-55-4[7][8][9]
Molecular Formula C26H53NO3[3]C48H95NO5[8][9]
Molecular Weight 427.7 g/mol [3]766.27 g/mol [8][10]
Structure Single lipid tailTwo lipid tails[7]
Headgroup 4-Hydroxybutylamino(4-Hydroxybutyl)azanediyl[7][9]

While both lipids share the 4-hydroxybutylamino headgroup, the most significant difference lies in the number of lipid tails. ALC-0315 possesses two hexyldecanoate tails, which influences its overall hydrophobicity and molecular geometry.[7] The single-tailed structure of 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate may lead to different packing parameters within the LNP, potentially affecting particle stability, fusogenicity, and in vivo performance. Further research is needed to fully elucidate the structure-activity relationships between these and other novel amino lipids.

Synthesis and Characterization

A plausible synthetic route would involve the esterification of 2-hexyldecanoic acid with a protected amino alcohol, followed by deprotection and subsequent alkylation with a hydroxybutyl-containing moiety.[11][12]

General Synthetic Approach

G A 2-Hexyldecanoic Acid C 6-Bromohexyl 2-hexyldecanoate A->C Esterification B 6-Bromohexan-1-ol B->C E 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate C->E Alkylation D 4-Aminobutanol D->E

Caption: A potential synthetic pathway for the target amino lipid.

Essential Characterization Techniques

The identity and purity of the final compound must be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion and Future Perspectives

6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate represents a promising ionizable amino lipid for the development of advanced LNP-based drug delivery systems. Its carefully designed structure, incorporating an ionizable amino headgroup, a terminal hydroxyl group for potential hydrogen bonding, a biodegradable ester linkage, and a branched lipid tail, positions it as a valuable tool for researchers in the field of nucleic acid therapeutics. The continued exploration of novel amino lipids with diverse structural motifs is essential for optimizing the safety and efficacy of the next generation of genetic medicines. The clear structure-activity relationships that are emerging will undoubtedly lead to the development of even more potent and well-tolerated delivery vehicles for a wide range of therapeutic applications.[1]

References

  • Hassett, K. J., Benenato, K. E., Jacquinet, E., Lee, A., Woods, A., Levy, B., ... & Madden, T. D. (2018). A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates. Molecular Therapy - Nucleic Acids, 12, 530–541.
  • Sabnis, S., Kumarasinghe, E. S., Salerno, T., Mihai, C., Ketova, T., Cottle, A., ... & Cornebise, M. (2021). Discovery of a Novel Amino Lipid That Improves Lipid Nanoparticle Performance through Specific Interactions with mRNA.
  • Flagship Pioneering. (2018, June 6). A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates. Retrieved from [Link]

  • Gerasimov, E. S., Smerdova, D. A., & Gaponova, A. V. (2023). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Frontiers in Pharmacology, 14, 1243534.
  • Alameh, M. G., Tombácz, I., Bettini, E., Lederer, K., Weng, S. P., Hajj, C., ... & Weissman, D. (2021). Best practices for characterizing RNA lipid nanoparticles.
  • Wikipedia. (n.d.). ALC-0315. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122666778, Alc-0315. Retrieved from [Link]

  • Shchelkunov, S. N., Shchelkunova, G. A., & Maksyutov, R. A. (2022). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. Russian Journal of Bioorganic Chemistry, 48(3), 577–580.
  • Amerigo Scientific. (n.d.). Lipids and PEG Derivatives for mRNA Delivery. Retrieved from [Link]

  • Cantillo, D., Wolf, M., & Kappe, C. O. (2024). Continuous flow synthesis of the ionizable lipid ALC-0315. Reaction Chemistry & Engineering, 9(1), 10-15.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22386383, 2-Hexyldecanoate. Retrieved from [Link]

Sources

Exploratory

Physicochemical properties of ALC-0315 lipid

An In-depth Technical Guide to the Physicochemical Properties of ALC-0315 Foreword: The Architect of mRNA Delivery In the landscape of advanced drug delivery, few molecules have achieved the prominence and impact of ALC-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of ALC-0315

Foreword: The Architect of mRNA Delivery

In the landscape of advanced drug delivery, few molecules have achieved the prominence and impact of ALC-0315. As the cornerstone ionizable lipid in the Pfizer-BioNTech BNT162b2 COVID-19 vaccine, ALC-0315 has been instrumental in the global effort against the SARS-CoV-2 pandemic.[1][2][3][4] Its function, however, extends far beyond simple encapsulation; it is a meticulously designed molecular entity engineered to navigate a series of biological barriers and execute a precise task: the safe and efficient delivery of messenger RNA to the cytoplasm of host cells.

This guide, intended for researchers, chemists, and drug development professionals, provides a deep dive into the core physicochemical properties of ALC-0315. We will move beyond surface-level descriptions to explore the causal relationships between its unique structure and its critical functions in lipid nanoparticle (LNP) systems. By understanding these fundamentals, we can better appreciate the elegance of its design and its role in the broader field of nucleic acid therapeutics.

Molecular Identity and Core Physicochemical Characteristics

At its heart, ALC-0315 is a synthetic, ionizable amino lipid. Its structure is a testament to rational drug delivery design, featuring a tertiary amine headgroup, biodegradable ester linkages, and branched hydrophobic tails.[5][6] These components are not arbitrary; each is engineered to perform a specific role in the mRNA delivery cascade.

The formal IUPAC name for ALC-0315 is ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate).[3][7] It presents as a colorless to light yellow, oily material, soluble in organic solvents such as ethanol, DMSO, and DMF, which is a critical property for the LNP formulation process.[7][8]

PropertyValueSource(s)
CAS Number 2036272-55-4[7][8][9][10]
Molecular Formula C₄₈H₉₅NO₅[7][8][9]
Molecular Weight ~766.3 g/mol [7][10][11]
Appearance Colorless to light yellow oily liquid[3][7][9]
pKa ~6.09[7][11][12]
Solubility Ethanol, DMSO, DMF, Chloroform[7][8][10][11]

The pH-Dependent Ionization: A Molecular Switch for Cellular Delivery

The single most important physicochemical property of ALC-0315 is its pKa of approximately 6.09 .[7][11] The pKa is the pH at which the lipid's tertiary amine group is 50% protonated. This value is strategically positioned to act as a "molecular switch," allowing the LNP to behave differently in distinct biological environments.

  • During Formulation (Acidic pH, ~4.0): In the acidic buffer used for LNP assembly, ALC-0315 is fully protonated, carrying a positive charge. This cationic state is essential for its electrostatic interaction with the negatively charged phosphate backbone of mRNA, driving efficient encapsulation.[3]

  • In Circulation (Physiological pH, ~7.4): Once administered, the LNP is in the bloodstream, where the pH is neutral. At this pH, ALC-0315 is predominantly deprotonated and electrically neutral. This quasi-neutral surface minimizes non-specific interactions with anionic cell membranes and blood components, reducing toxicity and prolonging circulation time.[13]

  • Inside the Endosome (Acidic pH, 5.0-6.5): After a cell takes up the LNP via endocytosis, it is trafficked into an endosome, which has an acidic internal environment. Here, ALC-0315's "switch" is flipped. It becomes fully protonated again, acquiring a strong positive charge.[4][13]

This pH-responsive behavior is the key to unlocking the LNP's primary challenge: endosomal escape.

pH-Dependent Ionization of ALC-0315.

Mechanism of Action: From LNP Formulation to Endosomal Escape

The physicochemical properties of ALC-0315 dictate its central role in the LNP's mechanism of action, a multi-step process culminating in mRNA release.

LNP Assembly and mRNA Encapsulation

LNPs are typically formulated using rapid microfluidic mixing.[14] A solution of lipids, including ALC-0315, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., ALC-0159), dissolved in ethanol is rapidly mixed with an acidic aqueous buffer (pH ~4) containing the mRNA payload.[15][16] The protonated ALC-0315 complexes with the mRNA, initiating the self-assembly of a dense core particle.

A representative formulation, based on the Pfizer-BioNTech vaccine, highlights the molar ratios where ALC-0315 is the predominant component.[15]

ComponentLipid TypeMolar Ratio (%)
ALC-0315 Ionizable Cationic Lipid46.3%
DSPC Helper Lipid9.4%
Cholesterol Structural Lipid42.7%
ALC-0159 PEGylated Lipid1.6%
Endosomal Escape: The Critical Step

Once inside the endosome, the protonation of ALC-0315 triggers a cascade of events. The now positively charged LNP interacts strongly with negatively charged lipids (e.g., phosphatidylserine) present on the inner leaflet of the endosomal membrane.[17][18]

This interaction, combined with the unique branched, "wedge-like" shape of ALC-0315, promotes the disruption of the endosomal membrane.[17][18] It is hypothesized that ALC-0315 induces a phase transition in the lipid membranes from a stable bilayer (lamellar) to non-bilayer, inverted hexagonal (HII) phases.[13][19][20] This structural rearrangement creates transient pores or defects in the endosomal membrane, allowing the encapsulated mRNA to escape into the cell's cytoplasm, where it can be translated by ribosomes into the target antigen.

LNP-Mediated mRNA Delivery and Endosomal Escape Workflow.

Experimental Protocols for Characterization

Validating the physicochemical properties of ALC-0315 and the LNPs it forms is critical for quality control and formulation development.

Protocol: pKa Determination using TNS Fluorescence Assay

The apparent pKa of ALC-0315 within an LNP formulation is commonly determined using a fluorescent probe like 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS).[21] The principle relies on the fact that TNS fluorescence is enhanced in a hydrophobic environment. As the LNP is titrated to lower pH, the protonation of ALC-0315 creates a more charged and interactive surface, leading to changes in the local environment that can be detected by the probe.

Methodology:

  • Prepare LNP Sample: Formulate blank LNPs (without mRNA) using the desired lipid composition. Purify and dilute the LNP suspension to a fixed lipid concentration in a low-buffering capacity solution (e.g., saline).

  • Prepare Buffer Series: Create a series of buffers spanning a wide pH range (e.g., pH 3 to 9). Common buffers include citrate for acidic pH, phosphate for near-neutral pH, and Tris for alkaline pH.[22]

  • Prepare TNS Stock: Dissolve TNS in a suitable solvent like DMSO to create a concentrated stock solution.

  • Assay Setup: In a 96-well microplate, add the LNP suspension and the TNS probe to each well. Then, add the different pH buffers to the wells to create a pH gradient across the plate.

  • Incubation: Incubate the plate for a short period at a controlled temperature to allow for equilibration.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation at 321 nm, emission at 445 nm).

  • Data Analysis: Plot the normalized fluorescence intensity against the pH. The data should yield a sigmoidal curve. The pKa is determined as the pH value at which 50% of the maximum fluorescence is achieved.[22]

TNS_Assay_Workflow start Start prep_lnp Prepare & Purify Blank LNPs start->prep_lnp prep_buffers Prepare Buffer Series (pH 3-9) start->prep_buffers setup_plate Aliquot LNPs, TNS, and Buffers into 96-well Plate prep_lnp->setup_plate prep_buffers->setup_plate measure Measure Fluorescence (Ex: 321nm, Em: 445nm) setup_plate->measure analyze Plot Fluorescence vs. pH measure->analyze determine_pka Calculate pKa at 50% Max Fluorescence analyze->determine_pka end_process End determine_pka->end_process

Workflow for TNS-based pKa Determination.
Impurity and Degradation Analysis

Ensuring the purity of ALC-0315 is paramount, as impurities can affect LNP stability, efficacy, and safety.[23] Degradation products, such as oxides or hydrolysis products (loss of an acyl chain), can arise during synthesis or storage.[23][24] Advanced mass spectrometry techniques, particularly LC-MS/MS with Electron-Activated Dissociation (EAD), are invaluable for this purpose. Unlike traditional collision-induced dissociation (CID), EAD provides more comprehensive fragmentation, enabling precise structural elucidation of the lipid and its low-abundance impurities.[23][24][25]

Conclusion

ALC-0315 is more than just a lipid; it is a sophisticated delivery agent whose physicochemical properties are finely tuned for the complex task of intracellular mRNA delivery. Its strategic pKa, amphiphilic nature, and unique molecular shape work in concert to encapsulate, protect, and ultimately release its nucleic acid payload. The success of ALC-0315 in the clinic has not only provided a critical tool against a global pandemic but has also laid a robust foundation for the future of mRNA therapeutics, offering a proven blueprint for the rational design of next-generation delivery vehicles.

References

  • BOLDYREV, I. A. (2023). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. Russian Journal of Bioorganic Chemistry.

  • ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. (2025). Article. [URL: Not Available]
  • ALC-0315, 2036272-55-4. BroadPharm.

  • McMillan, C., et al. (2024). Tailoring lipid nanoparticle dimensions through manufacturing processes. ResearchGate.

  • Boldyrev, I. A., et al. (2023). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. National Institutes of Health.

  • Wolf, J. B., et al. (2024). Continuous flow synthesis of the ionizable lipid ALC-0315. RSC Publishing.

  • ALC-0315. Wikipedia.

  • Comprehensive characterization of the lipid nanoparticle (LNP), ALC-0315, and its impurities using electron-activated dissociation (EAD). SCIEX.

  • Wolf, J. B., et al. (2024). Continuous flow synthesis of the ionizable lipid ALC-0315. Reaction Chemistry & Engineering.

  • ALC-0315 | Lipid Nanoparticle Component. MedchemExpress.com.

  • Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement. Pharma Excipients.

  • Structural characterization of the cationic lipid nanoparticle component, ALC-0315, and its impurities using electronactivated dissociation (EAD)-based MS/MS fragmentation. SCIEX.

  • Quantification and impurity analysis of ALC-0315 from LNPs in plasma using the ZenoTOF 7600 system. SCIEX.

  • Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2. National Institutes of Health.

  • ALC-0315: A Critical Lipid Component in mRNA Vaccine Delivery. JIB-04.

  • A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine. National Institutes of Health.

  • ALC-0315. MedChemExpress.

  • Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery. National Institutes of Health.

  • Quantification and impurity analysis of ALC-0315 from LNPs in plasma using the ZenoTOF 7600 system. ResearchGate.

  • Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design. National Institutes of Health.

  • ALC-0315 (CAS Number: 2036272-55-4). Cayman Chemical.

  • Molecular structure of ALC-0315. ResearchGate.

  • Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. Sartorius.

  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. PubMed.

  • The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA. National Institutes of Health.

  • Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery. ResearchGate.

  • ALC-0315. MedKoo.

  • ALC-0315 | CAS 2036272-55-4. Biomol.com.

  • Q1-ALC-0315 (iodide). Cayman Chemical.

  • Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles. ACS Publications.

  • Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles. ChemRxiv.

  • mRNA biologics and cold chain storage. SMOBIO Technology.

  • (a) Molecular structures of ionisable lipids, ALC-0315 and SM-102. (b)... ResearchGate.

  • Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. National Institutes of Health.

  • a) Molecular structures of two ionizable lipids, ALC‐0315 and SM‐102,... ResearchGate.

  • Wrap, Pack, Release: Phase Transition of mRNA Lipid Nanoparticles Under the Computational Microscope. Biophysical Society.

  • What is ALC-0315?. BroadPharm.

Sources

Foundational

ALC-0315 structure and function in lipid nanoparticles

An In-Depth Technical Guide to ALC-0315: Structure and Function in Lipid Nanoparticles Introduction: The Linchpin of mRNA Delivery The rapid development and deployment of mRNA vaccines against SARS-CoV-2 marked a watersh...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to ALC-0315: Structure and Function in Lipid Nanoparticles

Introduction: The Linchpin of mRNA Delivery

The rapid development and deployment of mRNA vaccines against SARS-CoV-2 marked a watershed moment in pharmaceutical science, fundamentally enabled by advances in drug delivery technology. At the heart of this success are lipid nanoparticles (LNPs), sophisticated vehicles designed to protect and transport fragile mRNA molecules to their target cells. Within the intricate four-part lipid composition of these LNPs, the ionizable cationic lipid stands out as the most critical component. ALC-0315, systematically named [(4-hydroxybutyl)azanediyl]bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is the ionizable lipid that became a cornerstone of the Pfizer-BioNTech BNT162b2 vaccine.[1][2][3][4]

This guide serves as a technical deep-dive into the molecular structure of ALC-0315 and the nuanced mechanisms by which it governs the efficacy of LNP-based therapeutics. As a senior application scientist, my objective is to move beyond mere description to explain the causal links between ALC-0315's chemical properties and its biological function, providing researchers and drug development professionals with a field-proven understanding of this pivotal excipient.

Part 1: The Molecular Architecture of ALC-0315

ALC-0315 is a synthetic amino lipid characterized by a unique structure meticulously designed for nucleic acid delivery.[5][6] Its architecture consists of three key domains:

  • A Tertiary Amine Headgroup: This is the functional core of the molecule. The nitrogen atom is bonded to a 4-hydroxybutyl group and two separate hexane chains. This tertiary amine is ionizable, meaning it can accept a proton (become protonated) under specific pH conditions.[5][7]

  • Ester Linkages: The two hexane chains are connected via biodegradable ester bonds to the lipid tails.[5][7] These linkages are susceptible to hydrolysis within the cell, contributing to the metabolism and clearance of the lipid after it has performed its function.[5]

  • Two Branched Hydrophobic Tails: Each arm terminates in a 2-hexyldecanoate tail. These long, branched aliphatic chains provide the necessary lipophilicity for the molecule to integrate into the lipid nanoparticle structure.[2]

The precise arrangement of these domains is not accidental; it is the result of extensive research aimed at optimizing the balance between mRNA encapsulation, particle stability, and, most importantly, endosomal escape.

ALC_0315_Structure cluster_hydroxybutyl 4-Hydroxybutyl Group cluster_arm1 Hexanediyl bis(2-hexyldecanoate) Arm 1 cluster_arm2 Hexanediyl bis(2-hexyldecanoate) Arm 2 N N C1_hb CH₂ N->C1_hb C1_h1 CH₂ N->C1_h1 C1_h2 CH₂ N->C1_h2 C2_hb CH₂ C1_hb->C2_hb C3_hb CH₂ C2_hb->C3_hb C4_hb CH₂ C3_hb->C4_hb OH OH C4_hb->OH C2_h1 CH₂ C1_h1->C2_h1 C3_h1 CH₂ C2_h1->C3_h1 C4_h1 CH₂ C3_h1->C4_h1 C5_h1 CH₂ C4_h1->C5_h1 C6_h1 CH₂ C5_h1->C6_h1 O_e1 O C6_h1->O_e1 CO_e1 C=O O_e1->CO_e1 Ester Linkage Tail1 2-Hexyldecanoate Tail CO_e1->Tail1 C2_h2 CH₂ C1_h2->C2_h2 C3_h2 CH₂ C2_h2->C3_h2 C4_h2 CH₂ C3_h2->C4_h2 C5_h2 CH₂ C4_h2->C5_h2 C6_h2 CH₂ C5_h2->C6_h2 O_e2 O C6_h2->O_e2 CO_e2 C=O O_e2->CO_e2 Ester Linkage Tail2 2-Hexyldecanoate Tail CO_e2->Tail2 LNP_Uptake_and_Escape cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_cell Target Cell LNP_neutral LNP with Neutral ALC-0315 Endocytosis 1. Cellular Uptake (Endocytosis) LNP_neutral->Endocytosis Endosome 2. LNP in Early Endosome (pH drops to ~6.0-6.5) Endocytosis->Endosome Protonation 3. ALC-0315 Protonation (Becomes Cationic) Endosome->Protonation Acidification Destabilization 4. Interaction with Endosomal Membrane & Membrane Destabilization Protonation->Destabilization Release 5. mRNA Released into Cytoplasm Destabilization->Release Translation Protein Translation (Therapeutic Effect) Release->Translation

Caption: Mechanism of LNP uptake and ALC-0315-mediated endosomal escape.

Part 4: Experimental Protocol - LNP Formulation via Microfluidics

Reproducible and scalable LNP formulation is paramount. Microfluidic mixing has become the gold standard, offering precise control over particle size and polydispersity. This self-validating system ensures that the rapid mixing of lipids in an organic phase with the mRNA in an aqueous phase leads to consistent nanoparticle self-assembly.

Objective: To formulate mRNA-loaded LNPs containing ALC-0315 using a microfluidic mixing device.

Methodology:

  • Lipid Stock Preparation (Organic Phase): a. In a sterile glass vial, dissolve ALC-0315, DSPC, Cholesterol, and ALC-0159 in absolute ethanol to achieve the desired molar ratios (e.g., 46.3:9.4:42.7:1.6). [8][9] b. The total lipid concentration should be determined based on the specific microfluidic system and desired final concentration (e.g., 10 mg/mL total lipid). c. Gently warm the solution (e.g., to 37°C) and vortex thoroughly to ensure all components, especially cholesterol, are fully dissolved into a clear solution. [8]

  • mRNA Solution Preparation (Aqueous Phase): a. Dilute the mRNA transcript in an acidic aqueous buffer (e.g., 100 mM sodium acetate, pH 5.0) to the target concentration. [9] b. The concentration should be calculated to achieve the desired RNA-to-lipid weight ratio (e.g., 0.05 wt/wt). [8]

  • Microfluidic Mixing: a. Set up the microfluidic mixing system (e.g., NanoAssemblr Ignite) according to the manufacturer's instructions. [10] b. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another. c. Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. An FRR of 3:1 is commonly used. [10] d. Set the total flow rate (TFR), which influences particle size (e.g., 10 mL/min). [10] e. Initiate the pumping process. The rapid, controlled mixing within the microfluidic cartridge induces the self-assembly of the lipids around the mRNA, forming LNPs.

  • Downstream Processing and Characterization: a. The resulting LNP solution is diluted with a neutral buffer (e.g., PBS, pH 7.4). b. Perform buffer exchange and remove excess ethanol via dialysis or tangential flow filtration (TFF) against PBS (pH 7.4). [8] c. Sterile filter the final LNP formulation through a 0.2 µm filter. [8] d. Characterize the final product for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS), and determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

Conclusion

ALC-0315 is more than just a structural component; it is a dynamic, functional excipient that embodies the principles of intelligent drug delivery design. Its carefully tuned pKa is the linchpin of its activity, enabling it to remain inert in circulation, actively capture its mRNA payload during formulation, and trigger its release into the cytoplasm at the precise subcellular location. Comparative studies have shown that ALC-0315-based LNPs can elicit higher antibody levels and stronger cellular immune responses compared to LNPs formulated with other ionizable lipids like MC3, underscoring its efficacy. [11][12]Understanding the intricate relationship between the structure of ALC-0315 and its pH-dependent function is essential for any scientist working to harness the power of lipid nanoparticles for the next generation of genetic medicines.

References

  • Title: ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery Source: CordenPharma URL: [Link]

  • Title: Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape Source: ACS Publications URL: [Link]

  • Title: Ionizable lipids key role in novel RNA-lipid nanoparticle therapies Source: Inside Therapeutics URL: [Link]

  • Title: Comprehensive characterization of the lipid nanoparticle (LNP), ALC-0315, and its impurities using electron-activated dissociation (EAD) Source: SCIEX URL: [Link]

  • Title: Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ALC-0315 Source: Grokipedia URL: [Link]

  • Title: A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape Source: PubMed URL: [Link]

  • Title: Ionizable Lipids to Optimize RNA-LNP Delivery Source: YouTube URL: [Link]

  • Title: A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination Source: PubMed URL: [Link]

  • Title: Alc-0315 | C48H95NO5 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: ALC-0315 Source: Wikipedia URL: [Link]

  • Title: Measuring the pKa of ALC-0315 ionisable lipid LNPs Source: ResearchGate URL: [Link]

  • Title: Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Quantification and impurity analysis of ALC-0315 from LNPs in plasma using the ZenoTOF 7600 system Source: SCIEX URL: [Link]

  • Title: Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Routes of synthesis of the ALC-0315 lipid. Source: ResearchGate URL: [Link]

  • Title: Quantification and impurity analysis of ALC-0315 from LNPs in plasma using the ZenoTOF 7600 system Source: ResearchGate URL: [Link]

  • Title: Endosomal Escape of Lipid Nanoparticles: A New Perspective on the Literature Data Source: MDPI URL: [Link]

  • Title: Decoding pH-Driven Phase Transition of Lipid Nanoparticles Source: bioRxiv URL: [Link]

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Exploratory

An In-Depth Technical Guide to Ionizable Lipids for Nucleic Acid Delivery

Introduction: The Lynchpin of Modern Genetic Medicine The rapid ascent of nucleic acid therapeutics, exemplified by mRNA vaccines and siRNA therapies, represents a paradigm shift in medicine.[1][2] This revolution was no...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Lynchpin of Modern Genetic Medicine

The rapid ascent of nucleic acid therapeutics, exemplified by mRNA vaccines and siRNA therapies, represents a paradigm shift in medicine.[1][2] This revolution was not solely born from advances in nucleic acid biology but was critically enabled by a breakthrough in chemical engineering: the development of ionizable lipids. These specialized molecules are the cornerstone of Lipid Nanoparticle (LNP) delivery systems, solving the fundamental challenge of safely and efficiently delivering large, negatively charged nucleic acid payloads into the cytoplasm of target cells.[1][3]

Standard lipids are ill-suited for this task. Permanently cationic lipids, while effective at binding nucleic acids, are often toxic and rapidly cleared from circulation. Neutral lipids fail to efficiently release their cargo. Ionizable lipids masterfully circumvent these issues through a pH-dependent charge-switching mechanism.[1][4] At physiological pH (7.4) in the bloodstream, they are predominantly neutral, providing a "stealth" characteristic that minimizes unwanted interactions and prolongs circulation. Upon uptake into the acidic environment of the endosome (pH 5.0-6.5), their headgroups become protonated, acquiring a positive charge. This transformation is the key that unlocks the endosomal cage, allowing the therapeutic payload to reach its site of action in the cytosol.[3][]

This guide provides a comprehensive technical overview of ionizable lipids for researchers, scientists, and drug development professionals. We will dissect their molecular architecture, explore the critical relationship between structure and function, detail the formulation and characterization processes, and provide field-proven protocols for essential validation assays.

The Molecular Core: Structure-Activity Relationships (SAR)

The efficacy of an ionizable lipid is not accidental; it is the result of rational design, where each component of the molecule is finely tuned to perform a specific function.[6][7] An ionizable lipid can be deconstructed into three primary domains: the headgroup, the linker, and the hydrophobic tails. Understanding the structure-activity relationship (SAR) of each is crucial for optimizing delivery performance.[6]

  • The Headgroup: This domain contains the pH-sensitive amine (typically tertiary) that defines the lipid as "ionizable." The number and arrangement of amines influence the lipid's pKa—the pH at which it is 50% ionized. An optimal pKa is the single most important predictor of in vivo potency.[8]

    • Optimal pKa Range: Extensive research has shown that an apparent pKa for the formulated LNP between 6.2 and 6.9 is ideal for most applications.[9][10] This range ensures the LNP remains neutral at blood pH but becomes sufficiently cationic in the late endosome to trigger payload release.[9] For liver-targeting applications, a slightly lower pKa of 6.2-6.5 is often preferred, while intramuscular vaccine applications may benefit from a pKa between 6.6 and 6.9.[9][10]

  • The Linker: This segment connects the headgroup to the tails and plays a critical role in the lipid's biodegradability and stability. Modern ionizable lipids often incorporate biodegradable bonds, such as esters, within their linkers.[1][11][12] This design feature is crucial for clinical safety, especially for therapies requiring repeat dosing, as it allows the lipid to be broken down into non-toxic metabolites after fulfilling its delivery function, reducing the risk of accumulation and associated toxicity.[1][13]

  • The Hydrophobic Tails: These long hydrocarbon chains are responsible for the lipid's self-assembly into a nanoparticle structure and its ability to fuse with and disrupt the endosomal membrane. The length, degree of saturation, and branching of these tails influence the fluidity and fusogenicity of the LNP.[14] For instance, the inclusion of unsaturated tails (containing double bonds) introduces kinks into the structure, increasing membrane fluidity and promoting the formation of non-bilayer hexagonal (HII) phases, which are thought to facilitate membrane disruption and endosomal escape.[15][16]

Evolution of Ionizable Lipids

The field has seen a rapid evolution in ionizable lipid chemistry, with each generation offering improved potency and safety.

Lipid Generation Example(s) Key Features & Advancements Clinical Use
Early Generation DLin-MC3-DMAOne of the first highly potent ionizable lipids. Established the optimal pKa principle.Onpattro® (siRNA therapy)[1][17][18]
Next Generation ALC-0315, SM-102Feature biodegradable ester linkages, improving the safety profile for repeat dosing. Structurally similar.[17][18][19]Comirnaty® (Pfizer/BioNTech), Spikevax® (Moderna) (mRNA vaccines)[17][18][19]
Emerging A4B4-S3, 5D8Designed via combinatorial chemistry for enhanced biodegradability and superior in vivo gene editing efficacy.[12][13][20]Preclinical and investigational therapies.[13][20]

A head-to-head comparison in mice showed that at a 1 mg/kg dose, ALC-0315 LNPs achieved greater siRNA-mediated knockdown of target proteins compared to MC3 LNPs.[17][18][21] However, at a higher dose (5 mg/kg), ALC-0315 LNPs led to an increase in liver toxicity markers, a response not observed with MC3 LNPs at the same dose, highlighting the critical balance between efficacy and safety in lipid design.[17][18][22]

Formulation: Building the Nanoparticle

An LNP is a multi-component system where the ionizable lipid works in concert with several "helper" lipids to encapsulate and deliver the nucleic acid payload.[1][23]

Core LNP Components
ComponentExampleMolar Ratio (%)Primary Function
Ionizable Lipid ALC-0315, SM-10240-50Binds nucleic acid; facilitates endosomal escape.[17]
Phospholipid DSPC10-20Acts as a structural "helper" lipid, forming the nanoparticle shell.[1][17]
Cholesterol Cholesterol30-40Stabilizes the LNP structure and modulates membrane fluidity.[1][17]
PEG-Lipid DMG-PEG20001-2Forms a hydrophilic corona that prevents aggregation and reduces opsonization, increasing circulation time.[1][17]
Manufacturing via Microfluidic Mixing

The gold standard for producing uniform, potent LNPs is through rapid mixing in a microfluidic device.[24][25][26] This technique offers precise control over particle size and high encapsulation efficiency.[9][25]

The process involves two streams:

  • Solvent Phase: The lipid mixture (ionizable, phospholipid, cholesterol, PEG-lipid) is dissolved in a solvent, typically ethanol.

  • Aqueous Phase: The nucleic acid payload (mRNA, siRNA, etc.) is dissolved in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0).

These two streams are rapidly mixed within a microfluidic chip (e.g., a staggered herringbone mixer).[26] The rapid change in solvent polarity causes the lipids to precipitate and self-assemble around the nucleic acid, forming the LNP core. The precise control over flow rates and mixing times afforded by microfluidics results in LNPs with a small, uniform size (typically 60-120 nm) and low polydispersity index (PDI < 0.2), which are critical for consistent in vivo performance.[25][27]

LNP_Formulation_Workflow cluster_inputs Inputs cluster_process Process cluster_purification Purification & Concentration cluster_output Final Product lipids Lipid Mix in Ethanol mixing Microfluidic Mixing lipids->mixing rna Nucleic Acid in Aqueous Buffer (pH 4) rna->mixing dialysis Dialysis / TFF (Buffer Exchange to PBS pH 7.4) mixing->dialysis Self-Assembly final_lnp Purified LNPs dialysis->final_lnp Purification

LNP Formulation and Purification Workflow.

Mechanism of Action: The Cellular Journey

The journey of an LNP from injection to payload delivery is a multi-step process, with endosomal escape being the most critical and challenging barrier.[4][15][28]

  • Circulation and Uptake: After administration, the PEG-lipid shield helps the LNP evade immune cells and prolongs its time in circulation.[1] For liver-targeted LNPs, apolipoprotein E (ApoE) in the blood adsorbs to the LNP surface, mediating uptake by hepatocytes via the low-density lipoprotein receptor (LDLR).[29]

  • Endocytosis: The LNP is internalized by the cell through endocytosis, becoming trapped within a membrane-bound vesicle called an endosome.[15]

  • Endosomal Maturation and Acidification: The cell actively pumps protons into the endosome, causing its internal pH to drop from ~6.5 in the early endosome to ~5.0 in the late endosome.[]

  • Protonation and Activation: This acidic environment is the trigger. The ionizable lipid's headgroup becomes protonated, switching the LNP's surface charge from neutral to positive.[4][]

  • Endosomal Escape: The now-cationic ionizable lipids are thought to interact with negatively charged (anionic) lipids present on the inner leaflet of the endosomal membrane.[15][16] This interaction disrupts the endosomal membrane's integrity, possibly by inducing a non-bilayer lipid phase (hexagonal HII), which leads to the formation of pores or the complete rupture of the endosome.[15] This allows the nucleic acid payload to be released into the cytoplasm, where it can be translated (mRNA) or engage with its target (siRNA).[4][15]

Endosomal_Escape_Mechanism Uptake 1. LNP Uptake via Endocytosis (Cellular Environment, pH 7.4) Endosome 2. LNP trapped in Early Endosome (pH ~6.5) Uptake->Endosome Acidification 3. Endosome Acidification (Proton pumps lower pH to ~5.0-6.0) Endosome->Acidification Maturation Protonation 4. Ionizable Lipid Protonation (LNP becomes positively charged) Acidification->Protonation pH Trigger Disruption 5. Interaction with Endosomal Membrane (LNP(+) binds to anionic lipids(-)) Protonation->Disruption Release 6. Membrane Disruption & Payload Release into Cytosol Disruption->Release Fusogenesis

The pH-triggered mechanism of LNP endosomal escape.

Critical Quality Attributes (CQAs) & Characterization Assays

Rigorous characterization is essential to ensure the safety, efficacy, and batch-to-batch consistency of LNP formulations.[27][30] The following assays represent the core analytical workflow for any LNP development program.

LNP_Characterization_Workflow cluster_physchem Physicochemical Characterization cluster_functional Functional Evaluation Formulation LNP Formulation Size_PDI Size (DLS) & PDI Formulation->Size_PDI Zeta Zeta Potential Size_PDI->Zeta pKa Apparent pKa (TNS Assay) Zeta->pKa EE Encapsulation Efficiency (RiboGreen Assay) pKa->EE InVitro In Vitro Transfection EE->InVitro InVivo In Vivo Efficacy & Biodistribution InVitro->InVivo

Standard workflow for LNP characterization.
Protocol 1: pKa Determination using TNS Assay

The apparent pKa of the LNP is a measure of its overall ionization behavior and is a key predictor of endosomal escape.[31] The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a common fluorescence-based method for this measurement.[32][33] TNS fluoresces strongly when it binds to the positively charged, hydrophobic environment of a protonated LNP but has low fluorescence in an aqueous buffer.[32][34]

Methodology:

  • Prepare Buffers: A series of buffers with pH values ranging from 3.0 to 10.0 are prepared.[34]

  • Sample Preparation: Dilute the LNP formulation to a final lipid concentration of approximately 500 µM in a neutral buffer (e.g., PBS).[35]

  • Assay Plate Setup: In a black 96-well plate, add 90 µL of each buffer from the pH gradient series to the wells in a column.

  • Add LNPs: Add 5 µL of the diluted LNP sample to each well across one row of the plate.[35]

  • Add TNS Probe: Prepare a working solution of TNS and add 5 µL to each well.[35]

  • Read Fluorescence: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 320 nm and 450 nm, respectively.[32][35]

  • Data Analysis: Plot the fluorescence intensity against the measured pH of each well. Fit the data to a sigmoidal dose-response curve. The pKa is the pH value that corresponds to 50% of the maximal fluorescence intensity.[33]

Protocol 2: Encapsulation Efficiency using RiboGreen® Assay

Encapsulation efficiency (EE) measures the percentage of nucleic acid that is successfully protected inside the LNPs. High EE (>90%) is critical for accurate dosing and efficacy.[9][36] The RiboGreen® assay uses a dye that fluoresces brightly upon binding to RNA, providing a highly sensitive method for quantification.[37]

Methodology:

  • Prepare RNA Standard Curve: Create a series of known RNA concentrations in TE buffer to generate a standard curve (e.g., 0 to 100 ng/mL).[37]

  • Measure Free RNA:

    • Dilute the LNP sample in TE buffer.

    • Measure the fluorescence of the intact LNP sample after adding RiboGreen® reagent. The dye can only access unencapsulated RNA.

    • Use the standard curve to determine the concentration of free (unencapsulated) RNA.

  • Measure Total RNA:

    • Take a separate aliquot of the diluted LNP sample.

    • Lyse the nanoparticles by adding a detergent (e.g., 0.5-1.0% Triton™ X-100) and incubating for 10-15 minutes at 37°C.[37][38] This releases the encapsulated RNA.

    • Add RiboGreen® reagent and measure the fluorescence.

    • Use the standard curve to determine the total RNA concentration.

  • Calculate Encapsulation Efficiency:

    • EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Future Outlook: Beyond the Liver

While current clinically approved LNPs show a strong tropism for the liver, a major frontier in the field is developing ionizable lipids and LNP formulations capable of targeting other tissues and cell types, such as immune cells, the lungs, or tumors.[14][29][39][40][41] This is being pursued through several strategies:

  • Rational Lipid Design: Synthesizing novel ionizable lipids with distinct chemical properties that alter protein corona formation and subsequent biodistribution.[12][20]

  • Targeted Ligands: Modifying the LNP surface with ligands, such as antibodies or nanobodies, that bind to specific receptors on target cells, enabling active targeting.[39][41]

  • Modulating Formulation: Adjusting the type and ratio of helper lipids, such as the PEG-lipid, can influence LNP size and surface properties, thereby tuning delivery to different organs.[40][42]

The continued, iterative design of ionizable lipids, grounded in a deep understanding of their structure-activity relationships, will undoubtedly unlock the full potential of nucleic acid therapeutics for a vast array of human diseases.[10]

References

  • Han, X., et al. (2021). Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo. bioRxiv. [Link]

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  • Jia, Y., et al. (2023). Membrane phase transition endosomal escape mechanism of LNPs. ResearchGate. [Link]

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Foundational

The Pivotal Role of ALC-0315 in the Pfizer-BioNTech mRNA Vaccine: A Technical Guide

Introduction: The Dawn of a New Vaccine Era and the Critical Role of Delivery The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering unprecedented speed in development and manufa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of a New Vaccine Era and the Critical Role of Delivery

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering unprecedented speed in development and manufacturing.[1] The Pfizer-BioNTech COVID-19 vaccine, a frontrunner in this technological revolution, owes its success not only to the synthetic mRNA encoding the SARS-CoV-2 spike protein but also to its sophisticated delivery vehicle: the lipid nanoparticle (LNP).[2] This guide provides an in-depth technical exploration of a critical component of this LNP formulation, the ionizable cationic lipid ALC-0315, for researchers, scientists, and drug development professionals. We will delve into the causality behind its selection, its multifaceted role in vaccine efficacy, and the experimental methodologies for the formulation and characterization of these revolutionary nanomedicines.

ALC-0315: The pH-Responsive Linchpin of mRNA Delivery

ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a novel synthetic lipid that is central to the function of the Pfizer-BioNTech vaccine's LNP delivery system.[3] Its ingenious design lies in its pH-dependent ionizable tertiary amine head group.[4] At a physiological pH of 7.4, ALC-0315 remains largely neutral, minimizing interactions with blood components and reducing potential cytotoxicity.[4] However, in the acidic environment of an endosome (pH 5-6), the amine group becomes protonated, acquiring a positive charge.[2] This "protonation switch" is the key to both encapsulating the negatively charged mRNA during formulation and facilitating its release into the cytoplasm of target cells.

The Supporting Cast: A Symphony of Lipids

While ALC-0315 is the star player, the LNP is a meticulously orchestrated formulation of four lipid components, each with a specific and vital role.[5] The stability, biocompatibility, and ultimate efficacy of the vaccine depend on the synergistic interplay of these molecules.

Lipid Component Chemical Name Molar Ratio (%) Primary Function
ALC-0315 ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)46.3pH-dependent mRNA encapsulation and endosomal escape
DSPC 1,2-distearoyl-sn-glycero-3-phosphocholine9.4Structural integrity and stability of the lipid bilayer
Cholesterol -42.7Enhances LNP stability, modulates membrane fluidity
ALC-0159 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide1.6Forms a protective hydrophilic layer, prevents aggregation, and increases circulation time

Table 1: Lipid Composition of the Pfizer-BioNTech COVID-19 Vaccine LNP Formulation.

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is a saturated phospholipid that acts as a structural "helper lipid," contributing to the formation and stability of the lipid bilayer.[6] Its high phase transition temperature enhances the rigidity and stability of the LNP.[6]

Cholesterol , another crucial structural component, intercalates within the lipid bilayer, modulating its fluidity and permeability.[7] This is essential for maintaining the overall shape and integrity of the nanoparticle, ensuring the effective encapsulation and protection of the mRNA cargo.[7]

ALC-0159 is a PEGylated lipid, meaning it is a lipid conjugated to a polyethylene glycol (PEG) chain.[8] This PEG layer forms a hydrophilic shield on the surface of the LNP, which serves two primary purposes: it prevents the nanoparticles from aggregating, and it reduces non-specific binding to proteins in the bloodstream, thereby increasing circulation time and bioavailability.[9][10]

The LNP Assembly: A Controlled Nanoprecipitation

The formation of mRNA-loaded LNPs is a rapid and controlled self-assembly process, typically achieved through microfluidic mixing.[11][12] This technique allows for precise control over the mixing of a lipid-containing organic phase (e.g., ethanol) with an aqueous phase containing the mRNA at a low pH.[12]

LNP_Assembly cluster_0 Microfluidic Mixing cluster_1 Downstream Processing Lipids_in_Ethanol Lipid Mixture in Ethanol (ALC-0315, DSPC, Cholesterol, ALC-0159) Mixing_Point Rapid Mixing Lipids_in_Ethanol->Mixing_Point mRNA_in_Buffer mRNA in Acidic Buffer (e.g., Citrate Buffer, pH 4.0) mRNA_in_Buffer->Mixing_Point LNP_Formation Self-Assembly of LNPs (mRNA Encapsulation) Mixing_Point->LNP_Formation Dialysis Dialysis against PBS (pH 7.4) (Ethanol Removal & pH Neutralization) LNP_Formation->Dialysis Crude LNP suspension Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration Final_Product Final LNP Formulation Sterile_Filtration->Final_Product

Figure 1: Workflow for the microfluidic-based synthesis of mRNA-loaded lipid nanoparticles.

During this rapid mixing, the pH of the environment is acidic, ensuring that ALC-0315 is positively charged. This allows for strong electrostatic interactions with the negatively charged phosphate backbone of the mRNA, driving the encapsulation of the nucleic acid within the forming lipid core.[9] The subsequent dialysis against a buffer at physiological pH (e.g., PBS at pH 7.4) removes the organic solvent and neutralizes the surface charge of the LNPs, rendering them suitable for administration.[11]

The Cellular Journey: From Injection to Protein Expression

Once administered, the LNPs embark on a journey to deliver their precious cargo into the cytoplasm of host cells, primarily antigen-presenting cells (APCs).

Endosomal_Escape cluster_0 Cellular Uptake and Endosomal Trafficking cluster_1 Mechanism of mRNA Release LNP Lipid Nanoparticle (LNP) (Neutral Surface Charge) Endocytosis Endocytosis LNP->Endocytosis Uptake Cell_Membrane Cell Membrane Endosome Endosome (Acidic Environment, pH 5-6) Endocytosis->Endosome Protonation Protonation of ALC-0315 (Becomes Positively Charged) Endosome->Protonation Hexagonal_Phase Formation of Inverted Hexagonal Phase (Interaction with Endosomal Lipids) Protonation->Hexagonal_Phase Endosomal_Membrane Endosomal Membrane (Negatively Charged) Endosomal_Membrane->Hexagonal_Phase Interaction Membrane_Destabilization Endosomal Membrane Destabilization Hexagonal_Phase->Membrane_Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release Translation Translation into Spike Protein mRNA_Release->Translation Ribosomes

Figure 2: The cellular uptake and endosomal escape mechanism of ALC-0315-containing LNPs.

The LNPs are internalized by cells through endocytosis.[13] Inside the endosome, the acidic environment triggers the protonation of ALC-0315.[4] The now positively charged ALC-0315 interacts with the negatively charged lipids of the endosomal membrane. This interaction is believed to induce a phase transition in the lipid mixture, leading to the formation of a non-bilayer, inverted hexagonal phase structure.[2][4] This structural rearrangement destabilizes the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm.[4] Once in the cytoplasm, the mRNA is translated by the host cell's ribosomes to produce the SARS-CoV-2 spike protein, which then elicits a robust immune response.

Experimental Protocols: A Guide for the Bench Scientist

The following protocols provide a framework for the laboratory-scale synthesis and characterization of mRNA-loaded LNPs.

Protocol 1: mRNA-LNP Formulation via Microfluidic Mixing

Materials:

  • ALC-0315, DSPC, Cholesterol, ALC-0159

  • Anhydrous Ethanol

  • mRNA in 10 mM Citrate Buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Preparation of Lipid Stock Solution: Dissolve ALC-0315, DSPC, cholesterol, and ALC-0159 in anhydrous ethanol to achieve the desired molar ratio (46.3:9.4:42.7:1.6) and a total lipid concentration of approximately 10-20 mg/mL.

  • Preparation of mRNA Solution: Dilute the mRNA stock in 10 mM citrate buffer (pH 4.0) to the desired concentration. The final volume should be three times that of the lipid solution for a 3:1 aqueous to organic flow rate ratio.[14]

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase at 3:1.[14]

    • Set the total flow rate to achieve rapid and efficient mixing (e.g., 12 mL/min).[11]

    • Initiate the flow and collect the resulting LNP suspension.

  • Downstream Processing:

    • Dialyze the collected LNP suspension against 1000 volumes of PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.[13]

    • Sterile-filter the dialyzed LNP formulation through a 0.22 µm syringe filter.

    • Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Physicochemical Characterization of mRNA-LNPs

A thorough characterization of the formulated LNPs is crucial to ensure quality and consistency.

Parameter Technique Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average hydrodynamic diameter and the uniformity of the particle size distribution.
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the LNPs, which should be near-neutral at physiological pH.
Morphology and Structure Cryogenic Transmission Electron Microscopy (Cryo-TEM)To visualize the size, shape, and internal structure of the LNPs.[15]
mRNA Encapsulation Efficiency RiboGreen Assay (or similar fluorescence-based assay)To quantify the percentage of mRNA that is successfully encapsulated within the LNPs.[14]

A. Dynamic Light Scattering (DLS) for Size and PDI:

  • Dilute the LNP sample in PBS (pH 7.4).

  • Analyze the sample using a DLS instrument to obtain the Z-average diameter and the PDI.

B. Cryogenic Transmission Electron Microscopy (Cryo-TEM):

  • Apply a small volume of the LNP suspension to a TEM grid.

  • Plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Image the frozen-hydrated LNPs using a transmission electron microscope under cryogenic conditions.

C. RiboGreen Assay for Encapsulation Efficiency:

  • Prepare two sets of LNP samples diluted in TE buffer.

  • To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.

  • Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Fluorescence of Intact LNPs) / Total Fluorescence] x 100

Safety and Toxicological Considerations

While ALC-0315 is a key enabler of mRNA vaccine technology, its safety profile is a critical aspect of drug development. As a novel excipient, it has undergone rigorous evaluation.[9] Studies have shown that the stereochemistry of ALC-0315 can influence both its efficacy and cytotoxicity, suggesting that stereochemically pure formulations could offer enhanced performance and better safety profiles.[16] Furthermore, while rare, the PEGylated lipid component (ALC-0159) has been associated with hypersensitivity reactions in some individuals.[10]

Conclusion: The Future of LNP-mediated Therapies

ALC-0315 stands as a testament to the power of rational lipid design in overcoming the challenges of nucleic acid delivery. Its pH-responsive nature is a cornerstone of the Pfizer-BioNTech vaccine's success, enabling the safe and effective delivery of mRNA to elicit a potent immune response. The methodologies outlined in this guide provide a foundation for researchers to further explore and optimize LNP formulations for a wide range of therapeutic applications, from infectious diseases to cancer immunotherapy and gene editing. As our understanding of the intricate interplay between LNP components and biological systems deepens, we can anticipate the development of even more sophisticated and targeted delivery platforms, heralding a new era in medicine.

References

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  • Li, Y., et al. (2025). Cost-Effective and Reproducible Preparation of mRNA-Loaded Lipid Nanoparticles Using a Conventional Laboratory-Scale Microfluidic Assembly System. Bio-protocol.
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  • Microfluidic synthesis of lipid nanoparticles. (2025). Inside Therapeutics.
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Exploratory

A Technical Guide to the Endosomal Escape Mechanism of ALC-0315 Lipid Nanoparticles

Abstract The clinical success of mRNA vaccines, such as the Pfizer-BioNTech COVID-19 vaccine, has underscored the critical role of lipid nanoparticle (LNP) delivery systems.[1][2] A key component of these systems is the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The clinical success of mRNA vaccines, such as the Pfizer-BioNTech COVID-19 vaccine, has underscored the critical role of lipid nanoparticle (LNP) delivery systems.[1][2] A key component of these systems is the ionizable cationic lipid, which is essential for encapsulating the mRNA payload and, crucially, for facilitating its escape from the endosome into the cytoplasm where it can be translated into protein.[2][3] This guide provides an in-depth technical examination of the endosomal escape mechanism mediated by ALC-0315, the ionizable lipid used in the Pfizer-BioNTech vaccine. We will explore the molecular architecture of ALC-0315 LNPs, dissect the pH-dependent cascade that triggers membrane disruption, and provide detailed, field-proven protocols for experimentally validating endosomal escape.

Section 1: Molecular Architecture of ALC-0315 LNPs

The efficacy of an LNP as a drug delivery vehicle is a direct consequence of the synergistic function of its components. ALC-0315-based LNPs, used in the Comirnaty® vaccine, are typically composed of four key lipidic molecules, each with a specific role.[2][4][5]

  • Ionizable Cationic Lipid (ALC-0315): This is the cornerstone of the LNP's function.[6] ALC-0315, or ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), features a tertiary amine headgroup and branched lipid tails.[4][7] Its most critical property is its pH-dependent charge. At a physiological pH of ~7.4, the lipid is predominantly neutral, minimizing non-specific interactions with anionic cell membranes and enhancing biocompatibility.[3][8] However, within the acidic environment of a maturing endosome (pH 5.0-6.5), the tertiary amine becomes protonated, conferring a positive charge to the lipid.[3][8][] This "switch" is the trigger for endosomal escape.

  • Helper Lipid (DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a phospholipid that provides structural integrity to the nanoparticle.[1][6]

  • Sterol Lipid (Cholesterol): Cholesterol is incorporated to enhance particle stability by modulating the fluidity and rigidity of the lipid membrane.[1]

  • PEGylated Lipid (ALC-0159): A polyethylene glycol (PEG)-lipid conjugate serves as a protective shield, preventing aggregation and increasing the LNP's circulation time in the bloodstream.[2][6]

The precise ratio of these components is critical for forming stable, monodisperse nanoparticles that can efficiently encapsulate and deliver their mRNA cargo.[2]

ComponentChemical NameKey Function
Ionizable Lipid ALC-0315pH-dependent charge for mRNA encapsulation and endosomal escape[2][3]
Helper Lipid DSPCProvides structural integrity to the LNP[1][6]
Sterol Lipid CholesterolModulates membrane fluidity and enhances stability[1]
PEGylated Lipid ALC-0159Increases circulation time and prevents aggregation[2][6]

Section 2: The Endosomal Escape Hypothesis: A pH-Dependent Cascade

The journey of the mRNA payload from the LNP to the cell's translational machinery is fraught with barriers, the most significant of which is the endosomal membrane.[][10] The mechanism by which ALC-0315 LNPs overcome this barrier is a sophisticated, multi-step process driven by the changing chemical environment of the endosome.

  • Cellular Uptake: LNPs are internalized by cells primarily through endocytosis, a process where the cell membrane engulfs the nanoparticle, enclosing it within a vesicle known as an endosome.[10]

  • Endosomal Acidification: Once inside the cell, the endosome begins to mature. Proton pumps in the endosomal membrane actively transport H+ ions into its lumen, causing the internal pH to drop from the neutral pH of the extracellular space to an acidic pH of 6.5 or lower.[][11]

  • ALC-0315 Protonation: This drop in pH is the critical trigger. The tertiary amine headgroup of ALC-0315 has an apparent pKa that is sensitive to its environment.[12][13][14] While its intrinsic pKa in water is high, within the LNP environment, the apparent pKa is significantly lower, making it highly responsive to endosomal pH.[12][13][14] As the pH drops below this apparent pKa, the amine group becomes protonated, and the ALC-0315 molecule acquires a net positive charge.[2][8]

  • Ion-Pair Formation & Membrane Disruption: The newly cationic ALC-0315 lipids can now form strong electrostatic interactions, or "ion pairs," with the negatively charged (anionic) lipids, such as phosphatidylserine, that are present on the inner leaflet of the endosomal membrane.[10][15]

  • Phase Transition and Cargo Release: This interaction is believed to induce a structural rearrangement of the lipids. The cone-like shape of the protonated ALC-0315, along with its interaction with endosomal lipids, promotes a transition from a stable lipid bilayer to a non-bilayer, inverted hexagonal (HII) phase.[10][16] This phase transition destabilizes and disrupts the integrity of the endosomal membrane, leading to the formation of pores or its complete rupture, ultimately releasing the mRNA cargo into the cytoplasm.[][10]

Endosomal_Escape_Mechanism cluster_cell Cytoplasm (pH ~7.4) LNP 1. LNP Uptake (ALC-0315 is Neutral) Endosome 2. Endosomal Maturation (Internal pH drops) LNP->Endosome Endocytosis Protonation 3. ALC-0315 Protonation (Becomes Positively Charged) Endosome->Protonation Acidification (H+) Interaction 4. Ion-Pair Formation (LNP+ interacts with Endosomal Lipids-) Protonation->Interaction Destabilization 5. Membrane Destabilization (Hexagonal Phase Transition) Interaction->Destabilization Release 6. mRNA Release into Cytoplasm Destabilization->Release

Caption: The pH-driven cascade of ALC-0315 LNP endosomal escape.

Section 3: Experimental Validation of Endosomal Escape

Quantifying the efficiency of endosomal escape is paramount for the rational design and optimization of LNP formulations.[17][18] While direct measurement is challenging, several robust assays provide quantitative proxies for this critical event. Here, we detail two widely-used methodologies.

Protocol 1: Galectin-9 Puncta Formation Assay

Principle: This imaging-based assay provides a direct visualization of endosomal membrane rupture.[19] Galectins are cytosolic proteins that bind to β-galactosides, which are sugars normally found only on the lumenal (interior) side of the endosome.[20] If the endosomal membrane loses integrity, cytosolic Galectin-9 can access these sugars, rapidly accumulating at the site of damage and forming distinct, fluorescently-labeled puncta that can be quantified by microscopy.[20][21]

Detailed Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa or A549 cells stably expressing mCherry-Galectin-9) in a 96-well, glass-bottom imaging plate at a density of 10,000-20,000 cells per well. Allow cells to adhere overnight.

  • LNP Treatment: Prepare serial dilutions of ALC-0315 LNPs (and appropriate controls) in complete cell culture medium. Replace the medium in the wells with the LNP-containing medium. Incubate for 4-24 hours, depending on the expected kinetics of uptake and escape.

  • Cell Fixation: Gently aspirate the medium. Wash the cells twice with 1x Phosphate Buffered Saline (PBS). Fix the cells by adding 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Nuclear Staining: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (this step is optional but can improve antibody access if co-staining). Stain the nuclei by incubating with DAPI (1 µg/mL) in PBS for 5 minutes.

  • Imaging: Wash the cells three times with PBS. Add fresh PBS or imaging buffer to the wells. Acquire images using a high-content automated confocal microscope. Use channels for DAPI (nuclei) and mCherry (Galectin-9).

  • Image Analysis: Utilize an automated image analysis software (e.g., ImageJ/Fiji, CellProfiler) to:

    • Identify nuclei (DAPI channel) to define individual cells.

    • Identify the cell cytoplasm based on the nuclear mask.

    • Within the cytoplasm, identify and count the number of high-intensity mCherry-Galectin-9 puncta per cell.

    • Calculate the percentage of cells positive for puncta and the average number of puncta per cell across different treatment conditions.

Galectin9_Workflow Step1 1. Seed Cells (mCherry-Gal9 expressing) Step2 2. Treat with LNPs (4-24h incubation) Step1->Step2 Step3 3. Fix & Stain (PFA, DAPI) Step2->Step3 Step4 4. Acquire Images (High-Content Confocal) Step3->Step4 Step5 5. Analyze Images (Count Puncta/Cell) Step4->Step5

Caption: High-throughput workflow for the Galectin-9 endosomal escape assay.
Protocol 2: Split Luciferase Reporter Assay (SLEEQ)

Principle: This highly sensitive, quantitative assay measures the direct delivery of a payload into the cytosol.[22][23][24] The system uses a split NanoLuc luciferase, composed of a large subunit (LgBiT) and a small, complementary peptide tag (HiBiT). Cells are engineered to express LgBiT in their cytosol. The HiBiT peptide is then encapsulated within the LNPs as cargo. Only when the LNP successfully escapes the endosome can the HiBiT peptide bind to the cytosolic LgBiT, reconstituting a functional luciferase enzyme that generates a quantifiable bioluminescent signal upon addition of its substrate.[23]

Detailed Step-by-Step Methodology:

  • Cell Seeding: Seed cells stably expressing LgBiT (e.g., HEK293-LgBiT) in a 96-well, white, opaque-bottom plate suitable for luminescence readings. Allow cells to adhere overnight.

  • LNP Treatment: Treat cells with LNPs encapsulating the HiBiT peptide (or a HiBiT-tagged cargo). Include controls such as untreated cells and cells treated with a non-escaping LNP formulation. Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis & Substrate Addition: Equilibrate the plate and the Nano-Glo® Luciferase Assay reagent to room temperature.

  • Signal Measurement: Add the Nano-Glo® reagent directly to the wells according to the manufacturer's protocol. This reagent lyses the cells and contains the furimazine substrate.

  • Luminescence Reading: Shake the plate for 3 minutes to ensure complete lysis and signal stabilization. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from untreated cell wells.

    • The resulting relative light unit (RLU) value is directly proportional to the amount of HiBiT peptide that reached the cytosol.

    • Optionally, run a parallel plate for a cell viability assay (e.g., CellTiter-Glo®) to normalize luminescence signals to the number of viable cells, controlling for any LNP-induced cytotoxicity.

Section 4: Data Interpretation & Conclusion

Successful LNP design hinges on maximizing endosomal escape while minimizing cytotoxicity. The assays described provide the quantitative data needed for this optimization.

Interpreting Results:

AssayKey MetricInterpretation
Galectin-9 % Puncta-Positive CellsRepresents the frequency of endosomal rupture events in the population.
Puncta per CellIndicates the magnitude of membrane damage per cell.
SLEEQ Relative Light Units (RLU)Directly proportional to the quantity of cargo successfully delivered to the cytosol.[23]

By comparing data from ALC-0315 LNPs against controls (e.g., LNPs with non-ionizable lipids or known endosomolytic agents), researchers can build a comprehensive picture of a formulation's delivery efficiency.

The endosomal escape of ALC-0315 LNPs is a finely tuned, pH-dependent process that is central to the success of mRNA-based therapeutics.[7][25] The protonation of ALC-0315's tertiary amine in the acidic endosome triggers a cascade of events, leading to ion-pairing with endosomal lipids, membrane destabilization through a hexagonal phase transition, and subsequent release of the mRNA cargo.[10][26] Understanding this mechanism and employing robust quantitative assays like the Galectin-9 and Split Luciferase systems are critical for the development of next-generation LNP platforms with improved safety and efficacy for a wide range of therapeutic applications.[18]

References

  • Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines. (n.d.). National Institutes of Health. [Link]

  • Ionizable lipids key role in novel RNA-lipid nanoparticle therapies. (2025). Inside Therapeutics. [Link]

  • Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. (2025). ACS Publications. [Link]

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  • Measuring the pKa of ALC-0315 ionisable lipid LNPs. The normalised.... (n.d.). ResearchGate. [Link]

  • (PDF) Comparative Analysis of Lipid Nanoparticles in Pfizer-BioNTech and Moderna COVID-19 Vaccines: Insights from Molecular Dynamics Simulations. (2024). ResearchGate. [Link]

  • Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design. (2024). National Institutes of Health. [Link]

  • Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. (2025). National Institutes of Health. [Link]

  • Design and screening of novel endosomal escape compounds that enhance functional delivery of oligonucleotides in vitro. (n.d.). PubMed Central. [Link]

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  • (PDF) A high-throughput Galectin-9 imaging assay for quantifying nanoparticle uptake, endosomal escape and functional RNA delivery. (n.d.). ResearchGate. [Link]

  • A high-throughput Galectin-9 imaging assay for quantifying nanoparticle uptake, endosomal escape and functional RNA delivery. (2021). PubMed. [Link]

  • Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids. (n.d.). MDPI. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Research-Scale Synthesis of ALC-0315

Abstract: The ionizable lipid ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a cornerstone of modern mRNA-based therapeutics, most notably as a critical component i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The ionizable lipid ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a cornerstone of modern mRNA-based therapeutics, most notably as a critical component in the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its unique chemical structure, featuring a tertiary amine headgroup, allows for the efficient encapsulation of anionic mRNA at low pH and subsequent release into the cytoplasm following endocytosis, a process driven by the acidic environment of the endosome.[3][4] This document provides a detailed, research-oriented guide to the synthesis, purification, and characterization of ALC-0315. It also includes a protocol for its application in the formulation of lipid nanoparticles (LNPs) for mRNA delivery, intended for researchers, scientists, and professionals in drug development.

The Scientific Rationale: Understanding ALC-0315's Function

ALC-0315 is a synthetic ionizable aminolipid designed for nucleic acid delivery.[5] Its function is rooted in its pH-responsive nature. The tertiary amine has a pKa of approximately 6.09, meaning it is largely neutral at physiological pH (~7.4) but becomes protonated (cationic) in the acidic environment of an endosome (pH ~5-6).[5] This property is central to its role in mRNA vaccines:

  • mRNA Encapsulation: During LNP formulation, an acidic aqueous buffer is used to protonate ALC-0315, enabling it to form strong ionic interactions with the negatively charged phosphate backbone of mRNA, thus facilitating efficient encapsulation and compaction of the nucleic acid payload.[4][6]

  • Systemic Circulation: Once administered, the LNPs circulate at physiological pH. The neutral surface of ALC-0315 in this environment minimizes non-specific interactions with anionic cell membranes and blood components, reducing toxicity and prolonging circulation time.[4]

  • Endosomal Escape: After uptake into a target cell via endocytosis, the LNP is trafficked into an endosome. As the endosome acidifies, ALC-0315 becomes protonated again. This charge reversal is hypothesized to disrupt the endosomal membrane through interactions with anionic lipids in the endosomal membrane, leading to the formation of non-bilayer structures that facilitate the release of the mRNA payload into the cytoplasm for translation.[4][7]

The unique branched lipid tails of ALC-0315, derived from 2-hexyldecanoic acid, contribute to the fluidity and stability of the nanoparticle structure.[8]

Synthetic Strategy: An Economical Two-Step Amine Alkylation

Several routes for synthesizing ALC-0315 have been reported, including the initial patented method involving reductive amination.[1][9] However, that procedure can be challenging due to the instability of the aldehyde intermediate.[9] A more robust and economical approach, detailed here, involves a two-step process starting from 2-hexyldecanoic acid and utilizing a double alkylation of 4-aminobutanol.[7][10] This method avoids hazardous reagents like dicyclohexylcarbodiimide and simplifies purification.[7]

The overall workflow involves two key transformations:

  • Esterification: 2-Hexyldecanoic acid is reacted with an excess of 1,6-dibromohexane to form the key intermediate, 6-bromohexyl-2-hexyldecanoate.

  • Condensation (Di-alkylation): The intermediate is then reacted with 4-aminobutanol, where the amine displaces the bromine atoms in two separate alkylation events to form the final ALC-0315 product.

G A 2-Hexyldecanoic Acid C Step 1: Esterification (K₂CO₃, DMF) A->C B 1,6-Dibromohexane B->C D Intermediate: 6-bromohexyl-2-hexyldecanoate C->D F Step 2: Condensation (K₂CO₃, DMF) D->F E 4-Aminobutanol E->F G Final Product: ALC-0315 F->G H Purification (Silica Gel Chromatography) G->H I Pure ALC-0315 H->I

Caption: Synthetic workflow for ALC-0315 via a two-step amine alkylation route.

Detailed Synthesis Protocol

Disclaimer: This protocol is for research purposes only.[5] All procedures should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent / MaterialSupplier (Example)Notes
2-Hexyldecanoic acidSigma-AldrichPurity ≥98%
1,6-DibromohexaneTCI ChemicalsPurity ≥98%
4-AminobutanolAlfa AesarPurity ≥98%
Potassium Carbonate (K₂CO₃)Fisher ScientificAnhydrous powder
N,N-Dimethylformamide (DMF)Acros OrganicsAnhydrous, <50 ppm water
Dichloromethane (DCM)VWR ChemicalsACS Grade
Methanol (MeOH)VWR ChemicalsACS Grade
HexaneFisher ScientificACS Grade
Ethyl Acetate (EtOAc)Fisher ScientificACS Grade
Silica GelSiliCycle60 Å, 230-400 mesh
Round-bottom flasks, Condenser---Standard laboratory glassware
Magnetic stirrer with heating---
Rotary Evaporator---For solvent removal
Thin-Layer Chromatography (TLC)---Silica plates with UV254 indicator
Step 1: Synthesis of 6-bromohexyl-2-hexyldecanoate
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-hexyldecanoic acid (1 equiv.), anhydrous potassium carbonate (1.5 equiv.), and anhydrous DMF (approx. 5 mL per gram of acid).

  • Reagent Addition: Add a four-fold excess of 1,6-dibromohexane (4 equiv.) to the stirring mixture. The large excess is crucial to favor the mono-esterification product and minimize the formation of the di-esterified side product.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 72 hours.[7][10] The progress can be monitored by TLC (e.g., using a 9:1 Hexane:EtOAc mobile phase), observing the consumption of the starting acid.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is a mixture of the desired product and unreacted 1,6-dibromohexane. Purify this mixture via silica gel column chromatography.

    • Eluent: Use a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

    • The excess 1,6-dibromohexane can be recovered as it elutes first.[7]

    • Collect the fractions containing the product (identified by TLC) and concentrate under reduced pressure to yield 6-bromohexyl-2-hexyldecanoate as an oil. An expected yield is approximately 85%.[7][10]

Step 2: Synthesis of ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) (ALC-0315)
  • Setup: In a 50 mL round-bottom flask, combine the purified 6-bromohexyl-2-hexyldecanoate from Step 1 (2.2 equiv.), 4-aminobutanol (1 equiv.), and anhydrous potassium carbonate (2.5-3 equiv.).[11]

  • Solvent Addition: Add anhydrous DMF (approx. 7 mL per gram of bromo-ester).

  • Reaction: Stir the mixture at room temperature for 72 hours.[11] The reaction involves the di-alkylation of the primary amine on 4-aminobutanol. Monitor the reaction by TLC (e.g., 95:5 DCM:MeOH).

  • Work-up: Follow the same work-up procedure as in Step 1 (dilution with water, extraction with DCM, washing with brine, drying, and concentration).

  • Purification: Purify the crude residue by silica gel column chromatography.

    • Eluent: Use a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5% MeOH).[7]

    • Collect the fractions containing the pure ALC-0315 product and concentrate using a rotary evaporator. The final product should be a colorless to light yellow oil.[12] The expected yield for this step is around 62%.[10]

Characterization and Quality Control

Ensuring the purity and structural integrity of ALC-0315 is critical, as impurities such as N-oxides or unreacted starting materials can negatively impact the efficacy and safety of LNP formulations.[13][14]

ParameterMethodExpected Result
Identity ¹H NMR (CDCl₃)Key signals should be present, including: δ ~4.15 (t, ester CH₂), ~3.4-3.6 (m, alcohol CH₂ and amine-adjacent CH₂), ~2.4 (m, ester α-CH), ~1.2-1.7 (m, alkyl chains), ~0.9 (t, terminal CH₃).[11]
Molecular Weight ESI-MS (Electrospray Ionization-MS)Expected [M+H]⁺ = 766.72.[14] ESI-MS is also crucial for identifying impurities like oxidation products ([M+H]⁺ = 782.72).[14]
Purity HPLC-CAD (Charged Aerosol Detector) or HPLC-ELSD (Evaporative Light Scattering Detector)Typically >98%.[5][13] These detectors are suitable for lipids that lack a UV chromophore.
Appearance Visual InspectionColorless to light yellow, clear oily liquid.[12]

Application Protocol: LNP Formulation for mRNA Delivery

This protocol describes the formulation of ALC-0315-containing LNPs using a microfluidic mixing device, a standard method for producing uniformly sized nanoparticles.

G cluster_0 Preparation cluster_1 Formulation cluster_2 Purification & Storage A Lipid Stock (ALC-0315, DSPC, Cholesterol, PEG-Lipid) in Ethanol C Microfluidic Mixer A->C Organic Phase B mRNA Stock in Acidic Buffer (pH 4-5) B->C Aqueous Phase D LNP Suspension (Ethanol/Buffer Mixture) C->D Rapid Mixing E Dialysis or TFF (vs. PBS, pH 7.4) D->E Buffer Exchange & Ethanol Removal F Sterile Filtration (0.22 µm filter) E->F G Final LNP Product (Store at 4°C) F->G

Caption: Experimental workflow for formulating mRNA-LNPs using microfluidics.

Materials and Reagents
  • Lipids: ALC-0315, Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and a PEG-lipid (e.g., ALC-0159 or DMG-PEG).[6][15]

  • mRNA: Your mRNA of interest (e.g., encoding a reporter protein like Luciferase).[15]

  • Buffers: Sodium Acetate buffer (e.g., 50 mM, pH 4.0) and Phosphate-Buffered Saline (PBS, pH 7.4).

  • Solvent: 200-proof ethanol.

  • Equipment: Microfluidic mixing system (e.g., NanoAssemblr®), syringe pumps, dialysis cassettes (e.g., 10 kDa MWCO), sterile filters.

LNP Formulation Protocol
  • Prepare Lipid Stock: Dissolve ALC-0315, DSPC, Cholesterol, and the PEG-lipid in ethanol to achieve the desired molar ratios and total lipid concentration. A commonly cited molar ratio for Pfizer-BioNTech vaccine-like particles is 46.3 : 9.4 : 42.7 : 1.6 (ALC-0315 : DSPC : Cholesterol : PEG-Lipid).[6] Mix thoroughly until a clear solution is formed.[6]

  • Prepare mRNA Stock: Dilute the mRNA in the acidic sodium acetate buffer to the target concentration. The RNA-to-lipid weight ratio is a critical parameter, with a typical starting point being around 0.05 (wt/wt).[6]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.

    • Pump the solutions through the microfluidic cartridge at a defined total flow rate (e.g., 12 mL/min).[6] The rapid mixing in the microchannels causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension will be in an ethanol/acetate buffer mixture. This must be exchanged for a physiological buffer.

    • Dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 2 hours, with several buffer changes, to remove ethanol and raise the pH.[6] This step neutralizes the ALC-0315 surface charge.

  • Sterilization and Storage:

    • Pass the dialyzed LNP solution through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C. For long-term storage, specific cryoprotectants and storage at -80°C may be required.

The resulting LNPs can be characterized for size, polydispersity index (PDI), and encapsulation efficiency before use in in-vitro or in-vivo experiments.

References

  • Moroz, E.V., et al. (2023). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. Russian Journal of Bioorganic Chemistry, 49(2), 412-415. [Link]

  • Wikipedia. (n.d.). ALC-0315. [Link]

  • PubMed. (2023). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. [Link]

  • RSC Publishing. (2024). Continuous flow synthesis of the ionizable lipid ALC-0315. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). Molecular structure of ALC-0315. [Link]

  • SpringerLink. (2023). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. [Link]

  • ResearchGate. (n.d.). Routes of synthesis of the ALC-0315 lipid. [Link]

  • Wiley Online Library. (n.d.). A Route to Lipid ALC-0315: a Key Component of a COVID-19 mRNA Vaccine. Chemistry – A European Journal. [Link]

  • Bioprocess Online. (n.d.). Structural Characterization Of The Cationic Lipid Nanoparticle Component ALC-0315 And Its Impurities. [Link]

  • RSC Publishing. (2024). Continuous flow synthesis of the ionizable lipid ALC-0315. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. [Link]

  • SCIEX. (n.d.). Structural characterization of the cationic lipid nanoparticle component, ALC-0315, and its impurities using electron-activated dissociation (EAD)-based MS/MS fragmentation. [Link]

  • Biophysical Society. (n.d.). Wrap, Pack, Release: Phase Transition of mRNA Lipid Nanoparticles Under the Computational Microscope. [Link]

  • SINOPEG. (n.d.). ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate [DHA] [ALC-0315] CAS: 2036272-55-4. [Link]

  • ResearchGate. (2024). Continuous flow synthesis of the ionizable lipid ALC-0315. [Link]

  • Sartorius. (2023). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. [Link]

Sources

Application

Protocol for the Formulation of mRNA Lipid Nanoparticles using ALC-0315

Application Note & Protocol Abstract This comprehensive guide provides a detailed protocol for the formulation of messenger RNA (mRNA) lipid nanoparticles (LNPs) utilizing the ionizable cationic lipid ALC-0315. Designed...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This comprehensive guide provides a detailed protocol for the formulation of messenger RNA (mRNA) lipid nanoparticles (LNPs) utilizing the ionizable cationic lipid ALC-0315. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical steps from component preparation to final nanoparticle characterization. The protocol emphasizes the use of microfluidic mixing for reproducible and scalable LNP production. Beyond a mere recitation of steps, this guide delves into the causal relationships behind experimental choices, ensuring a deep understanding of the formulation process. All procedures are grounded in established scientific principles to ensure trustworthiness and repeatability.

Introduction: The Architecture of mRNA Delivery

The advent of mRNA-based therapeutics and vaccines represents a paradigm shift in modern medicine. The efficacy of these novel modalities is critically dependent on their delivery vehicle. Lipid nanoparticles have emerged as the leading platform for mRNA delivery, providing a protective shield for the fragile mRNA molecule and facilitating its entry into target cells.[1][2] At the heart of these LNPs is the ionizable cationic lipid, which plays a pivotal role in mRNA encapsulation and endosomal escape.[3][4]

ALC-0315 is a novel ionizable lipid that has demonstrated superior performance in mRNA delivery, contributing to enhanced immunogenicity and cellular uptake.[5][6][7] Its unique chemical structure allows for efficient complexation with negatively charged mRNA at an acidic pH during formulation and a transition to a near-neutral state at physiological pH, which is crucial for stability and reduced toxicity in vivo.[8][9] This protocol details the formulation of LNPs composed of ALC-0315, the helper lipids 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and cholesterol, and a PEGylated lipid to confer stability and control particle size.[4][10]

Principle of LNP Self-Assembly via Microfluidic Mixing

The formation of mRNA-LNPs is a rapid, self-assembly process driven by a solvent exchange mechanism, often referred to as flash nanoprecipitation.[11] This protocol utilizes a microfluidic mixing device to achieve precise and controlled mixing of two streams:

  • Organic Phase: A solution of lipids (ALC-0315, DSPC, cholesterol, and PEG-lipid) dissolved in ethanol.

  • Aqueous Phase: mRNA dissolved in an acidic aqueous buffer (e.g., citrate or acetate buffer, pH 4.0).[12]

Within the microfluidic chip, the rapid mixing of the ethanol stream with the aqueous anti-solvent causes a rapid increase in the polarity of the solvent.[11] This supersaturates the lipids, leading to their precipitation and self-assembly into nanoparticles. The positively charged ALC-0315 (at acidic pH) electrostatically interacts with the negatively charged mRNA backbone, leading to the encapsulation of the mRNA within the forming LNP core.[8] The other lipid components arrange themselves to form a stable particle, with the hydrophilic PEG-lipid decorating the surface.[10] The precise control over mixing rates afforded by microfluidics allows for the consistent production of LNPs with a desired size and narrow size distribution (low polydispersity index, PDI).[13][14]

Materials and Equipment

Lipids and mRNA
ComponentExample SupplierStorage
ALC-0315Various-20°C or -80°C
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Various-20°C
CholesterolVariousRoom Temperature
1,2-dimyristoyl-rac-glycero-3-methoxy-PEG-2000 (DMG-PEG 2000)Various-20°C
mRNA (e.g., encoding a reporter protein like Luciferase or a target antigen)Various-80°C
Reagents and Consumables
ItemSpecifications
Ethanol200 proof, RNase-free
Citrate Buffer50 mM, pH 4.0, RNase-free
Phosphate-Buffered Saline (PBS)pH 7.4, RNase-free
Nuclease-free water
SyringesGastight, various sizes (e.g., 1 mL, 5 mL)
TubingPEEK or equivalent, compatible with microfluidic system
RNase-free microcentrifuge tubes
Dialysis cassette or Tangential Flow Filtration (TFF) system10 kDa MWCO
Equipment
EquipmentPurpose
Microfluidic mixing system (e.g., NanoAssemblr®)LNP formulation
Syringe pumpsPrecise fluid delivery
Dynamic Light Scattering (DLS) instrumentParticle size and PDI measurement
Zeta potential analyzerSurface charge measurement
Fluorescence spectrophotometermRNA encapsulation efficiency
UV-Vis spectrophotometermRNA concentration

Experimental Protocol

Preparation of Stock Solutions (To be performed in an RNase-free environment)

4.1.1. Lipid Stock Solutions in Ethanol

  • Bring all lipids to room temperature before use.

  • Prepare individual stock solutions of each lipid in 200 proof, RNase-free ethanol. Gentle warming (e.g., to 60-65°C) may be required to fully dissolve DSPC and cholesterol.[15]

  • A recommended starting concentration for the lipid stock solutions is 10-50 mM.[16]

  • Store the prepared lipid stock solutions under argon at -20°C or -80°C for long-term stability.[16]

4.1.2. Lipid Mixture (Organic Phase)

  • In an RNase-free tube, combine the individual lipid stock solutions to achieve the desired molar ratio. A commonly used molar ratio for ALC-0315 based LNPs is approximately 50:10:38.5:1.5 (ALC-0315 : DSPC : Cholesterol : PEG-lipid).[17][18]

  • Vortex the mixture briefly to ensure homogeneity.

4.1.3. mRNA Solution (Aqueous Phase)

  • Thaw the mRNA stock solution on ice.

  • Dilute the mRNA to the desired concentration in a 50 mM citrate buffer (pH 4.0). The final concentration will depend on the desired mRNA-to-lipid ratio. A typical starting point is 0.05 to 0.2 mg/mL.

LNP Assembly via Microfluidic Mixing

The following diagram illustrates the workflow for LNP assembly.

LNP_Formation_Workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Assembly cluster_purification Downstream Processing Lipid_Stocks Lipid Stock Solutions (Ethanol) Lipid_Mix Lipid Mixture (Organic Phase) Lipid_Stocks->Lipid_Mix mRNA_Stock mRNA Stock Solution (Aqueous Buffer) mRNA_Solution mRNA Dilution (Aqueous Phase) mRNA_Stock->mRNA_Solution Syringe_Lipid Load Lipid Mix into Syringe Lipid_Mix->Syringe_Lipid Syringe_mRNA Load mRNA into Syringe mRNA_Solution->Syringe_mRNA Microfluidic_Mixer Microfluidic Mixer Syringe_Lipid->Microfluidic_Mixer Flow Rate 1 Syringe_mRNA->Microfluidic_Mixer Flow Rate 2 Crude_LNPs Crude LNP Formulation (Ethanol/Aqueous Mix) Microfluidic_Mixer->Crude_LNPs Purification Purification & Buffer Exchange (Dialysis or TFF) Crude_LNPs->Purification Final_LNPs Final LNP Product (e.g., in PBS pH 7.4) Purification->Final_LNPs

Caption: Workflow for mRNA-LNP formulation.

  • System Setup: Set up the microfluidic mixing system according to the manufacturer's instructions. Prime the system with the respective solvents (ethanol and aqueous buffer) to ensure no air bubbles are present in the fluidic paths.

  • Loading Syringes: Load the prepared lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate, appropriately sized syringes.

  • Setting Flow Parameters:

    • Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic phase flow rate is a critical parameter. A typical FRR is 3:1 (Aqueous:Organic).[12][16] Adjusting this ratio can influence the final particle size.[19]

    • Total Flow Rate (TFR): The TFR (sum of the aqueous and organic flow rates) also impacts particle size and mixing efficiency. Higher TFRs generally lead to smaller particles. A starting TFR could be in the range of 2-20 mL/min, depending on the microfluidic device.

  • Initiate Mixing: Start the syringe pumps to initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to the rapid formation of LNPs.

  • Collection: Collect the resulting milky-white LNP suspension in an RNase-free container.

Downstream Processing: Purification and Concentration

The crude LNP formulation contains ethanol and unencapsulated mRNA, which must be removed.

  • Buffer Exchange: The most common methods for purification and buffer exchange are dialysis and tangential flow filtration (TFF).[12]

    • Dialysis: Transfer the LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against sterile PBS (pH 7.4) at 4°C. Perform several buffer changes over a period of 12-24 hours to ensure complete removal of ethanol and unencapsulated components.

    • Tangential Flow Filtration (TFF): For larger volumes and more rapid processing, a TFF system can be used for both buffer exchange (diafiltration) and concentration.[12][20] This is the preferred method for scalable production.

  • Sterile Filtration: After buffer exchange, sterile-filter the final LNP formulation through a 0.22 µm syringe filter.

  • Storage: Store the final LNP product at 2-8°C for short-term use or at -80°C for long-term storage.

Characterization: Defining the Critical Quality Attributes (CQAs)

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the formulated LNPs.[21][22][23] The following are key CQAs to be assessed.[2]

CQAAnalytical MethodTypical Expected Values
Particle Size (Z-average) Dynamic Light Scattering (DLS)60 - 120 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral (-10 to +10 mV) at pH 7.4
mRNA Encapsulation Efficiency RiboGreen Assay or equivalent> 90%
mRNA Integrity Gel Electrophoresis (e.g., AGE)Intact band, no degradation
mRNA Concentration UV-Vis Spectroscopy or RiboGreen AssayAs per formulation target

The following diagram illustrates the structure of a formulated mRNA-LNP.

LNP_Structure cluster_core Hydrophobic Core cluster_shell Lipid Shell mRNA mRNA ALC0315_core Ionized ALC-0315 mRNA->ALC0315_core DSPC DSPC Cholesterol_core Cholesterol Cholesterol_shell Cholesterol PEG_Lipid PEG-Lipid

Caption: Schematic of an mRNA-LNP structure.

Protocol for Size and PDI Measurement (DLS)
  • Dilute a small aliquot of the final LNP suspension in 1x PBS (pH 7.4) to an appropriate concentration for DLS analysis (typically around 0.1 mg/mL).[24]

  • Perform the measurement at 25°C.

  • Record the Z-average diameter and the PDI. A PDI value below 0.2 indicates a monodisperse and homogenous population of nanoparticles.[13]

Protocol for Zeta Potential Measurement
  • Dilute the LNP sample in nuclease-free water or a low ionic strength buffer (e.g., 0.1x PBS) to a concentration of approximately 0.1 mg/mL.[24][25] High salt concentrations can screen the surface charge and lead to inaccurate measurements.

  • Perform the measurement using an electrophoretic light scattering (ELS) instrument.

  • The zeta potential should be near-neutral at physiological pH, which is indicative of a stable formulation with reduced potential for non-specific interactions in vivo.

Protocol for Encapsulation Efficiency (EE%)

The RiboGreen assay is a common method for determining mRNA encapsulation efficiency.[26] It relies on a dye that fluoresces upon binding to nucleic acids. The assay is performed with and without a lysing agent (e.g., Triton X-100) to differentiate between encapsulated and free mRNA.

  • Prepare Standards: Create a standard curve of known mRNA concentrations.

  • Sample Preparation: Prepare two sets of diluted LNP samples.

    • Set A (Total mRNA): Lyse the LNPs by adding a surfactant like Triton X-100 to release the encapsulated mRNA.

    • Set B (Free mRNA): Use the intact LNP sample.

  • Assay: Add the RiboGreen reagent to both the standards and the sample sets and measure the fluorescence.

  • Calculation:

    • EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

An encapsulation efficiency greater than 90% is typically desired.[27]

Conclusion

This protocol provides a robust and reproducible method for the formulation of mRNA lipid nanoparticles using ALC-0315 and a microfluidic mixing system. By carefully controlling the formulation parameters and performing thorough characterization of the resulting nanoparticles, researchers can generate high-quality LNPs suitable for a wide range of in vitro and in vivo applications. The principles and methodologies outlined herein serve as a foundational guide, which can be further optimized to meet the specific requirements of different mRNA constructs and therapeutic goals.

References

  • ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. (2025). Vertex AI Search.
  • Encapsulation and purification of mRNA LNPs for gene therapy. (2025). Vertex AI Search.
  • Understanding CQAs For mRNA/Lipid Nanoparticle Product Development And Manufacture. (2023). Vertex AI Search.
  • Microfluidic and Turbulent Mixing for mRNA LNP Vaccines. (n.d.). MDPI.
  • Enhancing mRNA-LNP Production with Optimized Microfluidic Baffles. (2025). uFluidix.
  • Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation with 1,2- dioleoyl-sn-glycero-3-phosphoethanolamine. (n.d.). Benchchem.
  • mRNA lipid nanoparticle formulation, characterization and evalu
  • Lipid Nanoparticles. (n.d.). Echelon Biosciences.
  • Assessment of CQA in mRNA-LNP Modality. (n.d.).
  • Microfluidic and Turbulent Mixing for mRNA LNP Vaccines. (2025). PubMed.
  • Fundamentals of microfluidic mixing for LNP synthesis. (2025). Inside Therapeutics.
  • Characterization and formulation screening of LNPs‐mRNA. (n.d.).
  • Microfluidic and Turbulent Mixing for mRNA LNP Vaccines. (2025).
  • Rapid quality analysis of mRNA lipid nanoparticles using micelle formul
  • Defining the required critical quality attributes (CQAs) and phase requirements for mRNA/ LNP product development and manufactur. (n.d.). Eurofins.
  • Critical Quality Attributes for LNP Formulation. (n.d.).
  • Preparation of MC3 Lipid Nanoparticles for RNA delivery. (n.d.). Tocris Bioscience.
  • Wrap, Pack, Release: Phase Transition of mRNA Lipid Nanoparticles Under the Computational Microscope. (n.d.). Biophysical Society.
  • Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement. (2021). Pharma Excipients.
  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination | Molecular Pharmaceutics. (2025).
  • Optimized Analytical Strategies for Superior Lipid Nanoparticle Formul
  • Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics. (n.d.). PMC - NIH.
  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022). PMC.
  • Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. (2026). MDPI.
  • mRNA lipid nanoparticle phase transition. (n.d.).
  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. (n.d.).
  • Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach. (n.d.). PubMed Central.
  • Analytical techniques for the characterization of nanoparticles for mRNA delivery | Request PDF. (n.d.).
  • The Role of Four Lipid Components Of LNPs. (2023). Biopharma PEG.
  • LipidLaunch™ LNP-0315 Uptake Kit (Green Fluorescence). (n.d.). Cayman Chemical.
  • Effect of concentrating mRNA-LNPs after their fabrication. (n.d.).
  • Introduction to Lipid Nanoparticle: LNP Formulation Design and Prepar
  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccin
  • Lipid Nanoparticle Characterization: Size, Charge & Stability. (n.d.). Barnett Technical Services.
  • Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice. (2024). PMC - NIH.
  • Formulation of nucleic acid LNPs with varying PEG-lipid compositions. (n.d.).
  • LipidLaunch™ ALC-0315 LNP Kit (Loadable). (n.d.). Cayman Chemical.
  • Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2. (2025). NIH.
  • A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine. (n.d.). PMC.
  • Scalable Strategies for pDNA, mRNA, and LNP Purification Supported by Rapid
  • Enhanced Purification for Complex Lipid Nanoparticle Formul

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Method

How to use 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate in gene therapy

As a Senior Application Scientist, this guide provides a detailed framework for researchers, scientists, and drug development professionals on the utilization of novel ionizable lipids, such as 6-((4-Hydroxybutyl)amino)h...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed framework for researchers, scientists, and drug development professionals on the utilization of novel ionizable lipids, such as 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate, in the field of gene therapy. While specific data on this particular molecule is emerging, its chemical structure suggests it functions as a key component of Lipid Nanoparticles (LNPs) for nucleic acid delivery. This document, therefore, outlines the fundamental principles, protocols, and applications based on established knowledge of similar ionizable lipids used in clinically advanced gene therapies.

Introduction to Novel Ionizable Lipids in Gene Therapy

The landscape of modern medicine is being reshaped by gene therapies, with Lipid Nanoparticles (LNPs) at the forefront as a leading non-viral delivery system.[1][2][3] The success of mRNA-based COVID-19 vaccines has underscored the power and versatility of LNP technology.[4][5] At the heart of these delivery vehicles are ionizable lipids, sophisticated molecules engineered to safely and efficiently transport nucleic acid payloads like mRNA and siRNA into target cells.[][7][8]

The molecule 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate is identified as a lipid intended for the synthesis of nanomaterials for nucleic acid delivery.[9] Its structure, featuring a tertiary amine headgroup and lipid tails, is characteristic of an ionizable lipid. These lipids are designed to have a pH-dependent charge; they are positively charged at an acidic pH, which facilitates the encapsulation of negatively charged nucleic acids, and are nearly neutral at physiological pH, which reduces toxicity and improves stability in circulation.[4][]

This guide will provide a comprehensive overview of how to incorporate a novel ionizable lipid, exemplified by 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate, into a gene therapy workflow. We will cover the rationale behind LNP formulation, detailed protocols for synthesis and characterization, and methodologies for in vitro and in vivo evaluation.

The Central Role of Ionizable Lipids in LNP-Mediated Delivery

The efficacy of an LNP-based gene therapy is critically dependent on the properties of its ionizable lipid component.[8][10] These lipids are integral to overcoming the primary barriers to nucleic acid delivery.

  • Nucleic Acid Encapsulation: In an acidic environment (typically pH 4-5), the amine headgroup of the ionizable lipid becomes protonated, conferring a positive charge.[11] This positive charge allows for electrostatic interaction with the negatively charged phosphate backbone of nucleic acids (mRNA, siRNA, etc.), leading to their condensation and encapsulation within the lipid core of the nanoparticle.[]

  • Systemic Stability: Once formed and transferred to a neutral pH buffer (like PBS at pH 7.4), the ionizable lipids become largely neutral. This neutrality is crucial for preventing aggregation with serum proteins and reducing clearance by the immune system, thereby increasing circulation time.[12]

  • Cellular Uptake and Endosomal Escape: LNPs are typically taken up by cells through endocytosis.[13] Inside the endosome, the pH drops, leading to the re-protonation and positive charging of the ionizable lipids. This positive charge is thought to facilitate the disruption of the endosomal membrane, possibly through interactions with anionic lipids in the endosomal membrane, allowing the nucleic acid payload to escape into the cytoplasm where it can be translated (mRNA) or engage with the silencing machinery (siRNA).[][14]

PART 1: Lipid Nanoparticle Formulation

The formulation of LNPs is a critical process that dictates the physical and biological properties of the final product. A typical LNP formulation consists of four key components.[][15]

Core Components of a Therapeutic LNP
ComponentExampleMolar % (Typical)Function
Ionizable Lipid 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate50%Encapsulates nucleic acid and facilitates endosomal escape.[4][]
Phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10%Provides structural integrity to the nanoparticle.[4]
Sterol Cholesterol38.5%Modulates membrane fluidity and stability.[5][15]
PEGylated Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)1.5%Controls particle size and provides a hydrophilic shield to reduce opsonization and increase circulation time.[16]
Protocol for LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a highly reproducible method for manufacturing LNPs with controlled size and high encapsulation efficiency.[13]

Materials:

  • Ionizable Lipid (e.g., 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate) in ethanol (e.g., 100 mM stock)

  • DSPC in ethanol (e.g., 10 mM stock)

  • Cholesterol in ethanol (e.g., 100 mM stock)

  • DMG-PEG 2000 in ethanol (e.g., 10 mM stock)

  • Nucleic acid (mRNA or siRNA) in an acidic buffer (e.g., 25-50 mM sodium acetate or citrate, pH 4.0)[11]

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Dialysis cassettes (e.g., 3500 MWCO)[17]

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Lipid Mixture: In an RNase-free environment, combine the ethanolic solutions of the ionizable lipid, DSPC, cholesterol, and PEGylated lipid to achieve the desired molar ratios (e.g., 50:10:38.5:1.5).[18] The final total lipid concentration in ethanol is typically around 10-25 mM.[16][18]

  • Prepare the Nucleic Acid Solution: Dilute the nucleic acid in the acidic aqueous buffer to the desired concentration. The final nucleic acid to total lipid weight ratio is a critical parameter to optimize, often starting in the range of 1:10 to 1:30.[11]

  • Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's instructions. Load the lipid-ethanol mixture into one syringe and the nucleic acid-aqueous buffer into another.

  • Initiate Mixing: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to ethanol) and total flow rate.[16] The rapid mixing of the two phases causes the precipitation of the lipids and the encapsulation of the nucleic acid, forming the LNPs.

  • Dilution and Neutralization: The resulting LNP suspension is immediately diluted with a neutral buffer (e.g., PBS) to reduce the ethanol concentration and raise the pH, stabilizing the newly formed nanoparticles.[18]

  • Purification and Buffer Exchange: Dialyze the LNP suspension against PBS (pH 7.4) overnight to remove ethanol and unencapsulated nucleic acids.[16]

  • Sterilization: Filter the final LNP formulation through a 0.2 µm sterile filter.[18]

  • Storage: Store the LNPs at 2-8°C.

PART 2: LNP Characterization

Thorough characterization of the formulated LNPs is essential to ensure consistency, safety, and efficacy.[19][20][21]

Key Characterization Parameters
ParameterTechniqueTypical SpecificationRationale
Particle Size (Diameter) Dynamic Light Scattering (DLS)< 300 nm (often 80-150 nm for systemic delivery)[17]Size influences biodistribution, cellular uptake, and clearance.[17]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates the homogeneity of the particle size distribution.
Zeta Potential Laser Doppler VelocimetryNear-neutral at pH 7.4A neutral surface charge reduces non-specific interactions in the bloodstream.
Encapsulation Efficiency (%) RiboGreen Assay / HPLC> 90%High encapsulation protects the nucleic acid from degradation and ensures efficient delivery.[22]
Protocol for Measuring Encapsulation Efficiency (RiboGreen Assay)

This assay quantifies the amount of nucleic acid protected within the LNPs.

Materials:

  • LNP sample

  • Quant-iT RiboGreen reagent

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% solution)

  • 96-well plate (black, for fluorescence)

  • Plate reader

Procedure:

  • Prepare Standards: Create a standard curve of the free nucleic acid in TE buffer.

  • Sample Preparation: Prepare two sets of LNP dilutions in TE buffer.

    • Set A (Intact LNPs): Dilute the LNP sample to the appropriate concentration.

    • Set B (Lysed LNPs): To an identical LNP dilution, add Triton X-100 to a final concentration of 0.2% to disrupt the LNPs and release the encapsulated nucleic acid.[18] Incubate for 10-15 minutes.

  • Assay:

    • Add the RiboGreen reagent (diluted according to the manufacturer's protocol) to all standard and sample wells.

    • Incubate in the dark for 5 minutes.

  • Measurement: Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).

  • Calculation:

    • Determine the nucleic acid concentration in both sets of samples using the standard curve.

    • Encapsulation Efficiency (%) = ( (Concentration in Set B - Concentration in Set A) / Concentration in Set B ) * 100

PART 3: In Vitro Application

In vitro studies are the first step in evaluating the biological activity of the formulated LNPs.[14] The primary goals are to assess transfection efficiency and potential cytotoxicity.[23][24]

Protocol for In Vitro Transfection

This protocol describes the treatment of a relevant cell line with mRNA-LNPs and the subsequent measurement of protein expression.

Materials:

  • LNP-mRNA formulation

  • Relevant cell line (e.g., HepG2 for liver-targeting studies)[5]

  • Complete cell culture medium

  • 96-well cell culture plates

  • Luciferase assay reagent (if using luciferase-encoding mRNA)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.[24]

  • LNP Treatment: The following day, dilute the LNP-mRNA in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.

  • Assess Transfection Efficiency:

    • If using a reporter gene like luciferase, lyse the cells and measure the luminescent signal using a plate reader according to the assay manufacturer's protocol.[5]

    • If using a therapeutic gene, assess protein expression via methods like Western blot or ELISA, or evaluate functional outcomes.

  • Assess Cytotoxicity (e.g., MTT or LDH assay): In a parallel plate, assess cell viability after LNP treatment to determine any dose-dependent toxicity.

Experimental Workflow for In Vitro Evaluation

InVitro_Workflow cluster_formulation LNP Formulation cluster_invitro In Vitro Testing Formulate Formulate LNP (Microfluidics) Characterize Characterize LNP (Size, PDI, EE%) Formulate->Characterize TreatCells Treat Cells with LNPs Characterize->TreatCells SeedCells Seed Cells (e.g., HepG2) SeedCells->TreatCells Incubate Incubate (24-48h) TreatCells->Incubate AssessEfficacy Assess Efficacy (e.g., Luciferase Assay) Incubate->AssessEfficacy AssessToxicity Assess Cytotoxicity (e.g., MTT Assay) Incubate->AssessToxicity

Caption: Workflow for LNP formulation, characterization, and in vitro evaluation.

PART 4: In Vivo Application

In vivo studies are crucial for evaluating the biodistribution, efficacy, and safety of LNP formulations in a whole-organism context.[12][17][25]

Considerations for In Vivo Studies
  • Animal Model: The choice of animal model (typically mice) should be relevant to the disease being studied.

  • Administration Route: Intravenous (tail vein) injection is common for systemic delivery and often results in accumulation in the liver.[5][15]

  • Dosing: The dose of nucleic acid administered (e.g., in mg/kg) is a critical parameter that needs to be optimized.

  • Efficacy Assessment: Efficacy is measured based on the therapeutic goal. For siRNA, this involves measuring the knockdown of the target gene's mRNA or protein levels in the target tissue.[13] For mRNA, it involves measuring the expression of the encoded protein.

  • Safety and Tolerability: Monitor animals for any adverse effects. Blood samples can be collected to analyze for markers of liver toxicity and immune stimulation.

General In Vivo Experimental Workflow

InVivo_Workflow cluster_prep Preparation cluster_invivo In Vivo Study LNP_Prep Prepare & QC LNP Formulation Administer Administer LNPs to Animal Model (e.g., IV Injection) LNP_Prep->Administer Monitor Monitor Animals Administer->Monitor TissueCollection Collect Tissues/Blood (e.g., at 48h) Monitor->TissueCollection Analyze Analyze Efficacy & Safety (e.g., Gene Knockdown, Protein Expression, Toxicity Markers) TissueCollection->Analyze

Caption: General workflow for the in vivo evaluation of LNP-based therapeutics.

Conclusion

The development of novel ionizable lipids like 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate is a driving force in the advancement of gene therapies. By serving as the core component of lipid nanoparticles, these lipids enable the safe and effective delivery of nucleic acid payloads to target cells. The successful application of such lipids requires a systematic approach encompassing precise formulation, rigorous characterization, and comprehensive in vitro and in vivo evaluation. The protocols and principles outlined in this guide provide a robust framework for researchers to harness the potential of new lipid chemistries and contribute to the development of the next generation of genetic medicines.

References

  • In Vivo Sustained Release of siRNA from Solid Lipid Nanoparticles - PMC - NIH. (n.d.). National Institutes of Health.
  • Intelligent Design of Lipid Nanoparticles for Enhanced Gene Therapeutics | Molecular Pharmaceutics. (n.d.). ACS Publications.
  • In Vitro–In Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery | ACS Nano. (n.d.). ACS Publications.
  • Efficient in vivo siRNA delivery by stabilized D-peptide-based lipid nanoparticles. (2017).
  • Ionizable Lipids for RNA Delivery. (n.d.). BOC Sciences.
  • Rational design of lipid nanoparticles for enabling gene therapies. (n.d.). NanoMedicines Research Group.
  • Ionizable lipids key role in novel RNA-lipid nanoparticle therapies. (2025). Inside Therapeutics.
  • Lipidic Systems for In Vivo siRNA Delivery - PMC. (n.d.). National Institutes of Health.
  • Ionizable Lipid. (n.d.). AxisPharm.
  • Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC. (n.d.). National Institutes of Health.
  • Innovative, Next-Generation Lipid Nanoparticles (LNPs) for Enhancing Gene Therapy Efficiency. (n.d.). MarinBio.
  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC. (n.d.). National Institutes of Health.
  • Structure and Morphology of Lipid Nanoparticles for Nucleic Acid Drug Delivery: A Review. (2025).
  • Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery | PNAS. (2025). PNAS.
  • Ionizable Lipids To Optimize RNA-LNP Delivery. (2025). Cell and Gene.
  • Development and validation of a protocol for characterizing lipid nanoparticles for RNA delivery. (2023). News-Medical.Net.
  • Advancing LNP Characterization for Drug Delivery: NeoVac. (2025). YouTube.
  • 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate | Epigenetic Therapeutic Targets. (n.d.).
  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. (2025). PubMed.
  • Lipid Nanoparticles for Gene Therapy. (2017). Drug Discovery and Development.
  • Structural characterization of nucleic acid-loaded lipid nanoparticles leveraging a high-throughput small angle X-ray scattering platform. (2025). AIP Publishing.
  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (n.d.).
  • Transfection Potency of Lipid Nanoparticles Containing mRNA Depends on Relative Loading Levels - PMC. (n.d.). National Institutes of Health.
  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. (2023). Mitchell Lab.
  • A perspective of lipid nanoparticles for RNA delivery. (2024).
  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. (2025). ResearchGate.
  • Lipid Nanoparticles. (n.d.). Echelon Biosciences.
  • Lipid Nanoparticle Formulation. (n.d.). Biomol.

Sources

Application

Comprehensive Analytical Strategies for the Characterization of ALC-0315 and its LNP Formulations

An Application Note and Protocol Guide Abstract ALC-0315, [(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate), is a pivotal ionizable cationic lipid integral to the success of lipid nanoparticle (LNP) de...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

ALC-0315, [(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate), is a pivotal ionizable cationic lipid integral to the success of lipid nanoparticle (LNP) delivery systems for mRNA-based therapeutics and vaccines.[1][2] Its unique pH-dependent charge is critical for encapsulating nucleic acid cargo at a low pH and facilitating its release into the cytoplasm following endocytosis.[1][3] The chemical integrity, purity, and physicochemical properties of ALC-0315, both as a raw material and within the final LNP formulation, are critical quality attributes (CQAs) that directly impact the safety, stability, and efficacy of the final drug product.[4][5] This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the robust characterization of ALC-0315, designed for researchers, quality control analysts, and drug development professionals in the field of nanomedicine.

Part 1: Structural and Purity Analysis of ALC-0315 Raw Material

The foundational analysis of ALC-0315 begins with the raw material to ensure its identity, structure, and purity before its incorporation into LNP formulations. This step is crucial for preventing the introduction of potentially harmful or performance-altering impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling

Expert Rationale: LC-MS is the cornerstone technique for the analysis of ALC-0315. Its high sensitivity and specificity allow for the confident identification of the primary compound and the detection and structural elucidation of process-related impurities and degradation products, even at trace levels.[6][7] Standard Collision-Induced Dissociation (CID) fragmentation can be insufficient for complete structural characterization of complex lipids like ALC-0315.[6][8] Therefore, advanced fragmentation techniques such as Electron-Activated Dissociation (EAD) are invaluable, as they provide more extensive fragmentation, enabling the precise localization of modifications and unambiguous identification of impurities.[8] Of particular concern are N-oxide impurities, which can form reactive aldehydes that compromise mRNA potency.[9][10]

Experimental Workflow for Impurity Identification

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Elucidation prep Dilute ALC-0315 in organic solvent lc UPLC/HPLC Separation (C18 Column) prep->lc ms HR-MS Detection (e.g., ZenoTOF 7600) lc->ms dda Data-Dependent Acquisition (DDA) (TOF-MS Scan + MS/MS Scans) ms->dda xic Extract Ion Chromatograms (XIC) for ALC-0315 and potential impurities dda->xic frag Analyze MS/MS Spectra (EAD & CID) xic->frag elucidate Elucidate Impurity Structures (e.g., Oxidation, Hydrolysis) frag->elucidate quant Relative Quantitation (% Area vs. Main Peak) elucidate->quant

Caption: Workflow for ALC-0315 impurity identification using LC-MS/MS.

Protocol 1: UPLC-MS/MS for ALC-0315 Impurity Characterization

This protocol is adapted from methodologies developed for comprehensive lipid impurity analysis.[8][9]

  • Sample Preparation:

    • Prepare a stock solution of ALC-0315 in methanol or ethanol.

    • For analysis, dilute the stock solution using a mixture of acetonitrile and methanol (e.g., 60:40 v/v) with 10 mM ammonium acetate.[8] A typical final concentration for injection is in the low µg/mL range.

  • Liquid Chromatography (LC) Conditions:

    • System: Waters ACQUITY UPLC H-Class or equivalent.

    • Column: Waters ACQUITY PREMIER Peptide BEH C18, 300 Å, 1.7 µm, 2.1 mm × 150 mm.[8]

    • Mobile Phase A: Water with 10 mM ammonium acetate.[8][9]

    • Mobile Phase B: 60:40 (v/v) Acetonitrile/Methanol with 10 mM ammonium acetate.[8]

    • Column Temperature: 70°C.[8]

    • Flow Rate: 0.3 mL/min.[8]

    • Injection Volume: 2 µL.[8]

    • LC Gradient:

Time (min)% Mobile Phase B
0.055
1.055
15.095
17.095
17.155
20.055
Table adapted from SCIEX ZenoTOF 7600 system technical note.[8]
  • Mass Spectrometry (MS) Conditions:

    • System: SCIEX ZenoTOF 7600 system or equivalent high-resolution mass spectrometer.[6][8]

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Data-Dependent Acquisition (DDA) to trigger MS/MS on detected peaks.

    • TOF MS Scan:

      • Mass Range: m/z 100-1000.

      • Precursor Ion (ALC-0315): m/z 766.7 [M+H]⁺.[8]

    • MS/MS Fragmentation:

      • Acquire both CID and EAD spectra for comprehensive fragmentation data. EAD is particularly useful for obtaining diagnostic fragments of the head group that are often absent in CID spectra.[8]

  • Data Analysis:

    • Process the data using appropriate software (e.g., SCIEX OS).

    • Identify the main ALC-0315 peak (elutes around 12 minutes under the specified conditions).[8]

    • Extract ion chromatograms (XICs) for expected impurities based on their theoretical m/z values. Impurities can be detected at levels below 0.2% relative to the main peak.[8]

    • Analyze the high-resolution mass data to confirm the elemental composition of impurities.

    • Compare the EAD and CID fragmentation patterns of the impurities to those of the ALC-0315 standard to pinpoint the site of modification (e.g., oxidation, hydrolysis, loss of an acyl chain).[8][9]

Table 1: Common ALC-0315 Impurities and Degradation Products

Impurity / Degradation ProductTheoretical m/z [M+H]⁺ObservationReference
ALC-0315766.7274Main Component[8]
Oxidation (N-Oxide)782.7223Primary impurity, increases with forced degradation.[8][9][10]
Carboxylation780.7Impurity[9]
Loss of one Acyl Chain428.4087Degradation Product[8][9]
Loss of Head Group694.6690Degradation Product[8][9]
Hydrolysis528.5Degradation Product[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: While MS provides mass information, NMR spectroscopy provides definitive structural confirmation. ¹H and ¹³C NMR are used to verify the covalent structure of the ALC-0315 molecule, ensuring all protons and carbons are in the correct chemical environment. It serves as an orthogonal technique to MS for unambiguous identification and can help quantify certain impurities if appropriate standards are used.

Protocol 2: Structural Confirmation by ¹H NMR

  • Sample Preparation:

    • Accurately weigh and dissolve 5-10 mg of the ALC-0315 sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard ¹H NMR acquisition.

    • Key Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks and assign them to the corresponding protons in the ALC-0315 structure.

    • Compare the chemical shifts and coupling constants to a reference spectrum or theoretical values to confirm the identity and structural integrity. The spectrum should be consistent with the structure of [(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate).[11]

Part 2: Physicochemical Characterization of ALC-0315 LNP Formulations

Once the quality of the ALC-0315 raw material is confirmed, it is formulated with other lipids (e.g., DSPC, cholesterol, and a PEGylated lipid) and an mRNA payload to form LNPs.[1][12] The characterization of these nanoparticles is critical, as their physical properties govern their biological fate and performance.[3]

LNP Characterization Workflow

cluster_0 Physicochemical Properties cluster_1 Composition & Payload cluster_2 Calculate CQAs lnp LNP Formulation Sample dls Particle Size (Z-average) Polydispersity Index (PDI) (DLS) lnp->dls zeta Surface Charge (Zeta Potential) lnp->zeta disrupt Disrupt LNPs (e.g., with Ethanol) lnp->disrupt lcms_quant Quantify ALC-0315 & Lipids (LC-MS) disrupt->lcms_quant ribogreen Quantify mRNA (RiboGreen Assay) disrupt->ribogreen ee Encapsulation Efficiency (EE) lcms_quant->ee ribogreen->ee

Caption: A typical workflow for characterizing key attributes of LNP formulations.

Particle Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)

Expert Rationale: Particle size is a CQA that profoundly affects the biodistribution, cellular uptake, and immunogenicity of LNPs.[3] The ideal size range for systemic delivery is typically between 60-120 nm.[3] The Polydispersity Index (PDI) measures the broadness of the size distribution; a PDI value below 0.2 is generally desired, indicating a monodisperse and homogenous population of nanoparticles.[13] DLS is the standard technique for rapid and reliable measurement of these parameters.

Protocol 3: DLS Measurement of LNP Size and PDI

  • Sample Preparation:

    • Dilute the LNP formulation to a suitable concentration (e.g., 0.1 mg/mL total lipid) using an appropriate buffer, typically phosphate-buffered saline (PBS), pH 7.4.[13] Ensure the buffer is filtered to remove dust and other particulates.

  • Instrument Setup:

    • Use a DLS instrument such as a Malvern Zetasizer.[11]

    • Set the temperature to 25°C.

    • Select a scattering angle of 173°.[13]

    • Input the correct dispersant viscosity (e.g., that of water or PBS).

  • Measurement:

    • Equilibrate the sample in the instrument for 1-2 minutes.

    • Perform the measurement in triplicate to ensure reproducibility.

    • The instrument software will report the Z-average diameter (intensity-weighted mean size) and the PDI.

Surface Charge Analysis by Zeta Potential Measurement

Expert Rationale: The surface charge of LNPs, measured as zeta potential, influences their stability in suspension and their interactions with biological components. ALC-0315 is designed to be near-neutral at physiological pH (7.4) and become positively charged in the acidic environment of the endosome (pH ~6.0).[3] Measuring zeta potential confirms this behavior and helps predict in vivo performance and potential toxicities associated with highly charged particles.[3]

Protocol 4: LNP Zeta Potential Measurement

  • Sample Preparation:

    • Dilute the LNP formulation in an appropriate low-ionic-strength medium, such as deionized water or a very low molarity buffer, to a concentration of approximately 0.1 mg/mL.[13] High salt concentrations can screen the surface charge, leading to inaccurate measurements.

  • Instrument Setup:

    • Use the electrophoretic light scattering (ELS) mode of an instrument like a Malvern Zetasizer.[13]

    • Use a disposable folded capillary cell to avoid cross-contamination.

  • Measurement:

    • Load the diluted sample into the cell, ensuring no air bubbles are present.

    • Perform the measurement at 25°C.

    • The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated using the Smoluchowski equation.

Quantification of ALC-0315 in LNP Formulations

Expert Rationale: Quantifying the amount of ALC-0315 and other lipids within the LNP is essential for confirming the formulation composition, assessing stability, and calculating the encapsulation efficiency of the payload. The most common method involves disrupting the LNPs with an organic solvent and then using LC-MS or HPLC with a universal detector like CAD to quantify the individual lipid components against calibration curves.[6][9][10]

Protocol 5: Quantification of ALC-0315 in LNPs by LC-MS

  • LNP Disruption:

    • Disrupt the LNP structure by diluting the formulation at least 25-fold in ethanol or methanol.[6][9] This releases the encapsulated lipids and mRNA.

  • Sample Preparation for LC-MS:

    • Prepare a calibration curve using an ALC-0315 analytical standard, covering the expected concentration range.

    • Further dilute the disrupted LNP sample and the standards in the initial mobile phase to match the LC conditions.

  • LC-MS/MS Analysis:

    • Use an LC method similar to that described in Protocol 1. A shorter, faster gradient may be employed for this quantitative analysis.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) or high-resolution MRM (MRMᴴᴿ) for maximum sensitivity and specificity.[6][7]

      • Example Transition (CID): m/z 766.7 → 510.5.[6]

      • For higher sensitivity when fragmentation is poor, a precursor-to-precursor transition (m/z 766.7 → 766.7) can be used.[6]

  • Data Analysis:

    • Integrate the peak area for the ALC-0315 transition in both the standards and the samples.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Calculate the concentration of ALC-0315 in the LNP sample using the regression equation from the calibration curve.

References

  • Yang, Z., Baker, P., et al. (n.d.). Structural characterization of the cationic lipid nanoparticle component, ALC-0315, and its impurities using electronactivated dissociation (EAD)-based MS/MS fragmentation. SCIEX. Available at: [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (2024). Targeted LC-MS/MS detection of lipid impurities in lipid nanoparticles. Available at: [Link]

  • Zimmer, D., Stone, M. D., et al. (n.d.). Quantification and impurity analysis of ALC-0315 from LNPs in plasma using the ZenoTOF 7600 system. SCIEX. Available at: [Link]

  • MDPI. (2026). Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. Pharmaceutics. Available at: [Link]

  • ResearchGate. (2022). Quantification and impurity analysis of ALC-0315 from LNPs in plasma using the ZenoTOF 7600 system. Available at: [Link]

  • ResearchGate. (2023). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. Available at: [Link]

  • Sartorius. (2022). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. Journal of Controlled Release. Available at: [Link]

  • Inside Therapeutics. (2025). LNP characterization guidelines: Size, PDI, Morphology. Available at: [Link]

  • Cytiva. (2024). Developing A Comprehensive Regulatory Approach For Lipid Nanoparticle Drugs. Available at: [Link]

  • Barnett Technical Services. (n.d.). Lipid Nanoparticle Characterization: Size, Charge & Stability. Available at: [Link]

  • LCGC International. (2021). Meeting Regulatory Needs in the Characterization of Lipid Nanoparticles for RNA Delivery via FFF-MALS. Available at: [Link]

Sources

Method

Large-scale production of ALC-0315 for clinical trials

Application Notes & Protocols Topic: Large-Scale Production of ALC-0315 for Clinical Trials: Synthesis, Purification, and Quality Control Abstract ALC-0315, ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecan...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Large-Scale Production of ALC-0315 for Clinical Trials: Synthesis, Purification, and Quality Control

Abstract ALC-0315, ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a pivotal ionizable lipid in the formulation of lipid nanoparticles (LNPs) for mRNA-based therapeutics, most notably the Pfizer-BioNTech COVID-19 vaccine.[1][2] Its unique chemical structure is central to the efficacy of these delivery systems, ensuring robust mRNA encapsulation, stability, and pH-dependent intracellular release.[1][2][3] The transition from preclinical research to clinical trials and commercial manufacturing necessitates a scalable, controllable, and economically viable production process that consistently yields ALC-0315 of exceptionally high purity. This guide provides an in-depth analysis of synthetic routes, purification strategies, and rigorous quality control protocols essential for producing clinical-grade ALC-0315. We explore the causality behind various process choices, from traditional batch synthesis to modern continuous flow chemistry, and detail the analytical methodologies required to meet stringent regulatory standards for novel pharmaceutical excipients.

Introduction: The Central Role of ALC-0315 in mRNA Delivery

The Mechanism of Ionizable Lipids

The success of mRNA vaccines is intrinsically linked to the development of sophisticated delivery vehicles, primarily lipid nanoparticles (LNPs).[1] mRNA is a large, negatively charged molecule that is prone to rapid degradation by extracellular enzymes and cannot passively cross cell membranes.[2][4] LNPs address these challenges by encapsulating the mRNA, protecting it from degradation, and facilitating its uptake into cells.[2]

The key to this process is the "ionizable" lipid. ALC-0315 contains a tertiary amine headgroup that exhibits a carefully tuned pKa.[1] At the acidic pH used during LNP formulation (typically pH ~4), the amine is protonated and becomes positively charged, enabling it to electrostatically bind and compact the negatively charged mRNA backbone.[5] Upon administration and circulation in the body at physiological pH (~7.4), ALC-0315 becomes largely neutral. This neutrality is crucial as it minimizes non-specific interactions with anionic cell membranes and reduces potential toxicity.[1]

ALC-0315: A Clinically Validated Delivery Agent

Once the LNP is taken up by a cell into an endosome, the internal environment of the endosome becomes acidic. This drop in pH again protonates ALC-0315, inducing a positive charge.[1] This charge facilitates interaction with anionic lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid structures that promote the release of the mRNA payload into the cytoplasm, where it can be translated into the target protein.[1][2] The superior performance of ALC-0315 in mediating this endosomal escape is a primary reason for its selection in clinically successful vaccines.[3]

Synthesis of ALC-0315 for Large-Scale Production

The synthesis of ALC-0315 presents significant challenges related to yield, purity, and scalability. Several routes have been described in patents and scientific literature, each with distinct advantages and disadvantages for large-scale GMP (Good Manufacturing Practice) production.

Synthetic Strategy Overview

The molecular structure of ALC-0315 is an amine core ((4-hydroxybutyl)azanediyl) linked to two fatty acid tails (2-hexyldecanoate) via hexyl spacers. The main synthetic challenge lies in efficiently and cleanly forming the two C-N bonds and the two ester linkages. The primary strategies involve either forming the C-N bonds last via reductive amination or forming them earlier via direct amine alkylation.

Route A: The Reductive Amination Pathway

This route, described in early patents, involves the synthesis of an aldehyde intermediate which then reacts with the amine core.[6][7]

  • Esterification: 1,6-Hexanediol is mono-acylated with 2-hexyldecanoic acid. A common method is the Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[8][9]

  • Oxidation: The remaining primary alcohol on the intermediate is oxidized to an aldehyde (6-oxo-hexyl 2-hexyldecanoate). This step has traditionally used chromium-based reagents like pyridinium chlorochromate (PCC).[6] However, the toxicity and hazardous waste associated with chromium make this step problematic for large-scale production.[6] Cleaner, albeit sometimes more complex, oxidations like a TEMPO-bleach system are preferred.[7]

  • Reductive Amination: The aldehyde intermediate is reacted with 4-amino-1-butanol in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), to form the final ALC-0315 product.[6][8]

Causality and Challenges: This route is logical but suffers from significant drawbacks for scale-up. The PCC oxidation is hazardous and can lead to side products, complicating purification.[7] Furthermore, the reductive amination step often results in low yields and a complex mixture of mono- and di-alkylated products, requiring extensive chromatographic purification.[7][9]

Route B: The Amine Alkylation Pathway (Improved Route)

To circumvent the issues of the reductive amination route, strategies based on direct N-alkylation have been developed. These are generally cleaner and more scalable.[6][10]

  • Intermediate Synthesis: An alkyl halide intermediate is prepared. For instance, 2-hexyldecanoic acid is reacted with an excess of 1,6-dibromohexane to form 6-bromohexyl 2-hexyldecanoate.[2][10]

  • Di-alkylation: The 6-bromohexyl 2-hexyldecanoate intermediate is then reacted directly with 4-amino-1-butanol in the presence of a non-nucleophilic base (e.g., K₂CO₃) and a suitable solvent (e.g., DMF).[8] This one-pot reaction forms both C-N bonds.

Causality and Advantages: This approach avoids the problematic oxidation and reduction steps. By using a bromo-intermediate, it directs the reaction towards the desired di-alkylation product more cleanly. While purification is still necessary, the impurity profile is often less complex than in Route A, making it more amenable to large-scale production.[2] The simplicity of this condensation reaction makes it economically attractive.[2][11]

G cluster_0 Route A: Reductive Amination cluster_1 Route B: Amine Alkylation A1 2-Hexyldecanoic Acid + 1,6-Hexanediol A2 Mono-ester Intermediate A1->A2 Steglich Esterification A3 Aldehyde Intermediate (6-oxo-hexyl 2-hexyldecanoate) A2->A3 Oxidation (PCC/TEMPO) A4 ALC-0315 A3->A4 Reductive Amination with 4-amino-1-butanol B1 2-Hexyldecanoic Acid + 1,6-Dibromohexane B2 Bromo-ester Intermediate (6-bromohexyl 2-hexyldecanoate) B1->B2 Esterification B3 ALC-0315 B2->B3 Di-alkylation with 4-amino-1-butanol

Caption: Comparison of major synthetic routes for ALC-0315.

Route C: Continuous Flow Synthesis

For ultimate scalability, control, and safety, continuous flow chemistry offers a superior alternative to batch processing.[6] In a flow setup, reagents are continuously pumped and mixed in a reactor coil, allowing for precise control over reaction time, temperature, and stoichiometry. This leads to higher yields, better purity, and a safer process, especially for exothermic or hazardous reactions.[6][12] A telescoped flow-based approach has been investigated for ALC-0315, aiming to reduce intermediate purification steps and enable continuous manufacturing.[6]

Purification and Downstream Processing

Regardless of the synthetic route, achieving the >99% purity required for a clinical-grade excipient is a significant challenge.[13] The final product is a viscous oil, precluding purification by crystallization.

Chromatographic Methods

The primary method for purifying ALC-0315 and its intermediates is silica gel column chromatography.[8][9]

  • Stationary Phase: Silica gel is used to separate the non-polar ALC-0315 from more polar starting materials (like 4-amino-1-butanol) and certain by-products.

  • Mobile Phase: A gradient of solvents is typically employed. For example, a gradient of methanol in a less polar solvent like methylene chloride or ethyl acetate allows for the elution of the product while retaining more polar impurities.[8][9]

Scale-Up Considerations: Scaling column chromatography from the bench to multi-kilogram production is a major undertaking. It requires large volumes of solvents, specialized equipment (e.g., flash chromatography systems), and careful process optimization to ensure consistent separation and avoid product loss.

Quality Control and Analytical Protocols

For a novel excipient like ALC-0315, regulatory bodies require extensive documentation and rigorous quality control, often on par with that of the active pharmaceutical ingredient (API).[14][15][16] The quality of the lipid directly impacts the efficacy and safety of the final mRNA drug product.[4]

Identity, Purity, and Critical Impurities

The quality control strategy must confirm the identity and structure of ALC-0315, quantify its purity, and detect and quantify any impurities. Two impurities are of particular concern:

  • N-Oxide Impurities: The tertiary amine in ALC-0315 can be oxidized to form an N-oxide. This impurity is critical to control as it can negatively impact LNP activity.[13]

  • Aldehyde Impurities: Residual aldehyde from the synthesis (or formed through degradation) is a reactive impurity that can form adducts with the mRNA, potentially compromising its integrity and translational efficacy.[11][13]

Analytical Data Summary

The table below outlines the typical analytical tests and acceptance criteria for clinical-grade ALC-0315.

ParameterMethodTypical SpecificationRationale
Appearance Visual InspectionColorless to pale yellow oilBasic quality check for consistency and gross contamination.
Identity ¹H NMR, ¹³C NMRConforms to reference spectrumConfirms the chemical structure is correct.[8][17]
Identity Mass Spectrometry (MS)Conforms to theoretical massConfirms the molecular weight.
Purity HPLC with Charged Aerosol Detector (HPLC-CAD)≥ 99.0%Quantifies the main component and detects non-chromophoric impurities.[13]
N-Oxide Impurity High-Resolution LC-MS/MS≤ 0.10% (typically <0.03%)Controls a critical impurity known to affect LNP performance.[13]
Aldehyde Impurity HPLC-MS (with derivatization if needed)≤ 0.05% (typically <0.015%)Controls a reactive impurity that can damage the mRNA payload.[11][13]
Residual Solvents Gas Chromatography (GC-HS)Meets ICH Q3C limitsEnsures removal of potentially toxic solvents from the manufacturing process.
Water Content Karl Fischer Titration≤ 0.5%Water can affect stability and LNP formulation.

Experimental Protocols

Protocol 4.2.1: Purity Determination by HPLC-CAD

This protocol outlines a general method for assessing the purity of ALC-0315.

  • Instrumentation: HPLC system equipped with a Charged Aerosol Detector (CAD).

  • Column: A suitable C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Acetonitrile/Methanol/Water with 10mM Ammonium Acetate.[18]

  • Mobile Phase B: Acetonitrile/Methanol with 10mM Ammonium Acetate.[18]

  • Gradient: Develop a gradient from ~60% B to 100% B over 15-20 minutes to elute the main ALC-0315 peak and separate it from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detector Settings: Set CAD according to manufacturer’s recommendations.

  • Sample Preparation: Accurately weigh and dissolve ALC-0315 in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Causality: CAD is used because ALC-0315 lacks a strong UV chromophore, making detection by standard UV-Vis detectors insensitive. CAD provides near-universal response for non-volatile analytes, making it ideal for purity assessment.[13]

Protocol 4.3.1: Impurity Profiling by LC-MS/MS

This protocol provides a framework for identifying and quantifying trace-level impurities like the N-oxide.

  • Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., QTOF or Orbitrap).[13][18]

  • Column and Mobile Phase: Use conditions similar to the HPLC-CAD method to achieve chromatographic separation.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Acquisition:

    • Full Scan: Acquire data in full scan mode to detect all ionizable species. The protonated molecule [M+H]⁺ for ALC-0315 will be observed at m/z 766.7. The N-oxide impurity will be at m/z 782.7.[13]

    • Data-Dependent Acquisition (DDA): Set the instrument to automatically perform fragmentation (MS/MS) on the most intense ions detected in the full scan to aid in structural elucidation of unknown impurities.[19]

  • Quantification: For known impurities like the N-oxide, use an extracted ion chromatogram (EIC) for the specific m/z value. Quantify against a qualified reference standard if available, or report as a relative percentage of the main peak area.

Causality: High-resolution mass spectrometry provides the sensitivity and specificity needed to detect impurities at levels below 0.1%.[18] MS/MS fragmentation patterns provide structural information to confidently identify these low-level species.

Overall Production Workflow and GMP Considerations

The large-scale production of ALC-0315 is a multi-step process that must be conducted under strict GMP conditions to be suitable for clinical trial material.

Caption: GMP workflow for clinical-grade ALC-0315 production.

Key GMP Considerations:

  • Supplier Qualification: Raw material suppliers must be thoroughly vetted to ensure consistent quality and purity of starting materials.[14]

  • Process Controls: Critical process parameters (CPPs) for each step (e.g., temperature, reaction time, flow rates) must be defined and monitored to ensure batch-to-batch consistency.

  • Documentation: Every step of the process, from raw material receipt to final product release, must be meticulously documented in batch records.

  • Cleaning Validation: Equipment must be thoroughly cleaned between batches to prevent cross-contamination.

  • Stability Studies: The final product must be placed on a formal stability program to establish its shelf-life and appropriate storage conditions.[20]

Conclusion

The production of ALC-0315 for clinical applications is a complex undertaking that bridges advanced organic synthesis with the rigorous demands of pharmaceutical manufacturing. Success hinges on selecting a scalable and efficient synthetic route, developing a robust purification strategy capable of achieving exceptional purity, and implementing a comprehensive analytical quality control program. By understanding the scientific principles behind each process step and adhering to strict GMP guidelines, researchers and drug developers can reliably produce the high-quality ALC-0315 necessary to advance the next generation of mRNA therapeutics.

References

  • Vertex AI Search. (2025). ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery.
  • Advancing RNA. (n.d.). Regulatory Considerations For Excipients Used In Lipid Nanoparticles.
  • Russian Journal of Bioorganic Chemistry. (2023).
  • BroadPharm. (2023).
  • Evonik. (n.d.). WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems.
  • Pharma's Almanac. (2022).
  • Outsourced Pharma. (n.d.). Regulatory Considerations for Excipients used in Lipid Nanoparticles.
  • Merck. (2023). Regulatory Considerations for Excipients used in Lipid Nanoparticles.
  • ResearchGate. (n.d.). Routes of synthesis of the ALC-0315 lipid.
  • Sigma-Aldrich. (n.d.). Regulatory Considerations for Excipients used in Lipid Nanoparticles.
  • ChemicalBook. (2024).
  • SCIEX. (n.d.). Streamlined identification and quantitation of impurities of the ionizable lipid ALC-0315 for rapid and confident vendor-to-vendor raw material assessment to ensure mRNA-LNP product quality.
  • National Institutes of Health (NIH). (2023).
  • Royal Society of Chemistry. (2024). Continuous flow synthesis of the ionizable lipid ALC-0315.
  • National Institutes of Health (NIH). (n.d.). A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine.
  • KNAUER. (n.d.). Targeted LC-MS/MS detection of lipid impurities in lipid nanoparticles.
  • SCIEX. (n.d.). Quantification and impurity analysis of ALC-0315 from LNPs in plasma using the ZenoTOF 7600 system.
  • ResearchGate. (n.d.).
  • American Association of Pharmaceutical Scientists. (n.d.).
  • Biophysical Society. (n.d.).
  • MedchemExpress.com. (n.d.). ALC-0315 | Lipid Nanoparticle Component.
  • ResearchGate. (2024). Continuous flow synthesis of the ionizable lipid ALC-0315.
  • PubMed. (2023).
  • SINOPEG. (n.d.). ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)
  • ResearchGate. (2023).
  • JenKem Technology USA. (n.d.). ALC-0315.

Sources

Application

Application Note &amp; Protocols: ALC-0315 Formulations for siRNA and Oligonucleotide Delivery

Introduction The Role of Lipid Nanoparticles (LNPs) in Nucleic Acid Therapeutics The therapeutic landscape is being reshaped by the potential of nucleic acid-based drugs, including small interfering RNAs (siRNAs) and oli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Role of Lipid Nanoparticles (LNPs) in Nucleic Acid Therapeutics

The therapeutic landscape is being reshaped by the potential of nucleic acid-based drugs, including small interfering RNAs (siRNAs) and oligonucleotides, to address diseases at their genetic roots.[1] However, the clinical translation of these molecules is hampered by significant delivery challenges, namely their rapid degradation by nucleases and poor cellular uptake due to their size and negative charge.[1] Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery platform, capable of protecting the nucleic acid payload and facilitating its delivery into the cytoplasm of target cells.[2][3] The clinical success of Onpattro®, an siRNA-LNP therapeutic, and the mRNA-based COVID-19 vaccines has solidified the LNP platform as a cornerstone of modern genetic medicine.[2]

ALC-0315: A Clinically Validated Ionizable Lipid

At the heart of the most successful LNP formulations is the ionizable lipid.[4] ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a novel ionizable aminolipid that was a critical component in the Pfizer-BioNTech COVID-19 vaccine.[5][6][7] Its structure is pivotal to the efficacy of the LNP. At physiological pH (~7.4), ALC-0315 remains neutral, minimizing interactions with blood components and reducing toxicity.[2][5] However, upon endocytosis into the cell, the acidic environment of the endosome (pH 5.0-6.5) protonates the tertiary amine of ALC-0315, conferring a positive charge.[5] This pH-sensitive charge switch is the key to its function, enabling both the encapsulation of negatively charged nucleic acids during formulation and their subsequent release from the endosome into the cytoplasm.[5][8] Studies have shown that ALC-0315-based LNPs can induce robust humoral and cellular immune responses and are highly effective for in vivo delivery.[9][10][11]

Scope of this Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and application of ALC-0315-based LNPs for the delivery of siRNA and oligonucleotides. It combines fundamental scientific principles with detailed, field-proven protocols to enable the reproducible generation of potent and stable nucleic acid delivery vehicles.

Scientific Principles & Rationale

The LNP Formulation: A Multi-Component System

The efficacy of an LNP formulation is not derived from ALC-0315 alone but from the synergistic interplay of all its lipid components. A typical formulation consists of four key ingredients.[12]

Component Example(s) Primary Function(s) Causality & Scientific Rationale
Ionizable Lipid ALC-0315Encapsulation of nucleic acid; facilitates endosomal escape.The pH-dependent protonation of its tertiary amine allows it to be neutral in circulation but become cationic in the endosome, where it interacts with anionic endosomal lipids to disrupt the membrane and release the payload.[5][13]
Helper Lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Structural integrity; aids in lipid bilayer formation.DSPC is a saturated phospholipid that provides rigidity and stability to the LNP structure. Some studies suggest that LNPs with DSPC preferentially accumulate in the spleen, whereas those with DOPE (another helper lipid) target the liver.[14][15]
Structural Lipid CholesterolModulates membrane fluidity and stability; fills gaps in the lipid layer.Cholesterol inserts into the lipid bilayer, enhancing particle stability and preventing leakage of the encapsulated payload. It helps pack the cargo efficiently within the LNP.[2][16]
PEGylated Lipid ALC-0159, DMG-PEG-2000Forms a hydrophilic stealth layer; controls particle size and prevents aggregation.The polyethylene glycol (PEG) chains create a hydration layer on the LNP surface, which reduces protein adsorption (opsonization) and recognition by the immune system, thereby prolonging circulation time.[2][16]

A frequently cited molar ratio for these components, similar to that used in the Pfizer-BioNTech vaccine, is approximately 50:10:38.5:1.5 (ALC-0315 : DSPC : Cholesterol : PEG-Lipid).[17][18][19] However, optimization of these ratios is often necessary depending on the specific payload and target application.[20]

The Mechanism of Delivery: From Injection to Cytosol

The journey of an ALC-0315 LNP from administration to payload release is a multi-step process governed by its physicochemical properties.

  • Formulation: Lipids are dissolved in an organic solvent (e.g., ethanol) and rapidly mixed with an acidic aqueous buffer (e.g., pH 4-5) containing the siRNA or oligonucleotide.[8][21] At this low pH, ALC-0315 is protonated, allowing it to electrostatically complex with the negatively charged nucleic acid backbone, driving encapsulation and nanoparticle self-assembly.

  • Circulation: After buffer exchange to a physiological pH (~7.4), the LNP surface becomes nearly neutral as ALC-0315 is deprotonated.[5] The PEG shield minimizes clearance by the reticuloendothelial system (RES).

  • Cellular Uptake: LNPs are primarily taken up by cells through apolipoprotein E (ApoE)-mediated endocytosis, particularly for delivery to hepatocytes.

  • Endosomal Escape: Inside the endosome, the internal pH drops. ALC-0315 becomes protonated again, and the now positively charged LNP interacts with anionic lipids in the endosomal membrane. This interaction is thought to promote the formation of non-bilayer structures (inverted hexagonal phases), leading to membrane destabilization and the release of the siRNA/oligonucleotide payload into the cytoplasm.[5][13][22]

  • Metabolism: ALC-0315 is designed to be biodegradable, metabolized through ester hydrolysis to facilitate its clearance from the body.[5]

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Target Cell LNP LNP with Neutral ALC-0315 (PEG Shield) Endosome Endosome (pH 5.0-6.5) ALC-0315 becomes Cationic (+) LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Membrane Destabilization & Endosomal Escape Payload siRNA / Oligo Payload Cytoplasm->Payload Payload Release

Fig 1. ALC-0315 LNP Cellular Delivery Pathway.
Critical Quality Attributes (CQAs) for Success

Consistent manufacturing and reliable in vivo performance depend on the careful monitoring of several Critical Quality Attributes (CQAs).[23]

  • Particle Size & Polydispersity Index (PDI): Size influences biodistribution and cellular uptake. A target range of 70-100 nm is common for systemic delivery.[2][24] The PDI is a measure of the heterogeneity of particle sizes; a value < 0.2 is generally desired for a uniform formulation.[18]

  • Zeta Potential: This measures the surface charge of the LNPs. At neutral pH, a near-neutral zeta potential is expected, which helps reduce non-specific interactions in the bloodstream.[24]

  • Encapsulation Efficiency (EE): This is the percentage of the nucleic acid payload that is successfully encapsulated within the LNPs. High EE (>90%) is crucial for therapeutic efficacy and minimizing the dose of free, non-functional nucleic acid.

  • Lipid Purity and Integrity: The purity of the lipid components, especially ALC-0315, is paramount. Impurities, such as N-oxides, can disrupt LNP formation and negatively impact mRNA translation and overall potency.[25]

Materials and Equipment

Reagents & Consumables
  • Lipids: ALC-0315, DSPC, Cholesterol, ALC-0159 (or other PEG-lipid).[12][18]

  • Nucleic Acid: siRNA or oligonucleotide of interest.

  • Solvents: Anhydrous Ethanol (USP grade).

  • Buffers:

    • Aqueous Phase Buffer: 50 mM Sodium Acetate or Citrate Buffer, pH 4.0-5.0.[18][24]

    • Dialysis/Final Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.[8]

  • Consumables: Sterile glass vials, sterile 0.2 µm syringe filters, dialysis cassettes (10 kDa MWCO), pipette tips.

Equipment
  • LNP Formulation System: Microfluidic mixing system (e.g., NanoAssemblr Ignite from Cytiva) with appropriate microfluidic cartridges.[12]

  • Characterization:

    • Dynamic Light Scattering (DLS) instrument for size and PDI measurement.

    • Zeta potential analyzer.

    • Fluorescence plate reader.

  • General Lab Equipment: Analytical balance, vortex mixer, magnetic stir plate, refrigerated centrifuge, sterile biosafety cabinet.

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions

Rationale: Accurate and homogenous stock solutions are critical for reproducible LNP formulation. Lipids are dissolved in ethanol, where they are fully soluble.

  • Bring all lipids to room temperature before opening vials to prevent water condensation.

  • Individually weigh and dissolve each lipid (DSPC, Cholesterol, ALC-0159) in 100% ethanol to create stock solutions (e.g., 10 mg/mL).[8] Vortex thoroughly until fully dissolved.

  • ALC-0315 is often supplied as an oil. Prepare a stock solution in 100% ethanol (e.g., 10 mg/mL) by density or direct weight.

  • Store stock solutions under argon at -20°C for short-term storage. For long-term storage, -80°C is recommended.

Protocol 2: LNP Formulation using Microfluidics

Rationale: Microfluidic mixing provides rapid, controlled, and reproducible nanoprecipitation of lipids to form homogenous LNPs with high encapsulation efficiency.[3][8] The staggered herringbone design in many cartridges ensures chaotic advection, leading to uniform mixing that is scalable.[26]

  • Prepare the Organic Phase (Lipid Mix):

    • In a sterile glass vial, combine the lipid stock solutions (ALC-0315, DSPC, Cholesterol, PEG-Lipid) to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Vortex the final lipid mixture thoroughly to ensure homogeneity.

  • Prepare the Aqueous Phase (Nucleic Acid Mix):

    • Dilute the siRNA or oligonucleotide stock in the acidic aqueous buffer (e.g., 50 mM Sodium Acetate, pH 5.0) to the target concentration. The final concentration will depend on the desired lipid-to-payload ratio. A common weight ratio is 10:1 (total lipid:siRNA).[18][19]

  • Set up the Microfluidic System:

    • Prime the system pumps and microfluidic cartridge according to the manufacturer's instructions, typically with ethanol and the aqueous buffer.

    • Load the prepared organic and aqueous phases into separate syringes.

  • Initiate Formulation:

    • Start the pumps at the desired total flow rate (TFR) and flow rate ratio (FRR). A typical FRR is 3:1 (Aqueous:Organic) and a TFR can range from 2 to 20 mL/min depending on the system and scale.[8][12][24]

    • Collect the milky-white LNP suspension from the outlet into a sterile collection vial.

G cluster_0 Inputs Aqueous Aqueous Phase siRNA in pH 4-5 Buffer Mixer Microfluidic Cartridge Aqueous->Mixer Flow Rate Ratio = 3 Organic Organic Phase Lipids in Ethanol Organic->Mixer Flow Rate Ratio = 1 Collection LNP Suspension in Ethanol/Buffer Mixer->Collection Nanoprecipitation

Fig 2. Microfluidic Formulation Workflow.
Parameter Example Value Rationale & Impact
Flow Rate Ratio (FRR) 3:1 (Aqueous:Organic)Controls the speed of ethanol dilution and nanoprecipitation. Altering the FRR can fine-tune particle size.[8]
Total Flow Rate (TFR) 12 mL/minInfluences the residence time in the mixer. Higher TFRs can sometimes lead to smaller particles, but this is system-dependent.[8]
Lipid Concentration 5-20 mg/mL (in ethanol)Higher concentrations can lead to larger particles or lower encapsulation if the mixing is not efficient enough.[27]
Lipid:Payload Ratio 10:1 (w/w)Affects encapsulation efficiency and the final properties of the LNP. This is a critical parameter to optimize.[18]
Protocol 3: Downstream Processing - Buffer Exchange and Sterilization

Rationale: The ethanol used for formulation must be removed, and the external buffer must be exchanged to a physiologically compatible buffer (e.g., PBS pH 7.4). This step also deprotonates the ALC-0315, making the LNP surface neutral.

  • Buffer Exchange:

    • Transfer the LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO).

    • Dialyze against sterile PBS (pH 7.4) at 4°C. Perform at least two buffer exchanges over 4-6 hours or one overnight exchange.[8] This removes ethanol and unincorporated nucleic acids.

  • Concentration (Optional):

    • If a higher concentration is needed, use ultracentrifugal filters (e.g., 100 kDa MWCO) to concentrate the sample.[12]

  • Sterilization:

    • Sterile filter the final LNP formulation through a 0.2 µm syringe filter into a sterile, depyrogenated vial. This removes any potential microbial contamination.[8]

  • Storage:

    • Store the final LNP formulation at 4°C for short-term use. For long-term stability, store at -80°C.[18]

Protocol 4: Characterization of ALC-0315 LNPs
  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

  • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.

  • Perform measurements in triplicate and report the mean ± standard deviation.

  • Dilute a small aliquot of the LNP suspension in an appropriate low-ionic-strength buffer (e.g., 1 mM KCl).

  • Measure the zeta potential using an instrument equipped with an electrophoresis cell.

  • Perform measurements in triplicate.

Rationale: The RiboGreen dye fluoresces upon binding to nucleic acids but is quenched by the LNP structure. By measuring fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.

  • Prepare a standard curve of the free siRNA/oligonucleotide in the final buffer.

  • In a 96-well plate, prepare two sets of samples from the LNP formulation, diluted in buffer.

  • To one set of samples, add a detergent (e.g., 0.5% Triton X-100) to lyse the LNPs and release all the nucleic acid. Incubate for 10 minutes.

  • Add the RiboGreen reagent to all wells (standards, intact LNPs, and lysed LNPs).

  • Read fluorescence (Excitation ~480 nm, Emission ~520 nm).

  • Calculate EE% using the formula: EE% = (Fluorescence_lysed - Fluorescence_intact) / Fluorescence_lysed * 100

Protocol 5: Long-Term Storage and Stability

Rationale: For extended shelf-life, removing water via lyophilization (freeze-drying) is a common strategy. Cryoprotectants are essential to prevent particle aggregation and fusion during the freezing and drying process.[28]

  • Add Cryoprotectant: Before freezing, add a cryoprotectant such as sucrose or mannitol to the final LNP formulation (e.g., to a final concentration of 8-10% w/v).[18]

  • Freezing: Flash-freeze the vials in liquid nitrogen or place them in a -80°C freezer.

  • Lyophilization: Transfer the frozen samples to a lyophilizer and run a suitable cycle consisting of primary drying (to remove frozen water) and secondary drying (to remove bound water).[28]

  • Storage: Backfill the vials with an inert gas like nitrogen or argon, stopper them under vacuum, and store at 4°C or -20°C.[18][28] Reconstitute the lyophilized cake in sterile water or PBS before use.

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Large Particle Size (>150 nm) or High PDI (>0.3) 1. Inefficient mixing in the microfluidic system. 2. Lipid aggregation post-formulation. 3. Poor quality or degradation of lipids.1. Increase the Total Flow Rate (TFR). Ensure the cartridge is not clogged. 2. Ensure adequate PEG-lipid content. Perform buffer exchange promptly. 3. Use fresh, high-purity lipids stored under inert gas. Check for impurities like N-oxides.[25]
Low Encapsulation Efficiency (<80%) 1. Sub-optimal lipid:payload ratio. 2. pH of the aqueous buffer is too high. 3. Nucleic acid degradation.1. Optimize the N/P ratio or the lipid:payload weight ratio.[20] 2. Ensure the aqueous buffer pH is between 4.0 and 5.0 to fully protonate ALC-0315.[29] 3. Handle nucleic acid stocks in nuclease-free conditions.
Batch-to-Batch Variability 1. Inconsistent preparation of stock solutions. 2. Use of manual mixing methods.[8] 3. Fluctuations in lab temperature/humidity.1. Prepare larger, qualified batches of stock solutions. Use precise weighing and volumetric techniques. 2. Use a validated microfluidic system for reproducible mixing.[8][26] 3. Perform formulations in a controlled environment.
Poor In Vitro / In Vivo Activity 1. Low EE or payload degradation. 2. Inefficient endosomal escape. 3. LNP instability and aggregation in biological fluids.1. Confirm high EE and check the integrity of the encapsulated nucleic acid. 2. Verify the lipid composition; ensure the molar percentage of ALC-0315 is optimal. 3. Characterize particle stability in serum. Optimize PEG-lipid percentage if rapid clearance is suspected.

Conclusion

ALC-0315 has proven to be a highly effective ionizable lipid for the clinical-stage delivery of nucleic acids. Its unique pH-responsive nature is central to overcoming the critical barrier of endosomal escape. By leveraging robust formulation techniques like microfluidics and adhering to stringent characterization of critical quality attributes, researchers can reproducibly generate potent LNP-based vehicles for siRNA and oligonucleotide therapeutics. The protocols and principles outlined in this guide provide a solid foundation for the development of next-generation genetic medicines.

References

  • Quantification and impurity analysis of ALC-0315 from LNPs in plasma using the ZenoTOF 7600 system. SCIEX.
  • LNPs incorporating the ALC‐0315 or S‐ALC‐0315 were prepared via a...
  • Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine. PMC - NIH.
  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination.
  • ALC-0315 | Lipid Nanoparticle Component. MedchemExpress.com.
  • Excipients For LNP Delivery Systems. BOC Sciences.
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  • Analytical Characterization of Heterogeneities in mRNA-Lipid Nanoparticles Using Sucrose Density Gradient Ultracentrifug
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  • Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement. Pharma Excipients.
  • Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. MDPI.
  • ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. BOC Sciences.
  • Lyophilization process optimization and molecular dynamics simulation of mRNA-LNPs for SARS-CoV-2 vaccine.
  • Analytical Characterization of Heterogeneities in mRNA-Lipid Nanoparticles Using Sucrose Density Gradient Ultracentrifugation.
  • HPLC Analysis of Lipids in LNP Formul
  • WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems. Evonik.
  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccin
  • A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine. PMC.
  • A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine. Chemistry Europe.
  • Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. Preprints.org.
  • In Vitro-In Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery.
  • Production of mRNA lipid nanoparticles using advanced crossflow micromixing. Journal of Pharmacy and Pharmacology | Oxford Academic.
  • In Vivo Endothelial Cell Gene Silencing by siRNA‐LNPs Tuned with Lipoamino Bundle Chemical and Ligand Targeting.
  • Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2. NIH.
  • Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stell
  • Lipids and PEG Derivatives for mRNA Delivery. Amerigo Scientific.
  • Successful batch and continuous lyophilization of mRNA LNP formulations depend on cryoprotectants and ionizable lipids.
  • Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. MDPI.
  • Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach. PubMed Central.
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  • Manufacture of LNPs for RNA delivery. YouTube.
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  • Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies. Frontiers.
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  • A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix.
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Method

Application Note: A Step-by-Step Protocol for the Formulation of mRNA-Lipid Nanoparticles using ALC-0315

Abstract This guide provides a comprehensive, step-by-step protocol for the assembly of Lipid Nanoparticles (LNPs) for mRNA delivery, utilizing the ionizable cationic lipid ALC-0315. We delve into the fundamental princip...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, step-by-step protocol for the assembly of Lipid Nanoparticles (LNPs) for mRNA delivery, utilizing the ionizable cationic lipid ALC-0315. We delve into the fundamental principles governing the self-assembly process, detailing the critical role of each lipid component and the pH-driven mechanism of mRNA encapsulation. The primary protocol focuses on the robust and scalable microfluidic mixing technique, which ensures the reproducible formation of LNPs with homogenous size distribution and high encapsulation efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize LNP formulation workflows for therapeutic and research applications.

The Foundational Science of ALC-0315 LNP Assembly

The successful formulation of mRNA-LNPs is a process of controlled nanoprecipitation, where precise molecular interactions lead to a stable, functional delivery vehicle. The system is typically composed of four lipid excipients, each with a distinct and synergistic role.

1.1 The Four Pillars: Lipid Component Roles

The efficacy of the final LNP formulation is critically dependent on the careful selection and molar ratio of its constituent lipids.[1][2]

Lipid ComponentExampleMolar Ratio (%)Primary Function
Ionizable Cationic Lipid ALC-0315 46.3Cargo Encapsulation & Endosomal Escape: Remains near-neutral at physiological pH, minimizing toxicity.[3] Becomes protonated (positively charged) in acidic environments (pH < 6), enabling electrostatic complexation with negatively charged mRNA during formulation and facilitating release from the endosome after cellular uptake.[1][3][4]
Helper Phospholipid DSPC9.4Structural Integrity: A saturated phospholipid that helps to form a stable lipid bilayer structure, contributing to the overall stability of the nanoparticle.[5][6]
Structural Lipid (Sterol) Cholesterol42.7Particle Stability & Rigidity: Modulates the fluidity and integrity of the lipid membrane, filling gaps between other lipids to enhance particle stability and influence in vivo performance.[1][5]
PEGylated Lipid ALC-01591.6Steric Stabilization: Forms a hydrophilic polyethylene glycol (PEG) layer on the LNP surface. This "stealth" layer prevents particle aggregation and reduces clearance by the immune system, thereby increasing circulation time.[1][5]

1.2 The pH-Triggered Encapsulation Mechanism

The core principle of LNP assembly with ALC-0315 is a pH-dependent electrostatic interaction.[1] The process begins by dissolving the lipid mixture in an organic solvent like ethanol. Concurrently, the mRNA payload is prepared in a low pH aqueous buffer (e.g., sodium acetate, pH 4.0-5.0).[7][8]

At this acidic pH, the tertiary amine group of ALC-0315 becomes protonated, conferring a net positive charge.[3] When the ethanol-lipid stream is rapidly mixed with the aqueous-mRNA stream, two critical events occur simultaneously:

  • The positively charged ALC-0315 electrostatically complexes with the negatively charged phosphate backbone of the mRNA, initiating the formation of a condensed core.[9][10]

  • The rapid change in solvent polarity from ethanol-rich to aqueous-rich forces the hydrophobic lipid tails to shield themselves from the water, driving the self-assembly of all four lipid components into a nanoparticle structure around the mRNA-lipid core.[10][11]

This process is followed by a crucial buffer exchange step into a physiological pH (e.g., PBS, pH 7.4). This neutralizes the surface charge of the LNPs by deprotonating the ALC-0315, rendering them suitable for in vivo applications.[1][7]

G cluster_0 Phase Preparation cluster_1 Controlled Mixing & Self-Assembly lipids Lipid Mix (ALC-0315, DSPC, Cholesterol, ALC-0159) ethanol Ethanol Solvent lipids->ethanol Dissolve mixing Rapid Microfluidic Mixing ethanol->mixing mrna mRNA Payload (Negative Charge) acid_buffer Acidic Aqueous Buffer (pH 4-5) mrna->acid_buffer Dissolve acid_buffer->mixing protonation ALC-0315 Protonation (Becomes Positively Charged) mixing->protonation Low pH Environment assembly LNP Self-Assembly (Nanoprecipitation) mixing->assembly Solvent Polarity Shift complexation mRNA-Lipid Core Complexation (Electrostatic Interaction) protonation->complexation complexation->assembly lnp Formulated LNP (Acidic, Ethanol-Containing) assembly->lnp caption Fig 1. pH-driven mechanism of LNP self-assembly.

Fig 1. pH-driven mechanism of LNP self-assembly.

Materials and Reagents

2.1 Lipids & Payload

  • Ionizable Cationic Lipid: ALC-0315

  • Helper Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Structural Lipid: Cholesterol

  • PEGylated Lipid: ALC-0159

  • Payload: mRNA of interest (e.g., encoding a reporter protein or therapeutic target)

2.2 Solvents & Buffers

  • Organic Solvent: Ethanol (200 proof, anhydrous)

  • Aqueous Payload Buffer: 50 mM Sodium Acetate or Sodium Citrate buffer, pH 4.0

  • Dialysis/Final Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Reagents for QC: RiboGreen reagent or similar for encapsulation efficiency assay

2.3 Equipment & Consumables

  • Microfluidic mixing system (e.g., NanoAssemblr Ignite/Blaze, Unchained Labs Nunchuck)

  • Syringe pumps and gas-tight glass syringes

  • Dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO) or Tangential Flow Filtration (TFF) system

  • Sterile, nuclease-free vials and consumables

  • Dynamic Light Scattering (DLS) instrument for size, Polydispersity Index (PDI), and zeta potential measurement

  • Fluorescence plate reader for QC assays

  • Sterile syringe filters (0.22 µm PES)

LNP Formulation Protocol (Microfluidic Method)

This protocol outlines the formulation of LNPs using a microfluidic system, a method that provides superior control over particle characteristics.[5][12]

3.1 Step 1: Preparation of Stock Solutions

  • Causality: Accurate stock preparation is paramount for achieving the correct molar ratios in the final particle, which dictates its structure and function. The lipid phase must be fully dissolved to prevent aggregation upon mixing.

A. Lipid Phase (in Ethanol):

  • Bring all lipid stocks to room temperature and ensure they are fully dissolved.

  • In a sterile, nuclease-free vial, combine the lipids according to the molar ratios to create a final lipid mixture in ethanol. The table below provides volumes to prepare 1 mL of a 10 mg/mL total lipid stock solution, based on the formulation used in the BNT162b2 vaccine.[7]

LipidStock Conc. (mg/mL)Volume (µL) for 1 mL MixFinal Conc. in Mix (mg/mL)
ALC-0315105605.60
Cholesterol102612.61
DSPC101171.17
ALC-015910620.62
Total 1000 10.0
  • Mix thoroughly by vortexing or pipetting to achieve a clear, homogenous solution.

B. Aqueous Phase (mRNA in Buffer):

  • Thaw the mRNA stock on ice.

  • Dilute the mRNA in the acidic aqueous buffer (e.g., 50 mM Sodium Acetate, pH 4.0) to the desired concentration.

  • The final concentration will depend on the target RNA-to-lipid weight ratio, which is typically around 0.05 (wt/wt).[7] For a 1 mL lipid mix at 10 mg/mL, you would need 0.5 mg of mRNA. If preparing 3 mL of the aqueous phase, the mRNA concentration should be ~166.7 µg/mL.

3.2 Step 2: Microfluidic Assembly

  • Causality: Rapid, controlled mixing within the microfluidic chip ensures that lipid nanoprecipitation occurs uniformly, leading to a narrow particle size distribution (low PDI).[12] The flow rate ratio determines the final solvent composition, while the total flow rate influences the mixing time.

  • Prime the microfluidic system according to the manufacturer's instructions, first with ethanol and then with the aqueous buffer.

  • Load the prepared lipid-ethanol solution into a gas-tight syringe for the 'organic' inlet.

  • Load the prepared mRNA-aqueous solution into a separate gas-tight syringe for the 'aqueous' inlet.

  • Set the system parameters. A common starting point is:

    • Flow Rate Ratio (FRR): 3:1 (Aqueous:Organic)[7][13]

    • Total Flow Rate (TFR): 12 mL/min[7]

  • Initiate the mixing process. The first few hundred microliters should be directed to waste to ensure the system is equilibrated.

  • Collect the translucent LNP suspension into a sterile collection vial.

G cluster_mixing Microfluidic System prep_lipid 1. Prepare Lipid Phase (Lipids in Ethanol) pump1 Syringe Pump 1 (Lipid Phase) prep_lipid->pump1 prep_mrna 2. Prepare Aqueous Phase (mRNA in Acidic Buffer) pump2 Syringe Pump 2 (Aqueous Phase) prep_mrna->pump2 mixer 3. Microfluidic Mixing FRR = 3:1 | TFR = 12 mL/min pump1->mixer 1 part pump2->mixer 3 parts collect 4. Collect LNP Suspension mixer->collect dialysis 5. Dialysis / TFF (Buffer Exchange to PBS, pH 7.4) collect->dialysis filter 6. Sterile Filtration (0.22 µm filter) dialysis->filter qc 7. Quality Control (Size, PDI, EE%) filter->qc store 8. Store LNPs (4°C or -80°C) qc->store caption Fig 2. Experimental workflow for LNP formulation.

Sources

Application

Application Notes and Protocols for the Continuous Flow Synthesis of the Ionizable Lipid ALC-0315

Introduction: The Critical Role of ALC-0315 in mRNA Therapeutics and the Imperative for Advanced Manufacturing The advent of mRNA-based vaccines and therapeutics represents a paradigm shift in modern medicine, with the p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ALC-0315 in mRNA Therapeutics and the Imperative for Advanced Manufacturing

The advent of mRNA-based vaccines and therapeutics represents a paradigm shift in modern medicine, with the potential to address a wide range of diseases, from infectious outbreaks to genetic disorders. A cornerstone of this technology is the development of effective delivery systems, with lipid nanoparticles (LNPs) emerging as the leading platform for protecting and transporting delicate mRNA molecules to their target cells.[1][2] Within these LNPs, the ionizable lipid ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), has proven to be a critical component, particularly in the Pfizer-BioNTech COVID-19 vaccine.[3][4][5]

ALC-0315's unique chemical structure allows it to remain neutral at physiological pH, minimizing interactions with blood components, and to become positively charged in the acidic environment of the endosome.[5][6] This pH-dependent protonation is crucial for the endosomal escape of the mRNA payload into the cytoplasm, where it can be translated into the therapeutic protein.[6][7] The efficacy of ALC-0315 in enhancing cellular uptake and release of mRNA has been shown to be superior to other lipid carriers, leading to improved immunogenicity and higher antibody levels.[1]

However, the large-scale production of ALC-0315 presented a significant bottleneck during the global rollout of COVID-19 vaccines, highlighting the limitations of traditional batch synthesis methods.[3][4] These methods often involve multiple complex steps, including challenging purifications, which can be time-consuming and difficult to scale.[7][8] Continuous flow chemistry offers a transformative solution to these challenges. By conducting reactions in a continuous stream through a network of tubes and reactors, this approach provides superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and greater reproducibility.[9] The result is a more efficient, scalable, and cost-effective manufacturing process.[10]

These application notes provide a detailed guide to the continuous flow synthesis of ALC-0315, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic pathway, outline a step-by-step protocol for a continuous flow setup, and discuss the integration of Process Analytical Technology (PAT) for real-time monitoring and control.

The Synthetic Pathway: A Multi-Step Process in a Continuous Flow Regime

The synthesis of ALC-0315 can be accomplished through various routes, with a common strategy involving the reductive amination of a lipid aldehyde with 4-aminobutanol.[5][11] A continuous flow process has been developed that telescopes four key synthetic steps, enabling the production of ALC-0315 with an overall yield of 20% and a productivity of 7 mmol per hour without the need for intermediate purification.[3][4]

The overall synthetic scheme is as follows:

  • Esterification: 2-Hexyldecanoic acid is reacted with 1,6-hexanediol to form the monoester intermediate.

  • Oxidation: The terminal alcohol of the monoester is oxidized to an aldehyde.

  • Reductive Amination: The aldehyde is then reacted with 4-aminobutanol in a reductive amination step to form the tertiary amine core of ALC-0315.

  • Final Esterification: The remaining hydroxyl group on the butanol moiety is esterified with another molecule of 2-hexyldecanoic acid.

The continuous flow approach allows for the seamless integration of these steps, minimizing manual handling and reducing the overall process time.

Visualizing the Synthesis: Reaction Mechanism and Workflow

To better understand the chemical transformations and the process flow, the following diagrams illustrate the reaction mechanism and the experimental workflow for the continuous flow synthesis of ALC-0315.

ALC-0315 Synthesis Mechanism cluster_step1 Step 1: Esterification cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Reductive Amination cluster_step4 Step 4: Final Esterification 2-Hexyldecanoic Acid 2-Hexyldecanoic Acid Monoester Monoester 2-Hexyldecanoic Acid->Monoester Steglich Esterification 1,6-Hexanediol 1,6-Hexanediol 1,6-Hexanediol->Monoester Aldehyde Aldehyde Monoester->Aldehyde PCC or TEMPO/Bleach Intermediate_Amine Intermediate_Amine Aldehyde->Intermediate_Amine Sodium Triacetoxyborohydride 4-Aminobutanol 4-Aminobutanol 4-Aminobutanol->Intermediate_Amine ALC-0315 ALC-0315 Intermediate_Amine->ALC-0315 Esterification 2-Hexyldecanoic Acid_2 2-Hexyldecanoic Acid 2-Hexyldecanoic Acid_2->ALC-0315

Caption: Reaction mechanism for the synthesis of ALC-0315.

Continuous Flow Synthesis Workflow cluster_reactors Microreactor System Reagents Reagent Pumps 2-Hexyldecanoic Acid 1,6-Hexanediol Oxidizing Agent 4-Aminobutanol Reducing Agent Mixer1 T-Mixer 1 Reagents:r1->Mixer1 Reagents:r2->Mixer1 Mixer2 T-Mixer 2 Reagents:r3->Mixer2 Mixer3 T-Mixer 3 Reagents:r4->Mixer3 Reagents:r5->Mixer3 Reactor1 Heated Coil Reactor 1 (Esterification) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Coil Reactor 2 (Oxidation) Mixer2->Reactor2 Reactor2->Mixer3 Reactor3 Coil Reactor 3 (Reductive Amination) Mixer3->Reactor3 PAT Process Analytical Technology (PAT) In-line IR On-line HPLC Reactor3->PAT:p1 Reactor3->PAT:p2 Purification Continuous Purification (e.g., Simulated Moving Bed) PAT:p1->Purification Collection Product Collection Purification->Collection

Caption: Experimental workflow for the continuous flow synthesis of ALC-0315.

Experimental Protocols: A Step-by-Step Guide

The following protocol outlines the key steps for setting up a continuous flow system for the synthesis of ALC-0315. It is essential to perform a thorough risk assessment and adhere to all laboratory safety protocols when working with the described reagents and equipment.

Materials and Equipment
  • Pumps: High-pressure liquid chromatography (HPLC) pumps or syringe pumps capable of delivering precise and stable flow rates.

  • Reactors: Coiled reactors made of chemically resistant tubing (e.g., PFA, stainless steel). The volume of the reactors will determine the residence time for each reaction step.

  • Mixers: T-mixers or other micromixers to ensure efficient mixing of reagent streams.

  • Temperature Control: Heating mantles, oil baths, or other temperature controllers to maintain the desired reaction temperatures.

  • Back Pressure Regulator: To maintain a constant pressure within the system and prevent solvent evaporation.

  • Analytical Equipment: In-line or on-line analytical tools such as Fourier-transform infrared spectroscopy (FTIR) or HPLC for real-time reaction monitoring.

  • Reagents: 2-Hexyldecanoic acid, 1,6-hexanediol, pyridinium chlorochromate (PCC) or a TEMPO/bleach system for oxidation, 4-aminobutanol, sodium triacetoxyborohydride, and appropriate solvents.

Protocol
  • System Assembly:

    • Assemble the continuous flow system as depicted in the workflow diagram.

    • Ensure all connections are secure to prevent leaks at high pressure and temperature.

    • Connect the reagent reservoirs to the respective pumps.

  • Reagent Preparation:

    • Prepare stock solutions of each reagent in a suitable solvent at the desired concentrations. Degas the solutions to prevent bubble formation in the system.

  • System Priming and Equilibration:

    • Prime the system with the reaction solvent to remove any air bubbles.

    • Set the desired flow rates for each pump and allow the system to equilibrate until a stable pressure is achieved.

  • Reaction Initiation and Monitoring:

    • Start the flow of the reagent solutions into the system.

    • Monitor the reaction progress using the integrated PAT tools. This will allow for real-time optimization of reaction conditions.

  • Product Collection and Purification:

    • Once the system has reached a steady state, begin collecting the product stream.

    • For a fully continuous process, the product stream can be directed to a continuous purification system, such as simulated moving bed (SMB) chromatography.[4]

Process Parameters and Data Presentation

The precise control over reaction parameters is a key advantage of continuous flow synthesis. The following table summarizes typical process parameters for the synthesis of ALC-0315. These parameters may require optimization based on the specific reactor setup and desired throughput.

ParameterStep 1: EsterificationStep 2: OxidationStep 3: Reductive Amination
Temperature 80-120 °C25-50 °C25 °C
Residence Time 10-30 minutes5-15 minutes15-20 minutes
Pressure 5-10 bar5-10 bar5-10 bar
Stoichiometry Excess 1,6-hexanediolStoichiometric oxidantExcess reducing agent

The Role of Process Analytical Technology (PAT)

The integration of Process Analytical Technology (PAT) is crucial for ensuring the quality and consistency of the final product in a continuous manufacturing process.[12][13] PAT provides real-time or near-real-time data on critical quality attributes (CQAs) and critical process parameters (CPPs), enabling a Quality by Design (QbD) approach to manufacturing.[14]

For the continuous flow synthesis of ALC-0315, in-line spectroscopic techniques like FTIR can be used to monitor the disappearance of starting materials and the formation of intermediates and the final product.[13] On-line HPLC can provide more detailed information on the purity of the product stream and the presence of any impurities. This real-time data allows for immediate adjustments to process parameters, ensuring that the final product consistently meets the required specifications.

Conclusion and Future Outlook

The continuous flow synthesis of ALC-0315 represents a significant advancement in the manufacturing of critical components for mRNA-based therapeutics. This approach not only addresses the scalability challenges of traditional batch methods but also offers improved safety, consistency, and control over the entire process. The integration of PAT further enhances the robustness of the manufacturing process, ensuring the consistent production of high-quality ALC-0315.

As the field of mRNA therapeutics continues to expand, the demand for high-purity ionizable lipids like ALC-0315 will undoubtedly increase. Continuous flow synthesis is poised to play a pivotal role in meeting this demand, enabling the rapid and efficient production of these essential materials for the development of next-generation medicines. Further research into optimizing continuous flow processes and developing novel, high-efficiency ionizable lipids will be crucial for the continued success of this revolutionary therapeutic modality.

References

  • Wolf, J. B., Lee, J. W., Plutschack, M. B., Cambié, D., Seidel-Morgenstern, A., & Seeberger, P. H. (2024). Continuous flow synthesis of the ionizable lipid ALC-0315. Reaction Chemistry & Engineering. [Link]

  • Wolf, J. B., et al. (2024). Continuous flow synthesis of the ionizable lipid ALC-0315. RSC Publishing.
  • Protheragen. (2025). ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. [Link]

  • Boldyrev, I. A. (2023). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. Russian Journal of Bioorganic Chemistry, 49(2), 412-415. [Link]

  • Paunovska, K., et al. (2022). Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids. Advanced Healthcare Materials, 11(16), 2102336. [Link]

  • Wolf, J. B. (n.d.). Continuous flow synthesis of the ionizable lipid ALC-0315. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). ALC-0315. [Link]

  • Boldyrev, I. A. (2023). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. National Center for Biotechnology Information. [Link]

  • Boldyrev, I. A. (2023). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. ResearchGate. [Link]

  • Bozinovic, N., et al. (n.d.). A two-step continuous flow synthesis of multi-tail ionizable lipids. RSC Publishing. [Link]

  • Wolf, J. B., et al. (2024). Continuous flow synthesis of the ionizable lipid ALC-0315. ResearchGate. [Link]

  • Bozinovic, N., et al. (2022). A two-step continuous flow synthesis of multi-tail ionizable lipids. Chemical Communications, 58(89), 12437-12440. [Link]

  • Bozinovic, N., et al. (2025). A two-step continuous flow synthesis of multi-tail ionizable lipids. CoLab.
  • ResearchGate. (n.d.). Routes of synthesis of the ALC-0315 lipid. [Link]

  • Lee, S., & Kim, D. (2023). Microfluidic synthesis of lipid-based nanoparticles for drug delivery: recent advances and opportunities. Lab on a Chip, 23(24), 5406-5425. [Link]

  • Parent, M., & Gauthier, M. A. (2021). A Route to Lipid ALC-0315: a Key Component of a COVID-19 mRNA Vaccine. ChemistrySelect, 6(30), 7623-7626. [Link]

  • Nsamela, A. (2020). Nanoparticles synthesis on chip, a short review. YouTube. [Link]

  • Bozinovic, N., et al. (2025). A two-step continuous flow synthesis of multi-tail ionizable lipids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Microreactors for Nanoparticles Production. [Link]

  • ResearchGate. (2025). Optimization of large-scale manufacturing of biopolymeric and lipid nanoparticles using microfluidic swirl mixers. [Link]

  • Certech. (n.d.). Process Analytical Technology for continuous flow (bio)chemistry. [Link]

  • ResearchGate. (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. [Link]

  • MDPI. (n.d.). Process Analytical Technology for the Production of Parenteral Lipid Emulsions According to Good Manufacturing Practices. [Link]

  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing AL-0315 LNP Encapsulation Efficiency

Welcome to the technical support center for ALC-0315 Lipid Nanoparticle (LNP) formulation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ALC-0315 Lipid Nanoparticle (LNP) formulation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the encapsulation efficiency of your nucleic acid payloads. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ALC-0315 and why is it a critical component in LNP formulations?

A: ALC-0315 is an ionizable cationic aminolipid that plays a pivotal role in the formulation of LNPs for nucleic acid delivery.[1][2] Its primary functions are to facilitate the encapsulation of negatively charged nucleic acids, such as mRNA or siRNA, and to aid in their release into the cytoplasm of target cells.[1][2] At an acidic pH (typically 4-5) used during formulation, ALC-0315 becomes protonated and positively charged, enabling strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids.[3][4] This interaction is fundamental to the self-assembly process of LNPs.[5][6] Upon endocytosis into the cell, the acidic environment of the endosome again protonates ALC-0315, which is thought to disrupt the endosomal membrane and release the nucleic acid cargo into the cytoplasm.[7][8]

Q2: What is a typical starting molar ratio for an ALC-0315 LNP formulation?

A: A widely used and effective starting point is the molar ratio found in the FDA-approved BNT162b2 COVID-19 mRNA vaccine.[1] This formulation consists of ALC-0315, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and a PEGylated lipid (like ALC-0159) at a molar ratio of approximately 46.3 : 9.4 : 42.7 : 1.6 (ALC-0315 : DSPC : Cholesterol : PEG-lipid).[1][3] It's important to note that this is a starting point, and optimization of these ratios may be necessary depending on the specific nucleic acid cargo and desired LNP characteristics.[1]

Q3: How is encapsulation efficiency (EE) typically measured?

A: Encapsulation efficiency is the percentage of the total nucleic acid that has been successfully encapsulated within the LNPs.[9] A common and reliable method for determining EE is using a fluorescent dye assay, such as the Quant-iT RiboGreen assay.[10] This method involves measuring the fluorescence of the sample before and after lysing the LNPs with a detergent (e.g., Triton X-100). The initial fluorescence corresponds to unencapsulated (free) nucleic acid, while the fluorescence after lysis represents the total nucleic acid amount. The EE is then calculated using the formula: EE (%) = (Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid * 100.[9] Other methods like anion-exchange HPLC are also being developed for more detailed analysis.[11][12]

Q4: What are the critical quality attributes (CQAs) to monitor for ALC-0315 LNPs?

A: Beyond encapsulation efficiency, several other CQAs are crucial for ensuring the quality, efficacy, and safety of your LNP formulation. These include:

  • Particle Size and Polydispersity Index (PDI): These are typically measured using Dynamic Light Scattering (DLS).[10][13] Consistent size and a low PDI (ideally < 0.2) are important for reproducible in vivo performance.[14]

  • Zeta Potential: This measurement indicates the surface charge of the LNPs and can influence their stability and biodistribution.[13]

  • Nucleic Acid Integrity: It's essential to ensure that the nucleic acid cargo has not been degraded during the formulation process. This can be assessed using techniques like automated gel electrophoresis.[10]

  • Residual Solvents: The amount of residual solvent, such as ethanol, from the formulation process must be minimized and can be quantified using headspace gas chromatography.[10]

Troubleshooting Guide: Low Encapsulation Efficiency

Low encapsulation efficiency is one of the most common challenges encountered during LNP formulation. This guide provides a structured approach to identifying and resolving the root causes of this issue.

Issue 1: Suboptimal Lipid Ratios

Q: My encapsulation efficiency is consistently below 70%. I'm using the standard molar ratios. What could be the problem?

A: While the standard ratios are a good starting point, the optimal ratio can be influenced by the specific characteristics of your nucleic acid payload (e.g., size, structure). The interplay between the different lipid components is critical for stable encapsulation.[7][15]

Causality:

  • Insufficient Ionizable Lipid (ALC-0315): The ratio of the positively charged nitrogen in ALC-0315 to the negatively charged phosphates in the nucleic acid backbone (N:P ratio) is a key parameter.[3] An insufficient amount of ALC-0315 can lead to incomplete complexation with the nucleic acid.

  • Imbalanced Helper Lipids: Cholesterol and DSPC provide structural integrity to the LNP.[7] Cholesterol fills gaps between phospholipids, enhancing membrane rigidity, while DSPC promotes fusion with cellular membranes.[7] An imbalance can lead to leaky or unstable particles.

  • Excessive PEG-Lipid: The PEGylated lipid controls particle size and prevents aggregation.[7] However, too much PEG-lipid on the surface can hinder the encapsulation process.

Troubleshooting Protocol:

  • Verify N:P Ratio: Calculate your current N:P ratio. A common starting point is around 6.[3] Consider systematically varying the amount of ALC-0315 to test different N:P ratios (e.g., 4, 6, 8) while keeping other lipid ratios constant.

  • Optimize Helper Lipid Content: Perform a design of experiment (DoE) approach to systematically vary the molar percentages of cholesterol and DSPC. For instance, you could test formulations with slightly higher or lower percentages of each while maintaining the total lipid concentration.

  • Evaluate PEG-Lipid Percentage: If you suspect PEG-lipid interference, try reducing its molar percentage in small increments (e.g., from 1.6% to 1.4% or 1.2%).

Data Presentation:

Formulation IDALC-0315 (mol%)DSPC (mol%)Cholesterol (mol%)PEG-Lipid (mol%)N:P RatioEncapsulation Efficiency (%)
F1 (Standard)46.39.442.71.66(Your Result)
F2 (High N:P)50.09.439.01.68(Measure)
F3 (Low N:P)40.09.449.01.64(Measure)
F4 (Low PEG)46.89.542.51.26(Measure)

Logical Workflow for Lipid Ratio Optimization:

G start Low Encapsulation Efficiency check_np Verify N:P Ratio (Target ~6) start->check_np optimize_helper Optimize Helper Lipids (DSPC, Cholesterol) check_np->optimize_helper If N:P is optimal optimize_peg Adjust PEG-Lipid Percentage optimize_helper->optimize_peg re_evaluate Re-evaluate EE optimize_peg->re_evaluate

Caption: Troubleshooting workflow for lipid ratio optimization.

Issue 2: Inefficient Mixing and Formulation Process

Q: I'm using a microfluidic system, but my encapsulation efficiency is variable between batches. What process parameters should I investigate?

A: Microfluidic mixing provides precise control over the nanoprecipitation process, but even small variations in flow rates and ratios can significantly impact LNP formation and encapsulation.[16][17][18]

Causality:

  • Flow Rate Ratio (FRR): The ratio of the aqueous phase (containing nucleic acid) to the organic phase (containing lipids in ethanol) is a critical process parameter.[16] The FRR determines the rate of solvent exchange, which in turn influences the speed of LNP self-assembly and final particle size. A typical starting FRR is 3:1 (aqueous:organic).[1][3]

  • Total Flow Rate (TFR): The TFR affects the mixing time within the microfluidic channels.[16] Faster TFRs generally lead to more rapid mixing and can result in smaller, more uniform LNPs with higher encapsulation.

  • Solvent Quality: The purity and composition of the ethanol and aqueous buffer are crucial. The pH of the aqueous buffer must be acidic (pH 4-5) to ensure the protonation of ALC-0315.[3][4]

Troubleshooting Protocol:

  • Systematically Vary FRR: Keeping the TFR constant, formulate LNPs at different FRRs (e.g., 2:1, 3:1, 4:1). Analyze the encapsulation efficiency, size, and PDI for each condition.

  • Optimize TFR: Once an optimal FRR is identified, vary the TFR (e.g., 8 mL/min, 12 mL/min, 16 mL/min) while maintaining the optimal FRR.

  • Buffer and Solvent Check:

    • Confirm the pH of your aqueous buffer immediately before use.

    • Use high-purity, nuclease-free water and molecular biology-grade ethanol.

    • Ensure lipids are fully dissolved in the ethanol phase to form a clear solution before mixing.[1]

Experimental Protocol: Microfluidic Formulation

  • Prepare Solutions:

    • Lipid Phase: Dissolve ALC-0315, DSPC, cholesterol, and the PEGylated lipid in 100% ethanol at the desired molar ratios. Ensure complete dissolution.

    • Aqueous Phase: Dissolve the nucleic acid in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • System Setup:

    • Prime the microfluidic system with the respective solvents (ethanol and aqueous buffer) to remove any air bubbles.

    • Set the desired TFR and FRR on the pump controller.

  • Formulation:

    • Load the lipid and aqueous solutions into separate syringes and place them on the syringe pumps.

    • Initiate the flow and allow the system to equilibrate for a short period.

    • Collect the LNP dispersion from the outlet.

  • Downstream Processing:

    • Immediately after formulation, dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.[1] This step is critical for LNP stability.[19]

Visualization of Microfluidic Mixing Parameters:

G cluster_0 Inputs cluster_1 Microfluidic Mixer cluster_2 Outputs Aqueous Phase Aqueous Phase Nucleic Acid in Acidic Buffer (pH 4-5) mixer FRR (e.g., 3:1) TFR (e.g., 12 mL/min) Aqueous Phase->mixer:f0 Organic Phase Organic Phase Lipids in Ethanol Organic Phase->mixer:f0 LNPs LNP Dispersion (in Ethanol/Buffer) mixer->LNPs Dialysis Dialysis vs. PBS (pH 7.4) LNPs->Dialysis Final_LNPs Final LNP Product Dialysis->Final_LNPs

Caption: Key parameters in the microfluidic formulation workflow.

Issue 3: Cargo-Related Problems

Q: I've optimized my lipid ratios and mixing parameters, but the encapsulation of my specific mRNA is still low. Could the mRNA itself be the issue?

A: Yes, the quality, purity, and structural characteristics of the nucleic acid cargo can significantly impact encapsulation efficiency.

Causality:

  • mRNA Integrity: Degraded or fragmented mRNA will not encapsulate efficiently.

  • mRNA Purity: Contaminants from the in vitro transcription (IVT) reaction, such as residual proteins, salts, or unincorporated nucleotides, can interfere with the self-assembly process.

  • Secondary Structure: Highly complex or stable secondary structures in the mRNA might hinder its interaction with the ionizable lipids.

Troubleshooting Protocol:

  • Assess mRNA Integrity: Run an aliquot of your mRNA stock on a denaturing gel or a bioanalyzer to confirm its integrity and size.

  • Purify the mRNA: Ensure your mRNA is purified post-IVT using a reliable method like chromatography (e.g., oligo-dT) or precipitation to remove contaminants.

  • Consider Formulation Additives: In some cases, including a small amount of a polycationic molecule in the aqueous phase can help to condense the mRNA and improve its encapsulation. This should be approached with caution as it adds another variable to the formulation.

  • Denaturation Step (Advanced): As an exploratory step, gently heating the mRNA solution before formulation might help to disrupt some secondary structures, potentially improving encapsulation. This must be done carefully to avoid degradation.

References

  • Microfluidic and Turbulent Mixing for mRNA LNP Vaccines . PubMed Central - NIH. [Link]

  • Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations . Curapath. [Link]

  • Fundamentals of microfluidic mixing for LNP synthesis . Inside Therapeutics. [Link]

  • Microfluidic and Turbulent Mixing for mRNA LNP Vaccines . ResearchGate. [Link]

  • What Ensures Stability in mRNA Lipid Nanoparticle Systems . Patsnap Eureka. [Link]

  • Tailoring lipid nanoparticle dimensions through manufacturing processes . RSC Pharmaceutics. [Link]

  • Lipid nanoparticles: Composition, formulation, and application . PubMed Central - NIH. [Link]

  • Minimizing the ratio of ionizable lipid in lipid nanoparticles for in vivo base editing . PubMed Central. [Link]

  • Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery . PubMed Central - NIH. [Link]

  • Enhancing mRNA-LNP Production with Optimized Microfluidic Baffles . uFluidix. [Link]

  • Anion exchange-HPLC method for evaluating the encapsulation efficiency of mRNA-loaded lipid nanoparticles using analytical quality by design . PubMed. [Link]

  • Production Methods of LNP and Microfluidic Technique . Dionamix Scientific. [Link]

  • Anion Exchange Chromatography to Determine mRNA Encapsulation in Lipid Nanoparticles . ACS Publications. [Link]

  • Pushing the boundaries of LNP production: an innovative analytical platform for evaluating vital LNP characteristics . Insights.bio. [Link]

  • The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective . PubMed Central - NIH. [Link]

  • The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism . NIH. [Link]

  • Transfection Potency of Lipid Nanoparticles Containing mRNA Depends on Relative Loading Levels . ACS Applied Materials & Interfaces. [Link]

  • Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage . MDPI. [Link]

  • mRNA lipid nanoparticle formulation, characterization and evaluation . PubMed Central - NIH. [Link]

  • Overview of LNP Synthesis, Formulation and Manufacturing Methods . Precigenome LLC. [Link]

  • Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach . PubMed Central. [Link]

  • Better mRNA-LNPs: encapsulation efficiency, mRNA integrity and purity, lipid N-oxides, and beyond . Insights.bio. [Link]

  • Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability . MDPI. [Link]

  • Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 . NIH. [Link]

Sources

Optimization

Technical Support Center: Synthesis and Purification of ALC-0315

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for ALC-0315. This guide is designed to provide in-depth troubleshooting advice and answers to frequently as...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for ALC-0315. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and purification of ALC-0315, a critical ionizable lipid for the formulation of lipid nanoparticles (LNPs) used in mRNA vaccines and therapeutics.[1][2][3] As Senior Application Scientists, we have compiled field-proven insights to help you navigate the common challenges encountered during your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of ALC-0315.

Problem 1: Low Yields in the Reductive Amination Step

Question: We are observing significantly lower than expected yields (reported as low as 15-20% in some patents) during the final reductive amination step.[4][5] What are the likely causes and how can we improve the outcome?

Answer: The reductive amination of 4-aminobutanol with the lipid aldehyde intermediate is a notoriously challenging step in the synthesis of ALC-0315.[4] Several factors can contribute to low yields:

  • Purity of the Aldehyde Intermediate: The aldehyde is prone to self-condensation, especially if impure.[4] Oxidation of the corresponding alcohol using pyridinium chlorochromate (PCC) can lead to byproducts that complicate the subsequent reductive amination.[4]

    • Recommendation: Meticulous purification of the aldehyde by column chromatography is crucial before its use in the reductive amination.[4] Alternative, cleaner oxidation methods like Swern or Parikh-Doering oxidations may yield a purer aldehyde that is easier to purify.[4]

  • Incompatible Solubility of Reactants: The lipid aldehyde is highly nonpolar, while 4-aminobutanol is very polar. This creates a significant solubility mismatch in common organic solvents like dichloromethane (CH2Cl2), leading to slow reaction rates.[4]

    • Recommendation: The use of a protected form of 4-aminobutanol, such as one with a tert-butyldiphenylsilyl (TBDPS) group, can enhance its solubility in organic solvents.[4] Additionally, employing a more organic-soluble borohydride reagent can improve the reaction kinetics.[4]

  • Slow Reaction Rates Leading to Side Reactions: The poor solubility of both 4-aminobutanol and sodium triacetoxyborohydride in dichloromethane can result in slow imine formation and reduction. This allows for competing self-condensation reactions of the aldehyde and/or the imine, generating a complex mixture of byproducts.[4]

    • Recommendation: Consider alternative solvent systems or the use of phase-transfer catalysts to improve the reaction rate. A continuous flow synthesis approach has also been shown to improve yield and productivity.[5][6]

Problem 2: Presence of Numerous Byproducts Complicating Purification

Question: Our crude product shows a multitude of spots on TLC and peaks in LC-MS, making the purification of ALC-0315 extremely difficult. What are the sources of these impurities?

Answer: The formation of numerous byproducts is a common challenge. Key sources of these impurities include:

  • Side reactions during Steglich Esterification: The initial esterification step can produce urea derivatives as byproducts, which can complicate the purification of the final product.[7][8]

  • Aldehyde Self-Condensation: As mentioned previously, the aldehyde intermediate is susceptible to self-condensation, particularly if not sufficiently pure.[4]

  • Incomplete Reaction and Mono-alkylation: The reaction may not go to completion, leaving unreacted starting materials and the mono-alkylation product of 4-aminobutanol.[7][8]

  • Degradation During Purification: ALC-0315 can be sensitive to prolonged exposure to silica gel during column chromatography.

Recommendations:

  • Improved Synthesis Strategy: An alternative synthetic route using bromohexanol instead of hexanediol can reduce the number of steps and some of the associated impurity issues.[7][8][9]

  • Careful Monitoring and Stoichiometry: Use a slight excess of one of the reactants in the final step to drive the reaction towards the desired dialkylated product. Monitor the reaction progress closely by TLC or LC-MS.

  • Optimized Chromatography: Utilize a well-chosen solvent system for column chromatography, such as a methanol gradient in dichloromethane, to effectively separate ALC-0315 from the various byproducts.[7]

Problem 3: Product Degradation and N-Oxide Formation

Question: We've observed the appearance of new impurities in our purified ALC-0315 during storage. What are these degradation products and how can we prevent their formation?

Answer: ALC-0315 is susceptible to degradation, with N-oxidation being a particularly critical impurity to monitor.[10][11]

  • N-Oxidation: The tertiary amine in ALC-0315 can be oxidized to form the corresponding N-oxide. This impurity is of concern as it can potentially lead to covalent modification of the mRNA and a loss of its potency.[10][12]

  • Hydrolysis: The ester linkages in ALC-0315 can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.

Recommendations for Stability:

  • Storage Conditions: Store purified ALC-0315 at low temperatures, such as -20°C or -80°C, under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[13] Protect from light.[13]

  • Quality Control: Implement rigorous analytical testing to monitor the purity of ALC-0315 batches over time. High-performance liquid chromatography with a charged aerosol detector (HPLC-CAD) or mass spectrometry (LC-MS) are suitable methods for detecting and quantifying impurities like the N-oxide.[11][12]

  • Formulation Considerations: When formulating LNPs, the use of cryoprotectants like sucrose can improve the stability of ALC-0315 during freeze-thaw cycles and long-term storage.[14]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for ALC-0315?

A1: The CQAs for ALC-0315 are those that can impact the safety and efficacy of the final mRNA-LNP product. These include:

  • Purity: High purity is essential, with typical batches exceeding 98%.[10][11]

  • Impurity Profile: The identity and quantity of specific impurities, such as the N-oxide and residual aldehyde, must be carefully controlled.[10][11][15]

  • Identity: The chemical structure must be confirmed by methods such as 1H NMR and mass spectrometry.[7]

  • pKa: The pKa of the ionizable amine is critical for mRNA encapsulation and endosomal escape. The pKa of ALC-0315 is approximately 6.09.[16]

Q2: Which analytical techniques are recommended for the characterization of ALC-0315?

A2: A combination of analytical techniques is necessary for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): Coupled with detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) for purity assessment and impurity quantification.[11][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR for structural confirmation.[7]

  • Mass Spectrometry (MS): For accurate mass determination and structural elucidation of impurities.[10][12] Electron Activated Dissociation (EAD) has been shown to be particularly useful for detailed structural characterization.[12]

Q3: What are some of the key impurities to monitor in ALC-0315?

A3: Several impurities should be monitored:

  • N-oxide: As discussed, this can impact mRNA potency.[10][11]

  • Residual Aldehyde: The starting aldehyde (6-oxohexyl 2-hexyldecanoate) is a reactive impurity that can form adducts with mRNA.[15]

  • Mono-alkylation product: An intermediate where only one of the amine's hydrogens is replaced by the lipid tail.[7][8]

  • O-tert-butyloxycarbonyl (O-Boc) protected ALC-0315: If a protected amine is used in the synthesis, this impurity may be present if the deprotection step is incomplete.[18][19]

Q4: How does the purity of ALC-0315 affect LNP performance?

A4: The purity of ALC-0315 is paramount for the performance of mRNA-LNPs. Impurities can:

  • Reduce mRNA Encapsulation Efficiency: Steric hindrance from impurities can interfere with the condensation of mRNA into the LNP core.[19]

  • Decrease Vaccine Potency: Adduct formation between reactive impurities and mRNA can reduce the translational efficiency and overall efficacy of the vaccine.[15]

  • Alter LNP Stability: Impurities can affect the physicochemical properties and stability of the formulated LNPs.

Section 3: Experimental Protocols & Data

Protocol: Purification of ALC-0315 by Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of crude ALC-0315.

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column with the starting mobile phase.

  • Sample Loading:

    • Dissolve the crude ALC-0315 in a minimal amount of the starting mobile phase or a compatible solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent such as dichloromethane.

    • Gradually increase the polarity of the mobile phase by introducing a polar solvent like methanol. A typical gradient could be from 0% to 10% methanol in dichloromethane.[7]

    • Collect fractions and monitor the elution of the product and impurities by thin-layer chromatography (TLC).

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC, staining with an appropriate reagent (e.g., potassium permanganate).

    • Pool the fractions containing pure ALC-0315.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified ALC-0315.

Table 1: Typical Analytical Specifications for ALC-0315
ParameterSpecificationAnalytical Method
Appearance Colorless to pale yellow oilVisual Inspection
Identity Conforms to the structure¹H NMR, Mass Spectrometry
Purity ≥ 98.0%HPLC-CAD/MS
N-oxide Impurity ≤ 0.5%LC-MS
Residual Aldehyde ≤ 0.1%LC-MS with derivatization

Section 4: Visualizations

Diagram 1: ALC-0315 Synthesis Workflow

G cluster_0 Synthesis of Aldehyde Intermediate cluster_1 Final Synthesis Step cluster_2 Purification Hexanediol Hexanediol Mono-ester Mono-ester Hexanediol->Mono-ester Steglich Esterification Aldehyde Aldehyde Mono-ester->Aldehyde Oxidation (e.g., PCC) Crude ALC-0315 Crude ALC-0315 Aldehyde->Crude ALC-0315 Reductive Amination with 4-Aminobutanol Purified ALC-0315 Purified ALC-0315 Crude ALC-0315->Purified ALC-0315 Silica Gel Chromatography

Caption: A simplified workflow of a common synthetic route for ALC-0315.

Diagram 2: Troubleshooting Low Yields in Reductive Amination

G Low Yield Low Yield Impure Aldehyde? Impure Aldehyde? Low Yield->Impure Aldehyde? Solubility Mismatch? Solubility Mismatch? Low Yield->Solubility Mismatch? Slow Reaction Rate? Slow Reaction Rate? Low Yield->Slow Reaction Rate? Purify Aldehyde by Chromatography Purify Aldehyde by Chromatography Impure Aldehyde?->Purify Aldehyde by Chromatography Yes Re-run Reaction Re-run Reaction Purify Aldehyde by Chromatography->Re-run Reaction Use Protected Amine / Soluble Borohydride Use Protected Amine / Soluble Borohydride Solubility Mismatch?->Use Protected Amine / Soluble Borohydride Yes Use Protected Amine / Soluble Borohydride->Re-run Reaction Optimize Solvent / Consider Flow Chemistry Optimize Solvent / Consider Flow Chemistry Slow Reaction Rate?->Optimize Solvent / Consider Flow Chemistry Yes Optimize Solvent / Consider Flow Chemistry->Re-run Reaction

Caption: A decision tree for troubleshooting low yields in the reductive amination step.

References

  • Boldyrev, I. A. (2023). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. Russian Journal of Bioorganic Chemistry.
  • ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. (2025, February 24). Biotechnology News.
  • ALC-0315. Wikipedia. [Link]

  • Streamlined identification and quantitation of impurities of the ionizable lipid ALC-0315 for rapid and confident vendor-to-vendor raw material assessment to ensure mRNA-LNP product quality. SCIEX.
  • Lipid nanoparticle impurity analysis: Leveraging mass spectrometry to monitor impurities and aldehyde in raw materials and formulated drugs in regulated environments. (2025, March 23).
  • A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine.
  • Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. (2025, May 27). MDPI.
  • Identification of the impurity found in a contaminated batch of ALC-0315.
  • A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine. PMC.
  • Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems. Evonik.
  • Structural characterization of the cationic lipid nanoparticle component, ALC-0315, and its impurities using electronactivated dissociation (EAD)
  • A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. PubMed. [Link]

  • A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. (2023). Springer. [Link]

  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. (2025, February 3). PubMed. [Link]

  • Continuous flow synthesis of the ionizable lipid ALC-0315. RSC Publishing. [Link]

  • A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. PMC - NIH. [Link]

  • Quantification and impurity analysis of ALC-0315 from LNPs in plasma using the ZenoTOF 7600 system. SCIEX.
  • Continuous flow synthesis of the ionizable lipid ALC-0315. Reaction Chemistry & Engineering. [Link]

  • Streamlined identification and quantitation of impurities of the ionizable lipid ALC-0315 for rapid and confident vendor-to-vend. SCIEX.
  • Quantification and impurity analysis of ALC-0315 from LNPs in plasma using the ZenoTOF 7600 system. ResearchGate. [Link]

  • A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the Lipid Matrix of an mRNA Vaccine. Eco-Vector Journals Portal. [Link]

  • Identification and Quantitation of ALC0159, Cholesterol, ALC0315 and DSPC in Pfizer Vaccine (Comirnaty). Therapeutic Goods Administration. [Link]

  • A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. ResearchGate. [Link]

  • Continuous flow synthesis of the ionizable lipid ALC-0315. ResearchGate. [Link]

  • LC-MS analysis of the impurity found in a contaminated batch of ALC-0315. ResearchGate. [Link]

  • Scheme 5 Continuous reductive amination process for the synthesis of... ResearchGate. [Link]

  • ALC-0315. JenKem Technology USA. [Link]

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Troubleshooting

Technical Support Center: Optimizing LNP Stability with 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate

Prepared by a Senior Application Scientist Welcome to the technical support center for the utilization of 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate in your lipid nanoparticle (LNP) formulations. This guide is desig...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for the utilization of 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate in your lipid nanoparticle (LNP) formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions to ensure the successful application of this novel ionizable lipid in your nucleic acid delivery systems.

Part 1: Frequently Asked Questions (FAQs)

What is 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate and its role in LNPs?

6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate is a novel ionizable lipid.[1][2] In the context of lipid nanoparticles, its primary role is to electrostatically interact with the negatively charged phosphate backbone of nucleic acids (like mRNA or siRNA) at an acidic pH during formulation, facilitating high encapsulation efficiency.[3][4] Upon cellular uptake into the endosome, the acidic environment protonates the tertiary amine of the lipid, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the release of the nucleic acid payload into the cytoplasm where it can be translated into protein.[5][6] The branched tail structure of the lipid can also contribute to the overall stability and fusogenicity of the LNP.[7]

What are the typical components of an LNP formulation using this lipid?

A standard LNP formulation consists of four key components that work synergistically to ensure stability, efficient delivery, and biocompatibility.[3][8][9]

  • Ionizable Lipid: 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate, responsible for nucleic acid encapsulation and endosomal escape.

  • Helper Phospholipid: Typically 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which provides structural integrity to the LNP.

  • Cholesterol: A structural aid that enhances stability and promotes membrane fusion.[7]

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), which helps to control particle size and provides a hydrophilic shield to reduce aggregation and prolong circulation time in vivo.[10]

What are the critical quality attributes (CQAs) to monitor for LNP stability?

Consistent monitoring of critical quality attributes is essential for reproducible and effective LNP formulations.[11] Key CQAs include:

  • Particle Size and Polydispersity Index (PDI): Typically measured by Dynamic Light Scattering (DLS). An ideal LNP formulation for systemic delivery will have a particle size between 70-150 nm with a PDI below 0.2, indicating a homogenous population of nanoparticles.[5][12]

  • Encapsulation Efficiency (%EE): This measures the percentage of nucleic acid successfully encapsulated within the LNPs. High encapsulation efficiency (>90%) is desirable and is often measured using a fluorescent dye-based assay like the RiboGreen assay.[13]

  • Zeta Potential: This measurement indicates the surface charge of the LNPs. Near-neutral zeta potential at physiological pH is generally preferred to minimize non-specific interactions with blood components.[5]

  • Nucleic Acid Integrity: It is crucial to ensure that the nucleic acid payload remains intact throughout the formulation and storage process. This can be assessed using techniques like automated gel electrophoresis.[12]

What are the recommended storage conditions for LNPs formulated with this lipid?

The stability of LNP formulations is highly dependent on storage conditions.[14] For LNPs formulated with 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate, it is recommended to:

  • Short-term storage (days to weeks): Store at 2-8°C.

  • Long-term storage (months): Store at -20°C or -80°C. It is advisable to flash-freeze the LNPs in liquid nitrogen before transferring to the freezer to minimize the formation of ice crystals that could disrupt the LNP structure.

  • Avoid repeated freeze-thaw cycles: This can lead to particle aggregation and a decrease in encapsulation efficiency.[15] Aliquoting the LNP dispersion into single-use volumes is highly recommended.

Part 2: Troubleshooting Guides

Problem 1: Poor Encapsulation Efficiency (<80%)

Q: My encapsulation efficiency is low. What are the potential causes and how can I improve it?

A: Low encapsulation efficiency is a common issue in LNP formulation and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal pH of the Aqueous Buffer: The ionizable lipid requires an acidic environment to become protonated and effectively bind to the nucleic acid.

    • Solution: Ensure the pH of your aqueous buffer (e.g., citrate or acetate) is in the range of 3.5-4.5. The optimal pH may need to be determined empirically for 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate.

  • Incorrect Lipid Ratios: The molar ratio of the four lipid components is critical for proper LNP self-assembly and nucleic acid encapsulation.

    • Solution: A common starting point for the molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid is 50:10:38.5:1.5. Systematically vary these ratios to find the optimal composition for your specific nucleic acid payload.

  • Inefficient Mixing: The rapid and homogenous mixing of the lipid-ethanol phase with the aqueous nucleic acid phase is crucial for LNP formation.

    • Solution: If using a microfluidic system, ensure there are no clogs and that the flow rates are stable.[16] Increasing the total flow rate (TFR) can sometimes improve mixing and encapsulation.[17] For manual mixing methods, reproducibility can be a challenge.[18]

  • Degraded Nucleic Acid: The integrity of your nucleic acid is paramount. Degraded or fragmented nucleic acids may not encapsulate as efficiently.

    • Solution: Verify the integrity of your nucleic acid stock using gel electrophoresis before formulation.

Troubleshooting Workflow for Low Encapsulation Efficiency

G start Low Encapsulation Efficiency (<80%) check_ph Verify Aqueous Buffer pH (3.5-4.5) start->check_ph check_ratios Optimize Lipid Molar Ratios check_ph->check_ratios pH is optimal check_mixing Assess Mixing Parameters (e.g., TFR) check_ratios->check_mixing Ratios are optimized check_na_integrity Confirm Nucleic Acid Integrity check_mixing->check_na_integrity Mixing is consistent success Encapsulation Efficiency Improved check_na_integrity->success Nucleic Acid is intact

Caption: A stepwise approach to troubleshooting low encapsulation efficiency.

Problem 2: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)

Q: The LNPs are too large or polydisperse. What factors influence particle size and how can I achieve a more uniform distribution?

A: Controlling particle size and achieving a narrow size distribution are critical for in vivo applications.[15] Several parameters can be adjusted to optimize these attributes.

Factors Influencing Particle Size and PDI:

  • Microfluidic Flow Rate Ratio (FRR) and Total Flow Rate (TFR): These are key parameters in microfluidic-based LNP synthesis.[19]

    • Solution: Generally, increasing the FRR (aqueous:ethanol) and the TFR leads to smaller and more uniform LNPs. Experiment with FRRs from 3:1 to 5:1 and TFRs from 2 mL/min to 20 mL/min to find the optimal conditions.

  • PEGylated Lipid Concentration: The amount of PEG-lipid in the formulation influences the final particle size.

    • Solution: Increasing the molar percentage of the PEG-lipid (e.g., from 1.5% to 3%) can result in smaller LNPs. However, excessive PEG-lipid can negatively impact transfection efficiency.

  • Lipid Composition: The choice of helper lipids and the structure of the ionizable lipid can affect particle size.

    • Solution: While keeping 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate as the ionizable lipid, consider screening different helper phospholipids (e.g., DOPE vs. DSPC) to see their effect on particle size.

Problem 3: LNP Aggregation During Formulation or Storage

Q: I'm observing aggregation of my LNPs. What are the common reasons for this and what are the solutions?

A: LNP aggregation is a sign of instability and can compromise the efficacy and safety of the formulation.

Common Causes and Preventive Measures:

  • Insufficient PEGylation: The PEG-lipid provides a steric barrier that prevents particle fusion.

    • Solution: Ensure the PEG-lipid concentration is adequate (typically 1.5-2.5 mol%). Also, confirm the quality of the PEG-lipid, as degraded material will be less effective.

  • Residual Ethanol: High concentrations of residual ethanol from the formulation process can destabilize LNPs.

    • Solution: Implement a robust purification step, such as tangential flow filtration (TFF) or dialysis, to effectively remove ethanol.[13]

  • Improper Storage: As mentioned in the FAQs, freeze-thaw cycles are a major cause of aggregation.

    • Solution: Aliquot samples into single-use volumes and store at a stable temperature (-20°C or -80°C).

Problem 4: Low In Vitro Transfection Efficiency

Q: My LNPs show poor transfection in cell culture. What could be the issue and how do I troubleshoot it?

A: Low transfection efficiency can be due to issues with the LNPs themselves or the experimental setup.

Troubleshooting Steps:

  • Confirm LNP Quality: First, ensure that the LNP CQAs (size, PDI, %EE) are within the optimal range.

    • Solution: Re-characterize your LNP batch. If the CQAs are suboptimal, refer to the troubleshooting guides above.

  • Suboptimal Endosomal Escape: The pKa of the ionizable lipid is crucial for endosomal escape.[4]

    • Solution: While the pKa of 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate is an intrinsic property, ensure that the formulation is not otherwise compromised (e.g., lipid degradation). The hydroxyl group in the head group of this lipid may influence its pKa and interaction with the endosomal membrane.

  • Cell Type and Serum Effects: Different cell lines have varying efficiencies of LNP uptake.[20] Serum proteins can also interact with LNPs and affect their performance.

    • Solution: Test your LNPs on multiple cell lines. Also, perform experiments in both the presence and absence of serum to understand its impact.

Mechanism of LNP-mediated Endosomal Escape

G cluster_0 Endosome (Acidic pH) lnp_protonated LNP with Protonated Ionizable Lipid (+ charge) endosomal_membrane Endosomal Membrane (- charge) lnp_protonated->endosomal_membrane Electrostatic Interaction cytoplasm mRNA Release into Cytoplasm endosomal_membrane->cytoplasm Membrane Destabilization outside LNP Uptake via Endocytosis outside->lnp_protonated

Sources

Optimization

Technical Support Center: Strategies for Reducing the Immunogenicity of ALC-0315 Based Lipid Nanoparticles

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with ALC-0315 based lipid nanoparticles (LNPs). This guide provides in-depth answers, troubleshooting advi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with ALC-0315 based lipid nanoparticles (LNPs). This guide provides in-depth answers, troubleshooting advice, and detailed protocols to help you understand, manage, and mitigate the immunogenicity of your LNP formulations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the immunogenicity of ALC-0315 and LNP formulations.

Q1: What is ALC-0315 and what is its role in an LNP formulation?

ALC-0315, or [(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate), is a synthetic ionizable lipid.[1] It is a critical component in LNP-based delivery systems for nucleic acids, such as mRNA.[2][3] Its primary functions are twofold:

  • Nucleic Acid Encapsulation: During LNP formation at an acidic pH, the tertiary amine in ALC-0315 becomes protonated (positively charged).[1] This allows it to electrostatically interact with and encapsulate the negatively charged phosphate backbone of mRNA, protecting it from enzymatic degradation.[3][4]

  • Endosomal Escape: After the LNP is taken up by a cell into an endosome, the endosome's internal environment becomes more acidic. This ensures ALC-0315 remains protonated, which is believed to facilitate the disruption of the endosomal membrane, allowing the mRNA payload to be released into the cytoplasm where it can be translated into protein.[4][5]

Q2: What causes ALC-0315 based LNPs to be immunogenic?

The immunogenicity of LNPs is not solely due to the mRNA cargo but is also significantly driven by the lipid components themselves, which can act as adjuvants.[6] The ionizable lipid is a key contributor to this effect.[5] Several mechanisms are proposed:

  • Innate Immune Sensing: Certain ionizable lipids, including those with tertiary amine structures, can be recognized by innate immune sensors like Toll-like receptor 4 (TLR4).[7][8] This interaction can trigger downstream signaling cascades (e.g., via NF-κB and IRF), leading to the production of pro-inflammatory cytokines and chemokines like IL-6, TNF-α, IL-1β, and IL-18.[7][8][9]

  • Inflammasome Activation: LNPs can induce activation of the NLRP3 inflammasome, a key component of the innate immune system. This can be triggered by factors like potassium efflux and lysosomal damage following LNP uptake.[7]

  • Complement Activation: LNPs can be recognized by the complement system, a part of the innate immune response, which can lead to their opsonization and clearance, as well as an inflammatory response.

Q3: Is the immunogenicity of LNPs always a negative attribute?

Not necessarily. The desired level of immunogenicity depends entirely on the application.

  • For Vaccines: A degree of innate immune stimulation is highly desirable. This "adjuvant effect" is crucial for activating and maturing antigen-presenting cells (APCs), like dendritic cells, which leads to a robust and durable adaptive immune response (i.e., antibody production and T-cell activation) against the translated antigen.[4][6] Studies have shown that ALC-0315-based LNPs can induce stronger cellular and humoral immune responses compared to some other lipids, which is beneficial for a vaccine.[10][11]

  • For Gene/Protein Replacement Therapies: For applications requiring repeated dosing, such as enzyme replacement or gene editing, immunogenicity is a significant challenge. An inflammatory response can lead to adverse reactions (reactogenicity), neutralization and rapid clearance of the LNP, and reduced therapeutic efficacy over time.[12][13] In these cases, minimizing the immune response is a primary goal.

Q4: How does the immunogenicity of ALC-0315 compare to other common ionizable lipids like SM-102 and DLin-MC3-DMA (MC3)?

Direct, head-to-head comparisons in identical formulations are key. Available research indicates that the choice of ionizable lipid has a significant impact on the resulting immune profile.

  • ALC-0315 vs. SM-102: Both are third-generation ionizable lipids used in approved COVID-19 mRNA vaccines.[5][14] Studies suggest that both are potent and immunogenic.[14] One study found that LNPs formulated with SM-102 delivering RNA were among the most potent and immunogenic formulations tested.[14]

  • ALC-0315 vs. MC3: ALC-0315 has been shown to elicit higher levels of IgG antibodies and enhanced activation of dendritic cells and T-cells in draining lymph nodes compared to MC3-based LNPs in a vaccine context.[11]

  • Emerging Lipids: Research is ongoing to develop novel ionizable lipids with improved efficacy and tolerability. For example, some newly identified lipids like C-a16 have shown lower immunogenicity compared to ALC-0315, SM-102, and MC3, which could be advantageous for therapies requiring repeated administration.[13]

Part 2: Troubleshooting Guides

This section is designed to help you diagnose and solve specific issues related to the immunogenicity of your ALC-0315 LNP formulations.

Problem 1: High acute reactogenicity observed in vivo (e.g., elevated IL-6, TNF-α).

SYMPTOM: Shortly after intramuscular or intravenous administration of your ALC-0315 LNPs in an animal model, you observe a spike in pro-inflammatory cytokines, potentially accompanied by physical signs of inflammation or adverse reactions.

POTENTIAL CAUSES & MITIGATION STRATEGIES:

  • Inherent LNP Composition: The standard four-component LNP formulation (ionizable lipid, helper lipid, cholesterol, PEG-lipid) has intrinsic immunostimulatory properties.[6]

    • Troubleshooting Action: Modify the "helper" lipid components. Replacing or substituting cholesterol with plant-derived sterols (e.g., β-sitosterol) or altering the head and tail groups of phospholipids has been shown to significantly reduce inflammatory cytokine production without compromising the adaptive immune response.[6][15]

    • Causality: Helper lipids and cholesterol analogues can change the fluidity, rigidity, and surface properties of the LNP, which in turn influences how the particle interacts with immune cells and their pattern recognition receptors.[4][16]

  • PEG-Lipid Chain Length and Molar Ratio: The polyethylene glycol (PEG)-lipid, which provides a "stealth" layer to prolong circulation, also influences immunogenicity.[12]

    • Troubleshooting Action: Systematically vary the PEG-lipid component. Experiment with reducing the molar ratio of the PEG-lipid in your formulation. Additionally, test PEG-lipids with shorter PEG chain lengths.

    • Causality: A lower PEG density or shorter chain length can alter protein corona formation and cellular uptake dynamics.[6] While a denser PEG shield can reduce opsonization, it can also create the "PEG dilemma," where it hinders cellular uptake and endosomal escape.[17] Finding the right balance is key.

  • LNP Size and Polydispersity: Particle size is a critical determinant of LNP biodistribution, cellular uptake, and immune response.[18]

    • Troubleshooting Action: Optimize your manufacturing process (e.g., by adjusting flow rates in a microfluidic mixer) to target a specific size range and ensure a low polydispersity index (PDI). Aim for sizes between 80-100 nm, as this range has been associated with optimal antibody responses.[18]

    • Causality: Smaller particles (~60-80 nm) may drain more efficiently from the injection site and can exhibit different uptake patterns by APCs compared to larger particles (>100 nm), potentially leading to reduced immunogenicity in some models.[18][19]

Problem 2: Poor therapeutic efficacy with repeat dosing, suggesting immune-mediated clearance.

SYMPTOM: The therapeutic effect of your LNP-delivered protein diminishes significantly after the second or third dose. You may also observe the development of anti-PEG antibodies.

POTENTIAL CAUSES & MITIGATION STRATEGIES:

  • Anti-PEG Antibody Response: Pre-existing or induced anti-PEG antibodies (primarily IgM) can bind to the LNP surface, leading to accelerated blood clearance (ABC phenomenon) via complement activation and uptake by phagocytic cells.[7][17]

    • Troubleshooting Action 1 (Alternative Stealth Polymers): Replace the PEG-lipid with an alternative, less immunogenic stealth polymer. Zwitterionic poly(carboxybetaine) (PCB)-lipids are a promising alternative that have shown potent endosomal escape and a favorable immunotoxicity profile, making them more suitable for repeated administration.[17]

    • Troubleshooting Action 2 (PEG Structural Engineering): Modify the PEG structure itself. Using branched or Y-shaped PEG, or hydroxyl-terminated PEG (HO-PEG) instead of the more common methoxy-terminated version, can reduce the generation of anti-PEG antibodies.[17][20]

    • Causality: Anti-PEG antibodies recognize the repeating ethylene oxide units of the PEG chain. Altering the polymer's structure or end-group can disrupt this recognition site, thereby evading the humoral immune response.[20]

  • High Intrinsic Immunogenicity of the Ionizable Lipid: For repeat-dosing therapies, the innate immune activation by ALC-0315 may be too high, leading to a persistent inflammatory state and clearance.

    • Troubleshooting Action: Screen alternative ionizable lipids designed for lower immunogenicity. Look for lipids with biodegradable ester linkages in their tails and headgroups that have been optimized to reduce TLR4 binding.[7][21] Several novel lipids have been developed that show significantly greater transfection efficiency with a reduced inflammatory signature compared to ALC-0315.[13][22]

    • Causality: The chemical structure of the ionizable lipid's headgroup dictates its interaction with innate immune receptors, while the biodegradability of its tails influences its accumulation and long-term toxicity.[4][20] Engineering lipids for rapid biodegradation is a promising strategy to dampen inflammation.[21]

Problem 3: Significant batch-to-batch variability in immunogenicity assays.

SYMPTOM: You are running identical in vitro or in vivo experiments with different LNP batches and observing inconsistent levels of cytokine production or adaptive immune responses.

POTENTIAL CAUSES & MITIGATION STRATEGIES:

  • Inconsistent Physicochemical Properties: Small variations in the manufacturing process can lead to significant differences in LNP size, PDI, and mRNA encapsulation efficiency, all of which impact the immune response.[23]

    • Troubleshooting Action: Implement stringent in-process controls and final product analysis for every batch. Key quality attributes to measure include:

      • Size and PDI: Use Dynamic Light Scattering (DLS).[23]

      • Encapsulation Efficiency: Use a fluorescence-based assay like Quant-iT RiboGreen.[23]

      • Lipid Ratios: Use High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) to confirm the final molar ratios of all four lipid components.[23]

    • Causality: A batch with larger particles or higher PDI will behave differently in vivo than a homogenous batch of smaller particles.[18] Similarly, a batch with lower encapsulation efficiency will have more external RNA, which can trigger different immune pathways, and a lower effective dose.

  • Lipid Impurities or Degradation: The chemical stability of ALC-0315 and other lipids is critical. Impurities from synthesis or degradation products (e.g., N-oxidation) can alter the LNP's properties and immunogenicity.[24]

    • Troubleshooting Action: Use advanced mass spectrometry techniques, such as those employing Electron-Activated Dissociation (EAD), to perform detailed structural characterization of your ALC-0315 raw material and in the final LNP formulation.[24] This can identify and quantify low-abundance impurities that might otherwise be missed.

    • Causality: Oxidized lipids or other degradation products can present novel epitopes to the immune system or change the surface charge and stability of the nanoparticle, leading to unpredictable immune outcomes.[24]

Part 3: Data, Diagrams, and Protocols

Data Presentation: Comparative Immunogenicity of Ionizable Lipids

The following table summarizes representative data on the immunogenic potential of LNPs formulated with different ionizable lipids. Note that direct comparisons should be made with caution unless the full LNP composition and experimental conditions are identical.

Ionizable LipidKey Immunogenicity FindingApplication ContextReference
ALC-0315 Induces stronger cellular immune responses (dendritic cell and T-cell activation) compared to MC3.[11]Vaccine[11]
SM-102 Formulations delivering RNA were found to be highly potent and immunogenic.[14]Vaccine[14]
DLin-MC3-DMA Elicited lower levels of IgG and cellular activation compared to ALC-0315 in a vaccine study.[11]General Delivery[11]
C-a16 (Novel) Demonstrates lower immunogenicity and higher transfection efficiency compared to MC3, SM-102, and ALC-0315.[13]Repeat-Dose Therapy[13]
Visualizations: Diagrams and Workflows
Diagram 1: Structure of a typical ALC-0315 LNP

LNP_Structure cluster_LNP Lipid Nanoparticle Core-Shell Structure cluster_core Hydrophobic Core cluster_shell mRNA mRNA Payload (negatively charged) Phospholipid DSPC Hydrophobic Tail ALC0315_head ALC-0315 (protonated amine head) ALC0315_head->mRNA electrostatic interaction Cholesterol Cholesterol (membrane fluidity) PEG_Lipid PEG-Lipid Anchor Hydrophilic PEG Chain

Caption: Schematic of an ALC-0315 based Lipid Nanoparticle (LNP).

Diagram 2: Simplified Innate Immune Activation Pathway

Immune_Pathway LNP ALC-0315 LNP APC Antigen Presenting Cell (e.g., Dendritic Cell) LNP->APC Uptake TLR4 TLR4 Receptor APC->TLR4 LNP binds to Signaling NF-κB / IRF Signaling Cascade TLR4->Signaling Activates Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, TNF-α, etc.) Signaling->Cytokines Upregulates Transcription Response Inflammatory Response & Adaptive Immunity Priming Cytokines->Response Mediate

Caption: LNP interaction with an APC via TLR4 to induce cytokine release.

Diagram 3: Experimental Workflow for Immunogenicity Assessment

Workflow cluster_formulation 1. LNP Formulation & Characterization cluster_invivo 2. In Vivo Administration cluster_analysis 3. Immunogenicity Readouts cluster_decision 4. Analysis & Iteration Formulate Formulate Test LNPs (e.g., ALC-0315 vs. Modified) QC QC Analysis: - Size & PDI (DLS) - Encapsulation (%EE) - Lipid Ratios (HPLC) Formulate->QC Immunize Immunize Animal Model (e.g., C57BL/6 Mice) QC->Immunize Cytokine Acute Reactogenicity: Serum Cytokine Analysis (ELISA / CBA @ 2-6h) Immunize->Cytokine Antibody Humoral Response: Antigen-Specific IgG Titer (ELISA @ Day 14, 35) Immunize->Antibody TCell Cellular Response: Splenocyte Restimulation (ELISPOT / ICS @ Day 35) Immunize->TCell Analyze Compare Formulations: Assess Efficacy vs. Reactogenicity Cytokine->Analyze Antibody->Analyze TCell->Analyze Optimize Optimize & Re-test Analyze->Optimize Iterate Optimize->Formulate

Caption: Workflow for comparative assessment of LNP immunogenicity.

Experimental Protocols
Protocol 1: In Vivo Cytokine Induction Analysis by ELISA

Objective: To quantify the levels of specific pro-inflammatory cytokines (e.g., IL-6, TNF-α) in serum following LNP administration to assess acute reactogenicity.[25]

Materials:

  • LNP formulations and vehicle control (e.g., PBS).

  • C57BL/6 mice (or other appropriate strain).

  • Blood collection supplies (e.g., micro-hematocrit tubes).

  • Microcentrifuge tubes.

  • Commercially available ELISA kits for target cytokines.

  • Microplate reader.

Methodology:

  • Animal Dosing: Administer the LNP formulations (e.g., via intramuscular or intravenous injection) to groups of mice (n=5 per group). Include a vehicle control group.

  • Blood Collection: At specified time points post-injection (e.g., 2, 6, and 24 hours), collect blood via a terminal procedure (e.g., cardiac puncture) or survival bleed (e.g., submandibular). The 6-hour time point is often near the peak for many cytokines.[25]

  • Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (serum) and store at -80°C until analysis.[25]

  • ELISA Procedure: a. Thaw serum samples on ice. b. Perform the ELISA according to the manufacturer's protocol. This typically involves: i. Coating a 96-well plate with a capture antibody. ii. Blocking non-specific binding sites. iii. Adding standards and diluted serum samples to the wells. iv. Adding a detection antibody. v. Adding an enzyme conjugate (e.g., HRP-streptavidin). vi. Adding a substrate (e.g., TMB) and stopping the reaction.[25]

  • Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each serum sample (pg/mL). Calculate the mean and standard deviation for each group and time point.[25]

Protocol 2: Assessment of Antigen-Specific T-Cell Response by Intracellular Cytokine Staining (ICS)

Objective: To quantify the frequency of antigen-specific T-cells that produce key effector cytokines (e.g., IFN-γ, TNF-α) after immunization.[25]

Materials:

  • Spleens from immunized and control mice.

  • RPMI-1640 medium, FBS, Penicillin-Streptomycin.

  • Overlapping peptide library for the antigen of interest.

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Cell staining buffer (e.g., FACS buffer).

  • Fluorescently labeled antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).

  • Fixation/Permeabilization buffer kit.

  • Fluorescently labeled antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).

  • Flow cytometer.

Methodology:

  • Splenocyte Preparation: At a terminal time point (e.g., day 14 or 35 post-immunization), harvest spleens from mice. Prepare single-cell suspensions by mechanically dissociating the spleens through a 70 µm cell strainer. Lyse red blood cells with ACK lysis buffer. Wash and resuspend the splenocytes in complete RPMI medium.[25]

  • In Vitro Restimulation: a. Plate 1-2 million splenocytes per well in a 96-well round-bottom plate. b. Stimulate the cells for 6 hours at 37°C with the antigen-specific peptide pool (e.g., at 1 µg/mL). Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., PMA/Ionomycin). c. For the final 4-5 hours of incubation, add a protein transport inhibitor to the culture to cause cytokines to accumulate inside the cells.[25]

  • Cell Staining: a. Wash the cells and stain for surface markers by incubating with the antibody cocktail for 30 minutes at 4°C in the dark. b. Wash the cells again, then fix and permeabilize them using a commercial kit according to the manufacturer's instructions. c. Stain for intracellular cytokines by incubating with the intracellular antibody cocktail in permeabilization buffer for 30 minutes at 4°C in the dark.[25]

  • Data Acquisition and Analysis: a. Wash the cells and resuspend them in FACS buffer. b. Acquire events on a flow cytometer. c. Use flow cytometry analysis software to gate on lymphocyte populations (e.g., CD3+), then on T-cell subsets (CD4+ and CD8+). Within each subset, quantify the percentage of cells that are positive for the cytokine(s) of interest (e.g., IFN-γ+).[25]

References

  • Hassett, K. J., et al. (2021). Impact of lipid nanoparticle size on mRNA vaccine immunogenicity. Journal of Controlled Release, 335, 237-246. Available at: [Link]

  • Creative Biolabs. (n.d.). Navigating the Immunogenicity of Lipid Nanoparticles - Insights into IgE and IgM Dynamics. Available at: [Link]

  • Krueger, C. M., et al. (2025). Impact of Ionizable Lipid Variation on the Immunogenicity of Lipid Nanoparticles. Journal of Emerging Investigators. Available at: [Link]

  • Miyabe, H., et al. (2025). Modulating Immunogenicity and Reactogenicity in mRNA-Lipid Nanoparticle Vaccines through Lipid Component Optimization. ACS Nano. Available at: [Link]

  • ResearchGate. (n.d.). How to modulate the immunogenicity of LNPs. Scientific diagram. Available at: [Link]

  • Bill, R. M., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Trends in Biotechnology, 40(7), 848-863. Available at: [Link]

  • DiPiazza, A., et al. (2025). Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4. npj Vaccines, 10(1). Available at: [Link]

  • ResearchGate. (2025). ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. Molecular Pharmaceutics. Available at: [Link]

  • Crawford, K. H., et al. (2023). The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice. MDPI. Available at: [Link]

  • MDPI. (2024). Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. Available at: [Link]

  • University of Pennsylvania. (2024). Ionizable Lipid Nanoparticles with Low Immunogenicity Which Enable Repeated Administrations of mRNAs. Penn Center for Innovation. Available at: [Link]

  • Wikipedia. (n.d.). ALC-0315. Available at: [Link]

  • Hou, X., et al. (2025). Design Strategies for Novel Lipid Nanoparticle for mRNA Vaccine and Therapeutics. Advanced Science. Available at: [Link]

  • Wilson, D. R., et al. (2024). Engineering ionizable lipids for rapid biodegradation balances mRNA vaccine efficacy and tolerability. bioRxiv. Available at: [Link]

  • Pardi, N., et al. (2022). Innate immune mechanisms of mRNA vaccines. Immunity, 55(10), 1775-1787. Available at: [Link]

  • Liu, S., et al. (2025). ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. Molecular Pharmaceutics. Available at: [Link]

  • Wu, K., et al. (2024). Characterization of mRNA-LNP structural features and mechanisms for enhanced mRNA vaccine immunogenicity. Journal of Controlled Release. Available at: [Link]

  • SCIEX. (n.d.). Structural characterization of the cationic lipid nanoparticle component, ALC-0315, and its impurities using electron-activated dissociation (EAD)-based MS/MS fragmentation. Available at: [Link]

  • Boldyrev, I. A., et al. (2023). A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. Russian Journal of Bioorganic Chemistry, 49(2), 412-415. Available at: [Link]

  • Suscovich, T. J., et al. (2024). Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice. STAR Protocols, 5(2), 102989. Available at: [Link]

  • Segalla, S. (2023). Molecular structure of ALC-0315. ResearchGate. Available at: [Link]

  • NIH. (2025). Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2. Available at: [Link]

  • Curapath. (2025). Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. Available at: [Link]

  • MDPI. (2022). Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing mRNA Delivery with ALC-0315

Welcome to the technical support center for ALC-0315-based lipid nanoparticle (LNP) formulations. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with transf...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ALC-0315-based lipid nanoparticle (LNP) formulations. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with transfection efficiency. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively. This center is structured as a dynamic troubleshooting guide, addressing common questions and problems encountered in the field.

Frequently Asked Questions (FAQs) & Troubleshooting

Low or inconsistent transfection efficiency is a multifaceted problem that can originate from any stage of the workflow: from the quality of the raw materials to the final biological readout. We will systematically address the most critical areas.

Category 1: LNP Formulation & Physicochemical Properties

Question 1: My transfection efficiency is extremely low or zero across all cell types. Where should I start my investigation?

Answer: When facing a complete failure of transfection, the investigation should begin with the most fundamental components: the integrity of your mRNA payload and the physicochemical characteristics of your formulated LNPs. A failure at either of these upstream stages will invariably lead to poor downstream results.

Initial Diagnostic Workflow:

  • Assess mRNA Integrity: Before encapsulation, the quality of your mRNA is paramount. Degraded or fragmented mRNA will not be translated into functional protein, regardless of delivery efficiency.

  • Characterize LNP Physicochemical Properties: The size, polydispersity, and encapsulation efficiency of your LNPs are critical quality attributes (CQAs) that dictate their biological activity.

  • Verify Formulation Protocol: Meticulously review your formulation steps, paying close attention to lipid ratios, solvent quality, and mixing parameters.

Protocol: Assessing mRNA Integrity via Gel Electrophoresis

Causality: The purpose of an LNP is to protect and deliver its mRNA cargo. If the cargo is compromised before formulation, the experiment is destined to fail. Formaldehyde-agarose gel electrophoresis is a standard method to visualize the integrity of your mRNA transcript. A crisp, single band indicates high-quality, intact mRNA, while smearing indicates degradation.[1]

Methodology:

  • Gel Preparation: Prepare a 1.2% agarose gel containing 1X formaldehyde gel-running buffer.

  • Sample Preparation: In an RNase-free tube, mix 2-5 µg of your mRNA sample with sample buffer containing formamide, formaldehyde, and a loading dye.

  • Denaturation: Heat the mRNA sample at 65°C for 15 minutes to denature secondary structures. Immediately place on ice.

  • Electrophoresis: Load the denatured sample onto the gel. Run the gel at a constant voltage until the dye front has migrated approximately two-thirds of the way down the gel.

  • Visualization: Image the gel using a UV transilluminator. A sharp band corresponding to the correct mRNA size indicates integrity. Significant smearing below this band is a sign of degradation.[2]

Question 2: My LNPs are showing a large particle size (>200 nm) and high Polydispersity Index (PDI > 0.3). How does this affect transfection and how can I fix it?

Answer: Particle size and PDI are critical determinants of LNP performance. Large or highly polydisperse particles can lead to several problems:

  • Reduced Cellular Uptake: Most cells internalize nanoparticles via endocytosis, a process that is most efficient for particles in the 70-200 nm range.[3] Larger particles are taken up less efficiently.

  • Instability and Aggregation: A high PDI indicates a non-uniform population of particles, which can be prone to aggregation, especially in culture media containing salts and proteins.[4]

  • Altered Biodistribution (In Vivo): In vivo, larger particles are more rapidly cleared by the mononuclear phagocyte system, preventing them from reaching target tissues.

Potential Causes & Solutions:

Potential CauseScientific Rationale & Troubleshooting Steps
Improper Mixing Dynamics The formation of LNPs is a rapid self-assembly process that occurs when the ethanolic lipid stream is mixed with the aqueous mRNA buffer. Inconsistent or slow mixing leads to larger, more heterogeneous particles. Solution: If using a microfluidic system, ensure there are no clogs and that flow rates are stable. For manual methods like pipette mixing, ensure the injection of the lipid phase into the aqueous phase is rapid and vigorous, followed by immediate and consistent mixing.[5]
Suboptimal Lipid Ratios The ratio of the four lipid components (ALC-0315, DSPC, Cholesterol, ALC-0159) is critical. Particularly, the amount of the PEG-lipid (ALC-0159) influences particle size and stability. Solution: A standard molar ratio for ALC-0315 based LNPs is approximately 46.3:9.4:42.7:1.6 (ALC-0315:DSPC:Cholesterol:ALC-0159).[5] Deviating significantly from this can disrupt proper particle formation. Verify the concentrations of your stock solutions and recalculate the volumes used.
Incorrect Buffer pH or Ionic Strength LNP formation is sensitive to the pH and ionic strength of the aqueous buffer. The ionizable lipid ALC-0315 requires an acidic pH (typically pH 4.0-5.0) to become protonated and complex with the negatively charged mRNA.[6] Solution: Prepare fresh formulation buffers and verify the pH immediately before use.
LNP Aggregation Post-Formulation LNPs can aggregate over time or upon introduction to physiological buffers or cell culture media due to insufficient surface stabilization. Solution: Ensure proper dialysis into a suitable storage buffer (e.g., PBS). When adding to cells, dilute the LNPs in serum-free media first before adding them to the wells to minimize shock-induced aggregation.[7][8]

Protocol: LNP Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)

Causality: DLS is an essential QC step that measures the hydrodynamic diameter of your nanoparticles in solution. It works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of the particles. This data is used to calculate the size distribution and PDI.[9][10]

Methodology:

  • Sample Preparation: Dilute an aliquot of your LNP formulation (e.g., 1:100) in a suitable buffer, typically the same buffer used for final dialysis (e.g., 1X PBS). The final volume should be sufficient for the cuvette (e.g., 1 mL).[1][11]

  • Instrument Setup: Ensure the DLS instrument is clean and has been blanked with the same filtered buffer used for dilution.

  • Measurement: Place the cuvette in the instrument, allow it to equilibrate to the set temperature (typically 25°C), and begin the measurement.[1]

  • Data Analysis: Analyze the resulting correlation function to obtain the Z-average diameter (mean size) and the PDI. For effective transfection, aim for a Z-average size between 80-150 nm and a PDI < 0.2.[4]

Question 3: My LNP characteristics (size, PDI) are optimal, but my encapsulation efficiency is low (<80%). What could be the cause?

Answer: Low encapsulation efficiency (EE) means a significant portion of your mRNA is not protected within the LNP core. This free mRNA is rapidly degraded by extracellular RNases and will not contribute to protein expression.

Potential Causes & Solutions:

Potential CauseScientific Rationale & Troubleshooting Steps
Incorrect N:P Ratio The N:P ratio refers to the molar ratio of nitrogen atoms in the ionizable lipid (ALC-0315) to the phosphate groups in the mRNA backbone. This ratio is a key driver of the electrostatic interaction required for mRNA condensation and encapsulation. Solution: An N:P ratio between 3 and 6 is often a good starting point. If EE is low, consider increasing the ratio by adjusting the amount of lipid mix relative to the mRNA.[12]
Suboptimal Formulation pH As mentioned, the acidic pH of the aqueous buffer is critical for protonating ALC-0315's tertiary amine. If the pH is too high (e.g., > 6), ALC-0315 will be neutral, and the electrostatic interaction with mRNA will be weak, leading to poor encapsulation. Solution: Double-check the pH of your aqueous buffer (e.g., sodium acetate) and ensure it is in the optimal range of 4.0-5.0.[5]
Poor Quality of ALC-0315 The purity of the ionizable lipid is crucial. Impurities, such as the N-oxide form of ALC-0315, can interfere with LNP formation and have been shown to negatively impact transfection efficiency.[13][14] Solution: Source high-purity ALC-0315 from a reputable vendor. If you suspect impurity issues, consider obtaining a new batch and running a side-by-side comparison.

Protocol: Measuring mRNA Encapsulation Efficiency with a RiboGreen Assay

Causality: The RiboGreen assay uses a fluorescent dye that binds to nucleic acids and exhibits a significant increase in fluorescence. By measuring the fluorescence of an LNP sample before and after lysing the particles with a detergent (like Triton X-100), you can quantify the amount of accessible (unencapsulated) and total mRNA, respectively.[15][16]

Methodology:

  • Prepare mRNA Standard Curve: Create a series of known mRNA concentrations (e.g., 0 to 2 µg/mL) in TE buffer. This will be used to convert fluorescence values to mRNA concentrations.[17]

  • Prepare RiboGreen Working Solution: Dilute the RiboGreen reagent (e.g., 1:100) in TE buffer. Protect this solution from light.[17]

  • Measure "Free" mRNA:

    • Dilute your LNP sample in TE buffer to a concentration that falls within the linear range of your standard curve.

    • In a 96-well plate, combine the diluted LNP sample with the RiboGreen working solution.

    • Measure fluorescence (Excitation: ~480 nm, Emission: ~520 nm). This value corresponds to the unencapsulated mRNA.[17]

  • Measure "Total" mRNA:

    • In a separate well, dilute your LNP sample in a TE buffer containing 1-2% Triton X-100.[17]

    • Incubate for 10-15 minutes at 37°C to ensure complete lysis of the LNPs.[17]

    • Add the RiboGreen working solution and measure fluorescence. This value corresponds to the total mRNA.

  • Calculation:

    • Use the standard curve to convert all fluorescence readings to mRNA concentrations.

    • Encapsulation Efficiency (%) = [ (Total mRNA - Free mRNA) / Total mRNA ] x 100.

    • A high-quality formulation should have an EE > 90%.[]

Category 2: Cell-Based Troubleshooting

Question 4: My LNPs are well-formulated, but transfection efficiency is still poor or highly variable in my cell line. What cellular factors should I consider?

Answer: Once you have confirmed the quality of your LNPs, the focus shifts to the biological context. Cell health, density, type, and culture conditions can dramatically impact transfection outcomes.

Potential Causes & Solutions:

Potential CauseScientific Rationale & Troubleshooting Steps
Poor Cell Health / Mycoplasma Contamination Unhealthy or contaminated cells will have compromised cellular machinery (e.g., endocytosis, protein translation) and will not transfect efficiently. Mycoplasma, in particular, is a notorious and often undetected contaminant that severely impacts results.[19] Solution: Always use cells from a low passage number. Regularly test for mycoplasma contamination. Visually inspect cells for proper morphology and growth rates before every experiment.
Suboptimal Cell Confluency Cell density at the time of transfection is critical. If cells are too sparse, they may not be actively dividing and can be more susceptible to toxicity. If they are too confluent (100%), the rate of endocytosis can decrease, reducing LNP uptake.[20] Solution: The optimal confluency is typically between 60-80%.[20] Perform a titration experiment to determine the ideal seeding density for your specific cell line and assay timeline.
Presence of Serum Serum proteins can interact with LNPs, forming a "protein corona" that can either help or hinder uptake depending on the cell type. Some protocols recommend serum-free conditions during the initial hours of transfection to maximize LNP-cell interaction.[7] Solution: Test transfection in both serum-containing and serum-free media. If using serum-free media, ensure the incubation time is limited (e.g., 4-6 hours) before replacing it with complete media to avoid cytotoxicity.[7]
Hard-to-Transfect Cell Types Primary cells and certain cell lines (e.g., immune cells, neurons) are inherently more difficult to transfect than standard lines like HEK293T or HeLa.[20] Solution: Increase the LNP dose, but monitor for toxicity. Ensure primary cells are in an optimal activation state (e.g., activated T cells show higher uptake than resting T cells).[7] You may need to screen different LNP formulations or delivery technologies for these specific applications.

Visualizing the Process: Workflows and Mechanisms

To better understand the critical steps and the underlying science, the following diagrams illustrate the LNP workflow and the mechanism of action of ALC-0315.

LNP_Workflow cluster_prep Phase 1: Preparation cluster_form Phase 2: Formulation cluster_qc Phase 3: Quality Control cluster_app Phase 4: Application mRNA 1. mRNA QC (Integrity Check) Mixing 3. Microfluidic Mixing (Ethanol + Aqueous Buffer) mRNA->Mixing Lipids 2. Lipid Stock Prep (ALC-0315, DSPC, Chol, ALC-0159) Lipids->Mixing Dialysis 4. Dialysis (Buffer Exchange) Mixing->Dialysis DLS 5. DLS Analysis (Size & PDI) Dialysis->DLS RiboGreen 6. RiboGreen Assay (Encapsulation Eff.) Dialysis->RiboGreen Cells 7. Cell Culture Prep (Health & Density) DLS->Cells RiboGreen->Cells Proceed if QC Pass Transfection 8. Transfection Cells->Transfection Assay 9. Protein Expression (Readout) Transfection->Assay Endosomal_Escape cluster_uptake cluster_endosome cluster_release LNP_ext LNP ALC-0315 Neutral pH 7.4 Cell_Membrane Cell Membrane LNP_ext->Cell_Membrane Endocytosis LNP_int LNP ALC-0315 Protonated (+ve) mRNA Cargo Cell_Membrane->LNP_int Endosome Endosome pH ~6.5 - 5.0 mRNA mRNA Endosome->mRNA Endosomal Escape LNP_int->Endosome Fusion & Destabilization Cytoplasm Cytoplasm (pH 7.4) Ribosome Ribosome mRNA->Ribosome Protein Protein Synthesis Ribosome->Protein

Caption: Mechanism of ALC-0315-mediated endosomal escape driven by pH-dependent protonation.

References

  • Malvern Panalytical. (2024). Zetasizer RNA-LNP DLS Size Protocol.
  • BenchChem. (2025). Overcoming aggregation issues in Lipid N2-3L SMLNPs.
  • MedChemExpress. (n.d.). ALC-0315.
  • Standard Protocol. (n.d.). Encapsulation Efficiency Using RiboGreen® (Example for mRNA-LNPs).
  • ISCA. (2025). Optimizing Protocols for Fast Immunocyte Transfection Using LNP Kits: Best Practices and Troubleshooting.
  • iQuant. (n.d.). iQuant™ RiboGreen Assay Protocol.
  • National Center for Biotechnology Information. (2024).
  • MDPI. (2026). Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability.
  • Cayman Chemical. (n.d.). Ionizable Lipid Composition Influences Lipid Nanoparticle Efficacy in Multiple Cell Types In Vitro.
  • Waters Corporation. (n.d.). An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot.
  • National Center for Biotechnology Information. (2025).
  • Evonik. (n.d.). WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems.
  • Labroots. (2020). Cell Culture Troubleshooting Tips and Tricks.
  • National Center for Biotechnology Information. (2016).
  • ResearchGate. (n.d.). LC-MS analysis of the impurity found in a contaminated batch of ALC-0315.
  • SignaGen Laboratories. (n.d.). Troubleshooting Tips.
  • ResearchGate. (n.d.). LNPs incorporating the ALC‐0315 or S‐ALC‐0315 were prepared via a....
  • Labroots. (2022). High-throughput LNP-mRNA integrity profiling.
  • BOC Sciences. (2025). Step-by-Step Protocol for mRNA & LNP Formulation.
  • ResearchGate. (n.d.). Analysis of LNPs by dynamic light scattering (DLS) and analytical....
  • Benchchem. (n.d.).
  • MDPI. (2024). Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells.
  • Precision NanoSystems. (2025).
  • National Center for Biotechnology Information. (2023). Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability. PMC - NIH.
  • ACS Publications. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development.
  • YouTube. (2020). Ribogreen Assay Training Webinar.
  • Thermo Fisher Scientific. (n.d.).
  • Malvern Panalytical. (2024).
  • ResearchGate. (2025). How can you increase the transfection efficiency of a mRNA-LNP complex on confluent cells in vitro?
  • Sigma-Aldrich. (n.d.). Approaches to the Design of Lipid-based Nanocarriers for mRNA Delivery.
  • Cell Culture Dish. (2023). mRNA-LNP integrity profiling - Ask the Expert.
  • National Center for Biotechnology Information. (n.d.). Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach. PMC - NIH.
  • DLS Protocol. (2011).
  • SCIEX. (n.d.). Streamlined identification and quantitation of impurities of the ionizable lipid ALC-0315 for rapid and confident vendor-to-vendor raw material assessment to ensure mRNA-LNP product quality.
  • Mitchell Lab. (2023).
  • National Center for Biotechnology Information. (n.d.). The Overlooked Stereoisomers of the Ionizable Lipid ALC315. PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). Microfluidic Assembly of Lipid-based Oligonucleotide Nanoparticles. PMC - NIH.
  • JIB-04. (2025). ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery.
  • Patsnap Synapse. (2025).
  • Cayman Chemical. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting 3-Aza-lipid X Transfection Inefficiency.

Sources

Optimization

Technical Support Center: ALC-0315 Biodistribution &amp; Off-Target Effects

< Introduction Welcome to the technical support guide for ALC-0315, a pivotal ionizable cationic lipid in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery.[1][2] As a critical component responsible...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Welcome to the technical support guide for ALC-0315, a pivotal ionizable cationic lipid in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery.[1][2] As a critical component responsible for mRNA encapsulation and endosomal escape, understanding its in vivo behavior is paramount for successful therapeutic development.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot experimental challenges related to the biodistribution and potential off-target effects of ALC-0315-containing LNPs. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to generate robust and reliable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the in vivo performance of ALC-0315 LNPs.

Q1: What is the expected biodistribution pattern of ALC-0315 formulated LNPs after intravenous (IV) or intramuscular (IM) administration?

A1: Following systemic (IV) administration, ALC-0315 LNPs predominantly accumulate in the liver.[4][5] This hepatic tropism is a known characteristic of many LNP systems and is largely mediated by the adsorption of Apolipoprotein E (ApoE) in the bloodstream, which facilitates uptake by hepatocytes via the low-density lipoprotein receptor (LDLR).[6] Significant distribution is also observed in the spleen, adrenal glands, and ovaries. After intramuscular (IM) injection, while a majority of the dose remains at the injection site and draining lymph nodes, a portion of the LNPs can enter systemic circulation and subsequently distribute to the liver and spleen.[7][8]

Q2: Why is the liver the primary site of accumulation for ALC-0315 LNPs?

A2: The liver tropism is multifactorial. The fenestrated endothelium of liver sinusoids allows for easy passage of nanoparticles from the blood into the space of Disse, where they can interact with hepatocytes. As mentioned in A1, the key mechanism is the binding of ApoE to the LNP surface, which effectively mimics a low-density lipoprotein and targets the LNPs for uptake by LDLR-expressing liver cells.[6]

Q3: What are the known off-target effects associated with ALC-0315?

A3: The primary off-target effects are related to hepatotoxicity at higher doses and the potential for inflammatory responses.[4] Studies in mice have shown that high doses (e.g., 5 mg/kg of siRNA) of ALC-0315 LNPs can lead to elevated levels of liver enzymes such as alanine aminotransferase (ALT) and increased bile acids, indicating liver stress or damage.[4][9] Additionally, as with many nanoparticle delivery systems, ALC-0315 LNPs can stimulate innate immune responses, potentially leading to the production of pro-inflammatory cytokines.[10][11]

Q4: How is ALC-0315 metabolized and cleared from the body?

A4: ALC-0315 is metabolized primarily through the hydrolysis of its ester functionalities.[12] Preclinical data in rats show that after IV administration, ALC-0315 is rapidly cleared from the plasma and distributes mainly to the liver.[5] Its elimination from the liver is slower, with a terminal half-life of approximately 139 hours.[5] Excretion is minimal in urine, with less than 1% recovered in feces, indicating that metabolic clearance is the primary route of elimination.[13]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My in vivo biodistribution results show lower-than-expected liver accumulation and higher accumulation in the spleen or lungs.

  • Possible Cause 1: LNP Formulation Issues. The physicochemical properties of your LNPs are critical. Larger particle sizes (>150 nm) or a high polydispersity index (PDI > 0.2) can lead to increased uptake by phagocytic cells in the spleen (part of the reticuloendothelial system) and mechanical filtration in the lungs.

    • Troubleshooting Steps:

      • Re-characterize LNP Size and PDI: Use Dynamic Light Scattering (DLS) to verify that your LNP batches are consistently within the target size range (typically 80-100 nm) and have a low PDI.

      • Optimize Formulation & Mixing: LNP formation is highly sensitive to parameters like flow rates and lipid-to-RNA ratios.[14] Microfluidic mixing methods are highly recommended for producing homogeneous and reproducible LNPs.[1] Ensure the molar ratio of lipids, including ALC-0315, is correct (a common ratio is 46.3% ALC-0315, 9.4% DSPC, 42.7% Cholesterol, 1.6% PEG-lipid).[1][15]

      • Verify Encapsulation Efficiency: Use a RiboGreen assay or similar method to confirm high (>90%) mRNA encapsulation. Poor encapsulation can expose the nucleic acid, altering surface properties and leading to non-specific uptake.

  • Possible Cause 2: PEG-Lipid Shedding. The PEGylated lipid (like ALC-0159) provides a "stealth" coating that reduces opsonization and clearance by the immune system. Premature shedding of this layer can expose the LNP core, leading to rapid uptake by macrophages in the spleen and liver.

    • Troubleshooting Steps:

      • Review PEG-Lipid Choice: The length of the PEG chain and the type of lipid anchor can influence its residence time on the LNP surface. Ensure you are using a PEG-lipid appropriate for your intended in vivo circulation time.

      • Control Storage Conditions: LNP stability can be compromised by improper storage. Store LNPs at 4°C for short-term use and be aware that long-term storage at this temperature can still lead to instability.[10] Avoid freeze-thaw cycles unless the formulation has been specifically validated for it.

  • Possible Cause 3: Animal Model Variation. The expression of ApoE and LDLR can vary between species and even strains of mice, affecting the efficiency of liver targeting.

    • Troubleshooting Steps:

      • Standardize Animal Model: Ensure consistency in the species, strain, sex, and age of the animals used in your studies.

      • Consider ApoE Humanized Models: For results more translatable to humans, consider using transgenic mice expressing human ApoE.

Troubleshooting Workflow: Unexpected Biodistribution

G start Unexpected Biodistribution: Low Liver, High Spleen/Lung check_lnp Step 1: Verify LNP Physicochemical Properties start->check_lnp dls DLS: Size > 150nm? PDI > 0.2? check_lnp->dls Size/PDI ribogreen RiboGreen: Encapsulation Efficiency < 90%? check_lnp->ribogreen Encapsulation optimize_formulation Action: Re-optimize Formulation & Microfluidic Mixing Parameters dls->optimize_formulation Yes check_peg Step 2: Evaluate PEG-Lipid Stability dls->check_peg No ribogreen->optimize_formulation Yes ribogreen->check_peg No end Problem Resolved optimize_formulation->end storage Improper Storage or Freeze-Thaw Cycles? check_peg->storage Storage peg_choice PEG-Lipid Anchor Appropriate for Study? check_peg->peg_choice Selection review_sops Action: Review Storage SOPs & PEG-Lipid Selection storage->review_sops Yes check_model Step 3: Assess Animal Model storage->check_model No peg_choice->review_sops Yes peg_choice->check_model No review_sops->end model_variance Inconsistent Strain, Sex, or Age? check_model->model_variance standardize_model Action: Standardize Animal Model Consider ApoE Transgenics model_variance->standardize_model Yes standardize_model->end

Caption: Troubleshooting decision tree for unexpected LNP biodistribution.

Problem 2: I am observing significant liver toxicity (elevated ALT/AST) even at what I believe are therapeutic doses.

  • Possible Cause 1: Dose Calculation Error. Ensure that the dose is calculated based on the nucleic acid payload, not the total lipid mass. Doses are typically reported as mg of mRNA (or siRNA) per kg of body weight.

    • Troubleshooting Steps:

      • Confirm RNA Concentration: Accurately quantify the mRNA concentration in your final LNP formulation after purification (e.g., dialysis or TFF) to remove unencapsulated material.

      • Recalculate Injection Volumes: Double-check all calculations for preparing injection solutions based on the confirmed RNA concentration and individual animal weights.

  • Possible Cause 2: High Sensitivity of Animal Model. Certain mouse strains can be more susceptible to LNP-induced toxicity.

    • Troubleshooting Steps:

      • Conduct a Dose-Response Study: Perform a pilot study with a range of doses (e.g., 0.5, 1, 2, and 5 mg/kg) to determine the maximum tolerated dose (MTD) in your specific animal model.

      • Review Literature: Check for published data on ALC-0315 LNP toxicity in the specific strain you are using.

  • Possible Cause 3: Purity of ALC-0315 and Other Lipids. Impurities in the lipid components can contribute to unexpected toxicity. ALC-0315 is a mixture of stereoisomers, and variations in this isomeric ratio or the presence of synthesis byproducts could impact the toxicity profile.[16]

    • Troubleshooting Steps:

      • Source High-Purity Lipids: Procure lipids from a reputable supplier with a detailed Certificate of Analysis (CoA) specifying purity and isomeric composition if available.

      • Consider Stereochemically Pure Lipids: Research suggests that using single stereoisomers of ALC-0315 may reduce cytotoxicity while enhancing delivery efficiency.[16]

Data Presentation: Comparative Hepatotoxicity

The following table, adapted from studies in mice, illustrates the importance of the ionizable lipid choice on hepatotoxicity at high doses.

Lipid ComponentDose (siRNA)Alanine Aminotransferase (ALT)Total Bile AcidsStatistical Significance (vs. Control)
ALC-0315 5 mg/kg141 ± 50 U/L7.6 ± 2 µmol/LSignificant (p < 0.05)
DLin-MC3-DMA 5 mg/kgNot significantly different from controlNot significantly different from controlNot Significant
PBS Control N/A34 ± 3 U/L2.3 ± 1 µmol/LN/A
Data synthesized from comparative in vivo studies.[4][9]

Part 3: Key Experimental Protocols

This section provides standardized protocols for fundamental experiments.

Protocol 1: In Vivo Biodistribution Study Using Radiolabeled or Fluorescent LNPs

This protocol details the steps to quantify LNP accumulation in various tissues.

1. LNP Preparation and Labeling:

  • Method A (Radiolabeling): Incorporate a lipid tracer, such as [3H]-cholesteryl hexadecyl ether ([3H]-CHE), into the initial lipid mixture during LNP formulation. This tracer is non-exchangeable and will remain with the LNP structure.

  • Method B (Fluorescent Labeling): Incorporate a lipophilic fluorescent dye (e.g., DiR or DiD) into the lipid mixture. Caveat: Ensure the dye does not alter LNP physicochemical properties and be aware of potential signal quenching or environmental sensitivity.

2. Animal Administration:

  • Species/Strain: Wistar Han rats or BALB/c mice are commonly used.[5][10]

  • Dosing: Administer a precise dose of the labeled LNP formulation via the desired route (e.g., tail vein injection for IV). Include a control group injected with saline.

  • Time Points: Select multiple time points for tissue collection (e.g., 1, 4, 24, 48 hours) to understand the pharmacokinetics and distribution dynamics.

3. Tissue Collection and Processing:

  • At each time point, euthanize a cohort of animals (n=3-5 per group).

  • Perfuse the animals with saline to remove blood from the organs.

  • Carefully dissect and weigh key organs: liver, spleen, lungs, kidneys, heart, brain, injection site muscle (for IM), and collect a blood sample.

4. Quantification:

  • For Radiolabeling: Homogenize tissue samples and measure the radioactivity using a liquid scintillation counter. Calculate the percentage of the injected dose per gram of tissue (%ID/g).

  • For Fluorescent Labeling: Homogenize tissues and measure fluorescence using a plate reader or use an in vivo imaging system (IVIS) for whole-organ imaging before homogenization for a more qualitative assessment.[15][17]

5. Data Analysis & Validation:

  • Calculate %ID/g: (Radioactivity per gram of tissue / Total injected radioactivity) x 100.

  • Controls: The saline control group should show only background levels of signal.

  • Mass Balance: The sum of %ID in all tissues should be reasonably close to 100% at early time points, accounting for excretion.

Protocol 2: Assessment of LNP-Induced Hepatotoxicity

This protocol outlines how to measure key biomarkers of liver damage.

1. Study Design:

  • Groups:

    • Vehicle Control (Saline or buffer used for LNP dilution)

    • Test Group(s) (ALC-0315 LNP at various doses)

    • Positive Control (Optional, e.g., a known hepatotoxin like CCl4)

  • Dosing: Administer a single dose via the intended clinical route (e.g., IV or IM).

2. Sample Collection:

  • Collect blood samples (via cardiac puncture or saphenous vein) at baseline (pre-dose) and at selected time points post-administration (e.g., 5, 24, 48, 72 hours).[4] The 5-hour time point is critical for observing acute effects.[4]

  • Process blood to collect serum and store at -80°C until analysis.

3. Biomarker Analysis:

  • Use commercial ELISA kits or a veterinary clinical chemistry analyzer to quantify serum levels of:

    • Alanine Aminotransferase (ALT): A key enzyme that leaks from damaged hepatocytes.

    • Aspartate Aminotransferase (AST): Another liver enzyme, less specific than ALT but important for a full picture.

    • Total Bile Acids: An indicator of impaired liver function.

    • (Optional) Alkaline Phosphatase (ALP) and Total Bilirubin (TBIL).

4. Histopathology (Gold Standard):

  • At the final time point, euthanize animals and collect liver tissue.

  • Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • A qualified pathologist should examine the slides for signs of hepatotoxicity, such as necrosis, inflammation, and steatosis.

5. Data Interpretation:

  • A statistically significant increase in ALT and/or bile acids in the LNP-treated group compared to the vehicle control is an indicator of hepatotoxicity.[9] Correlate these biomarker changes with any observable findings in the histopathology report.

LNP Delivery & Off-Target Mechanism

G cluster_blood Bloodstream (pH 7.4) cluster_cell Hepatocyte cluster_endo lnp_blood LNP with ALC-0315 (Neutral Charge) apoe ApoE Protein lnp_blood->apoe Opsonization lnp_apoe ApoE-Coated LNP apoe->lnp_apoe ldlr LDLR Receptor lnp_apoe->ldlr Receptor-Mediated Endocytosis off_target Off-Target Effects (e.g., Liver Toxicity, Inflammation) lnp_apoe->off_target High Dose Accumulation lnp_endo LNP Inside Endosome ALC-0315 becomes Positively Charged ldlr->lnp_endo endosome Endosome (pH ~6.5) cytoplasm Cytoplasm (mRNA Translation) mrna_release mRNA Release lnp_endo->mrna_release Endosomal Escape mrna_release->cytoplasm

Caption: Mechanism of LNP uptake in hepatocytes and potential for off-target effects.

References

  • Assessment Report EMA/Pfizer-BioNTech Comirnaty, February 19, 2021. European Medicines Agency. Link

  • Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells. PubMed Central. Link

  • The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice. PubMed Central, NIH. Link

  • FDA Approved mRNA Vaccines: Interpretation of Preclinical Pharmacokinetic (PK) Data. AAPS J. Link

  • Nebulized Lipid Nanoparticles Deliver mRNA to the Liver for Treatment of Metabolic Diseases. American Chemical Society. Link

  • Biodistribution of RNA Vaccines and of Their Products: Evidence from Human and Animal Studies. MDPI. Link

  • ALC-0315 | Lipid Nanoparticle Component. MedchemExpress.com. Link

  • The major bottlenecks in vivo delivery intracellular release of LNP and... ResearchGate. Link

  • comirnaty-epar-public-assessment-report_en.pdf. European Medicines Agency. Link

  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. ResearchGate. Link

  • Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. Sartorius. Link

  • ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. BOC Sciences.

  • Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability. PubMed Central. Link

  • Summary of the Public Assessment Report for COVID-19 Vaccine Pfizer/BioNTech. GOV.UK. Link

  • CMC Review Memo, August 21, 2021 - COMIRNATY. FDA. Link

  • Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size. PubMed Central, NIH. Link

  • In Vivo Toxicity Profile: A Comparative Analysis of D-Lin-MC3-DMA and ALC-0315 Lipid Nanoparticles. Benchchem. Link

  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. ACS Publications. Link

  • Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column. Insights.bio. Link

  • Low-liver-accumulation lipid nanoparticles enhance the efficacy and safety of HPV therapeutic tumor vaccines. NIH. Link

  • Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents. Bio-Rad. Link

  • ALC-0315 A Critical Lipid Component in mRNA Vaccine Delivery. Journal of Immunobiology. Link

  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. ACS Publications. Link

  • The Overlooked Stereoisomers of the Ionizable Lipid ALC315. PubMed. Link

  • nFCM analyses of RNA-LNP's identifies important LNP qualities impacted by formulation parameters. YouTube. Link

  • Quantification (μg/g) of mRNA in LNP Samples Calculated from Adenine,... ResearchGate. Link

  • Quantifying in vivo LNP-mediated mRNA delivery at single-cell... ResearchGate. Link

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  • Impact of ionizable lipid type on the pharmacokinetics and biodistribution of mRNA-lipid nanoparticles after intravenous and subcutaneous injection. ResearchGate. Link

  • Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. NIH. Link

  • Adjuvant Activity and Toxicological Risks of Lipid Nanoparticles Contained in the COVID‑19 “mRNA Vaccines”. ResearchGate. Link

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Troubleshooting

Technical Support Center: ALC-0315 Degradation Pathways and Metabolite Analysis

Welcome to the technical support center for ALC-0315, a critical ionizable lipid in mRNA-based therapeutics and vaccines. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ALC-0315, a critical ionizable lipid in mRNA-based therapeutics and vaccines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ALC-0315 stability, degradation, and analysis. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format.

Section 1: Understanding ALC-0315 Stability and Degradation

This section focuses on the fundamental chemical properties of ALC-0315 and the primary pathways through which it degrades. A thorough understanding of these mechanisms is crucial for designing stable lipid nanoparticle (LNP) formulations and developing accurate analytical methods.

Q1: What are the primary degradation pathways for ALC-0315?

A1: ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is susceptible to two primary degradation pathways: hydrolysis and oxidation.[1][2] These pathways can compromise the integrity of the LNP, affect mRNA delivery, and potentially impact the safety and efficacy of the final product.

  • Hydrolysis: The ester linkages in ALC-0315 are the most vulnerable points for hydrolytic cleavage.[1][3] This process can occur in a stepwise manner, leading to the formation of mono-ester and di-ester metabolites.[1][3] The rate of hydrolysis is influenced by pH and the presence of enzymes (esterases) in biological systems.

  • Oxidation: The tertiary amine in the ALC-0315 headgroup is susceptible to oxidation, which can lead to the formation of N-oxide impurities.[4][5][6] This is a significant concern as N-oxides can further degrade to form reactive aldehydes, which may in turn react with the mRNA payload, potentially reducing its potency.[5][7]

Below is a diagram illustrating the main degradation pathways of ALC-0315.

ALC0315_Degradation ALC0315 ALC-0315 Monoester Monoester Metabolite (m/z 528) ALC0315->Monoester Ester Hydrolysis (Step 1) N_Oxide ALC-0315 N-Oxide (m/z 782.7) ALC0315->N_Oxide Oxidation Diester Di-deesterified Metabolite (m/z 290) Monoester->Diester Ester Hydrolysis (Step 2) HexyldecanoicAcid 2-Hexyldecanoic Acid Monoester->HexyldecanoicAcid Diester->HexyldecanoicAcid Aldehyde Reactive Aldehyde Impurity N_Oxide->Aldehyde Degradation mRNA_Adduct mRNA Adducts Aldehyde->mRNA_Adduct Reaction with mRNA

Caption: Major degradation pathways of ALC-0315.

Q2: What are the expected metabolites of ALC-0315 in vivo?

A2: In a biological environment, ALC-0315 is primarily metabolized through sequential ester hydrolysis.[1][3] This results in the formation of a monoester metabolite, followed by a doubly de-esterified metabolite.[1][3] The fatty acid tail, 2-hexyldecanoic acid, is also released during this process.[1] The remaining polar headgroup is then eliminated through biliary and renal pathways.[1] Pharmacokinetic studies in rats have shown that these metabolites can be detected in urine.[3]

MetaboliteDescriptionDetection Matrix
Monoester MetaboliteProduct of the first ester hydrolysis.Plasma, Urine[3]
Di-deesterified MetaboliteProduct of the second ester hydrolysis.Plasma, Urine[3]
2-Hexyldecanoic AcidCleaved fatty acid chains.-
Glucuronic acid conjugateFurther metabolite of the di-deesterified product.Urine (in rats)[3]
Q3: My LNP formulation is showing instability. What are the likely causes related to ALC-0315?

A3: Instability in LNP formulations can often be traced back to the degradation of ALC-0315. Several factors can accelerate this degradation:

  • pH: ALC-0315's stability is pH-dependent. The ester bonds are more susceptible to hydrolysis at both acidic and alkaline pH. The tertiary amine has a pKa of approximately 6.09, meaning it becomes protonated in acidic environments like the endosome, which is crucial for mRNA release.[8][9] However, prolonged exposure to non-optimal pH during formulation or storage can drive degradation.

  • Temperature: Elevated temperatures can significantly increase the rate of both hydrolysis and oxidation.[2] Forced degradation studies often employ heat to accelerate the formation of impurities for analytical purposes.[2]

  • Raw Material Quality: The purity of the initial ALC-0315 raw material is paramount. Impurities from the synthesis process, such as residual aldehydes or N-oxides, can be carried over into the final LNP formulation and compromise its stability and efficacy.[4][5][7] It's crucial to source high-purity ALC-0315 and perform rigorous incoming quality control.[4][5]

  • Presence of Oxidizing Agents: Exposure to oxygen and other oxidizing agents can promote the formation of N-oxide impurities.[5] Proper handling and storage under inert atmosphere are recommended.

Section 2: Analytical Strategies and Troubleshooting

This section provides practical guidance on the analytical techniques used to monitor ALC-0315 and its degradation products, along with troubleshooting tips for common experimental issues.

Q4: What are the recommended analytical methods for identifying and quantifying ALC-0315 and its metabolites/impurities?

A4: A multi-faceted analytical approach is necessary for comprehensive characterization of ALC-0315 and its related substances. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS/MS) is the cornerstone technique.

  • Reverse-Phase HPLC (RP-HPLC): This is the primary separation technique. A C18 column is commonly used to separate ALC-0315 from its more polar degradation products and other lipid components of the LNP.[2][4]

  • Mass Spectrometry (MS): MS provides the necessary sensitivity and specificity for detection and identification. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is invaluable for accurate mass determination and elemental composition analysis of unknown impurities.[2][4][10] Tandem mass spectrometry (MS/MS) is used for structural elucidation of metabolites and impurities by analyzing their fragmentation patterns.[2][10]

  • Charged Aerosol Detector (CAD): For quantification of ALC-0315 and impurities where a reference standard is not available, CAD can be used in conjunction with HPLC.[5] It provides a more uniform response for non-volatile analytes compared to UV detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a routine quality control method, NMR is a powerful tool for the definitive structural confirmation of ALC-0315 and its synthesized impurities.

Q5: I am having trouble detecting low-level impurities of ALC-0315. How can I improve the sensitivity of my LC-MS method?

A5: Detecting impurities at levels as low as 0.01% is often required and can be challenging.[4] Here are several strategies to enhance sensitivity:

  • Optimize Sample Preparation: Ensure efficient extraction of ALC-0315 and its impurities from the LNP matrix. Protein precipitation is a common method for plasma samples.[11] For formulated LNPs, disruption with an organic solvent like ethanol or methanol is typically required.[6]

  • Enhance Ionization Efficiency: For certain impurities like aldehydes, derivatization with an agent such as 2,4-dinitrophenylhydrazine (DNPH) can significantly improve their ionization efficiency in the mass spectrometer.[7]

  • Utilize Advanced MS Techniques:

    • Zeno Trap: Systems equipped with a Zeno trap can enhance the sensitivity of MS/MS experiments, which is crucial for identifying low-abundance species.[4][10]

    • Electron Activated Dissociation (EAD): EAD provides more comprehensive fragmentation of lipids like ALC-0315 compared to traditional Collision-Induced Dissociation (CID), aiding in the confident structural elucidation of impurities.[2][4]

  • Method Optimization:

    • Column Choice: Use a high-efficiency UHPLC column with a smaller particle size (e.g., 1.7 µm) to achieve better peak resolution and sensitivity.[2][4]

    • Mobile Phase: The choice of mobile phase and additives (e.g., ammonium acetate) is critical for good chromatographic separation and efficient ionization.[4]

    • Gradient Optimization: A well-designed gradient can improve the separation of closely eluting impurities from the main ALC-0315 peak.

Experimental Protocol: General LC-MS/MS Method for ALC-0315 Impurity Profiling

This protocol provides a starting point for developing a robust LC-MS/MS method for ALC-0315 analysis. Optimization will be required based on the specific instrumentation and sample matrix.

  • Sample Preparation:

    • For LNP samples, disrupt the nanoparticles by diluting at least 25-fold in ethanol or methanol.[6]

    • For plasma samples, perform a protein precipitation by adding acetonitrile, followed by centrifugation.[11]

  • Chromatographic Separation:

    • Column: UHPLC C18 column (e.g., 2.1 x 150 mm, 1.7 µm).[2][4]

    • Mobile Phase A: 10 mM ammonium acetate in a water/methanol/acetonitrile mixture.[4][11]

    • Mobile Phase B: 10 mM ammonium acetate in an acetonitrile/methanol mixture.[4][11]

    • Flow Rate: 0.3 - 0.5 mL/min.[4][11]

    • Column Temperature: 70°C.[4][11]

    • Injection Volume: 2 µL.[2][4]

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B over a total run time of approximately 15-30 minutes.

  • Mass Spectrometry Detection:

    • Ion Source: Electrospray Ionization (ESI) in positive mode.[6]

    • Acquisition Mode: Data-Dependent Acquisition (DDA) for initial impurity identification, followed by a targeted Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method for quantification of known impurities.[10]

    • Fragmentation: Utilize EAD for detailed structural characterization where available.[2][4]

Caption: General workflow for ALC-0315 metabolite and impurity analysis.

Section 3: Frequently Asked Questions (FAQs)

Q6: How can I differentiate between various oxidized forms of ALC-0315?

A6: High-resolution mass spectrometry is key. Different oxidized species (e.g., N-oxide vs. hydroxylation on an alkyl chain) will have the same nominal mass but distinct accurate masses. Furthermore, their fragmentation patterns in MS/MS experiments will differ, allowing for localization of the modification.[2] For example, EAD can generate specific fragments from the headgroup of the molecule, which helps to confirm if the oxidation occurred on the nitrogen atom.[2]

Q7: What are the regulatory expectations for reporting ALC-0315-related impurities?

A7: Regulatory agencies require stringent control and characterization of impurities in active pharmaceutical ingredients and excipients. For lipids used in LNP formulations, it is critical to monitor and control impurities that could impact the efficacy and safety of the drug product.[7] This includes N-oxides and reactive aldehydes.[5][7] The reporting threshold for impurities is often guided by USP <1086> and other relevant guidelines, which can be as low as 0.05%.[7]

Q8: Can the synthesis route of ALC-0315 influence its impurity profile?

A8: Absolutely. The synthetic route can introduce specific impurities. For example, some syntheses involve an aldehyde intermediate, and incomplete reaction or purification can lead to residual aldehyde in the final product.[5][12] Other routes may generate different side products.[12][13][14] Therefore, understanding the synthesis process is crucial for predicting and analyzing potential impurities. It is also why vendor-to-vendor variability in raw material quality is a significant consideration.[4]

References

  • ALC-0315 - Grokipedia. Available from: [Link]

  • Streamlined identification and quantitation of impurities of the ionizable lipid ALC-0315 for rapid and confident vendor-to-vendor raw material assessment to ensure mRNA-LNP product quality - SCIEX. Available from: [Link]

  • Quantification and impurity analysis of ALC-0315 from LNPs in plasma using the ZenoTOF 7600 system - SCIEX. Available from: [Link]

  • Lipid nanoparticle impurity analysis: Leveraging mass spectrometry to monitor impurities and aldehyde in raw materials and formulated drugs in regulated environments | Poster Board #126. Available from: [Link]

  • SARS-COV-2 mRNA Vaccine (BNT162, PF-07302048) 2.6.4 Overview of Pharmacokinetic Test PFIZER CONFIDENTIAL Page 1 - Regulations.gov. Available from: [Link]

  • ALC-0315 - Wikipedia. Available from: [Link]

  • Assessment Report EMA/Pfizer-BioNTech Comirnaty, February 19, 2021, page 140. Available from: [Link]

  • Targeted LC-MS/MS detection of lipid impurities in lipid nanoparticles. Available from: [Link]

  • A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC. Available from: [Link]

  • Structural characterization of the cationic lipid nanoparticle component, ALC-0315, and its impurities using electronactivated dissociation (EAD)-based MS/MS fragmentation - SCIEX. Available from: [Link]

  • Alc-0315 | C48H95NO5 | CID 122666778 - PubChem - NIH. Available from: [Link]

  • Streamlined identification and quantitation of impurities of the ionizable lipid ALC-0315 for rapid and confident vendor-to-vend - SCIEX. Available from: [Link]

  • Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage - Preprints.org. Available from: [Link]

  • Quantification and impurity analysis of ALC-0315 from LNPs in plasma using the ZenoTOF 7600 system - SCIEX. Available from: [Link]

  • ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. Available from: [Link]

  • LC-MS analysis of the impurity found in a contaminated batch of... - ResearchGate. Available from: [Link]

  • Page 2 - Regulations.gov. Available from: [Link]

  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination | Molecular Pharmaceutics - ACS Publications. Available from: [Link]

  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. | Semantic Scholar. Available from: [Link]

  • A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PMC - NIH. Available from: [Link]

  • Comirnaty JN.1 30 micrograms/dose dispersion for injection - EMA. Available from: [Link]

  • Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells - MDPI. Available from: [Link]

  • comirnaty-epar-risk-management-plan_en.pdf - EMA. Available from: [Link]

  • comirnaty-epar-public-assessment-report_en.pdf - EMA. Available from: [Link]

  • Summary of the Public Assessment Report for COVID-19 Vaccine Pfizer/BioNTech. Available from: [Link]

  • The Overlooked Stereoisomers of the Ionizable Lipid ALC315 | Journal of the American Chemical Society. Available from: [Link]

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Optimization

Technical Support Center: Enhancing Endosomal Escape of ALC-0315 LNPs

Welcome to the technical support guide for optimizing lipid nanoparticle (LNP) formulations featuring the ionizable lipid ALC-0315. This resource is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing lipid nanoparticle (LNP) formulations featuring the ionizable lipid ALC-0315. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the endosomal escape of their mRNA-LNP constructs, a critical bottleneck in nucleic acid delivery.[1] Here, we address common experimental challenges through a detailed question-and-answer format, grounded in mechanistic principles and validated protocols.

Section 1: Foundational Concepts & Primary Troubleshooting

This section addresses the most common questions regarding the role of ALC-0315 and initial signs of poor endosomal escape.

Q1: I have high mRNA encapsulation and cellular uptake, but protein expression is negligible. Is endosomal escape the problem?

A1: This is a classic hallmark of endosomal entrapment. High encapsulation efficiency and successful cellular uptake are necessary first steps, but if the LNP cannot efficiently release its mRNA payload from the endosome into the cytoplasm, the therapeutic protein will not be translated.[1][2] The majority of internalized nanoparticles can become trapped in the endo-lysosomal pathway, leading to mRNA degradation.[1] It has been reported that less than 5% of nanoparticles that enter the cell successfully deliver their cargo to the cytosol.[3]

Troubleshooting Logic: Your workflow confirms that the LNPs are being formulated correctly and are interacting with the target cells. The point of failure likely lies in the intracellular trafficking phase. The acidic environment of the late endosome is supposed to trigger the release mechanism, and a failure at this stage points directly to a suboptimal formulation for endosomal escape.

G Start High Encapsulation & Uptake, Low Protein Expression Problem Potential Endosomal Entrapment Start->Problem Step1 Verify LNP Stability (Is it releasing payload prematurely?) Problem->Step1 First, rule out instability Step2 Assess Endosomal Escape Directly (e.g., Galectin-9 Assay) Problem->Step2 Directly measure the barrier Step4 Consider Cell-Type Specifics Problem->Step4 Consider biological context Outcome2 Investigate Alternative Delivery Barriers Step1->Outcome2 If LNP is unstable Step3 Re-evaluate Formulation (Lipid Ratios, N:P Ratio) Step2->Step3 If escape is low Outcome1 Optimize Formulation Step3->Outcome1 Step4->Step3

Caption: Troubleshooting workflow for low protein expression.

Q2: What is the specific mechanism of ALC-0315 in mediating endosomal escape?

A2: ALC-0315 is a synthetic ionizable lipid crucial for the success of mRNA vaccines like the Pfizer-BioNTech COVID-19 vaccine.[4][5] Its mechanism is pH-dependent and can be broken down into several key steps:[6]

  • Neutral at Physiological pH: In the bloodstream (pH ~7.4), ALC-0315 has a neutral charge. This is a critical design feature that minimizes toxicity and prevents non-specific interactions with cells or serum proteins, ensuring the LNP remains stable until it reaches the target cell.[3][7]

  • Endocytosis and Acidification: After the LNP is taken up by the cell via endocytosis, it is trafficked into an endosome.[3][7] The endosome gradually acidifies, with the pH dropping from ~6.5 in the early endosome to ~5.0 in the late endosome.

  • Protonation and Positive Charge: ALC-0315 has a pKa of approximately 6.09.[8] As the endosomal pH drops below this pKa, the tertiary amine in ALC-0315's headgroup becomes protonated, acquiring a positive charge.[9][10]

  • Membrane Destabilization: This new positive charge on ALC-0315 allows it to interact electrostatically with negatively charged lipids (like phosphatidylserine) on the inner leaflet of the endosomal membrane.[10][11][12] This interaction, combined with the unique branched, "wedge-like" structure of ALC-0315, disrupts the local endosomal membrane.[6] It is theorized to induce a transition from a stable lipid bilayer to a non-bilayer (inverse hexagonal, HII) phase, which creates defects in the membrane, leading to fusion and eventual rupture.[10][13]

  • mRNA Release: The destabilization of the endosomal membrane allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated by ribosomes.[4]

This pH-sensitive "switch" is the core of its function, enabling the LNP to remain inert until it reaches the correct intracellular compartment.[14]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Intracellular cluster_endosome Endosome (pH drops to < 6.0) LNP_neutral ALC-0315 LNP (Neutral Charge) Endocytosis Cellular Uptake (Endocytosis) LNP_neutral->Endocytosis LNP_protonated ALC-0315 Protonated (Positive Charge) Endocytosis->LNP_protonated Membrane_Interaction Interaction with Endosomal Membrane LNP_protonated->Membrane_Interaction Membrane_Destabilization Membrane Fusion & Destabilization (HII Phase) Membrane_Interaction->Membrane_Destabilization Cytoplasm Cytoplasm mRNA Release & Translation Membrane_Destabilization->Cytoplasm

Caption: pH-dependent mechanism of ALC-0315 for endosomal escape.

Section 2: Formulation Optimization & Advanced Troubleshooting

Once foundational issues are ruled out, the next step is to refine the LNP formulation itself. The precise ratio of components is critical for function.

Q3: How do the "helper lipids" (DSPC, Cholesterol, PEG-lipid) influence endosomal escape?

A3: While the ionizable lipid is the primary driver, the helper lipids are essential for the structural integrity, stability, and overall efficacy of the LNP.[15][16][17][18] Altering their ratios can significantly impact endosomal escape.

Lipid ComponentRole in LNP FormulationImpact on Endosomal EscapeTroubleshooting Tip
DSPC (Phospholipid)Provides structural integrity to the lipid bilayer. Its cylindrical shape promotes stable, lamellar structures.[15][16][17][18]An excess of DSPC can make the LNP too rigid, hindering the phase transition required for membrane fusion and reducing endosomal escape.[18] However, it is crucial for overall particle stability.[19]If you suspect overly rigid particles, consider slightly decreasing the DSPC molar ratio in favor of the ionizable lipid or cholesterol. A common starting ratio is ~10 mol%.
Cholesterol Fills gaps between lipids, modulating membrane fluidity and stability.[15][16][17] It can also promote membrane fusion events.[16]Crucial for enhancing delivery. It helps stabilize the particle in circulation but also facilitates the structural rearrangements needed for fusion with the endosomal membrane.[15][16][20]The cholesterol ratio is a key parameter to optimize. Ratios between 35-45 mol% are common. Deviating too far outside this range can compromise both stability and fusogenicity.
PEG-Lipid Forms a hydrophilic corona on the LNP surface, providing steric hindrance that prevents aggregation and opsonization, thereby increasing circulation time.[15][16][18]A high density of PEG on the surface can inhibit cellular uptake and interfere with the LNP's ability to interact with the endosomal membrane, thus reducing endosomal escape.[9][15][16][17]Use the lowest possible molar ratio of PEG-lipid (e.g., 1-2 mol%) that still provides colloidal stability. Consider using PEG lipids with shorter alkyl chains, which may shed faster from the LNP surface upon cellular uptake.[9]

Expert Insight: The interplay between these lipids is a balancing act. For instance, lipids like DOPE, which have a cone shape, can promote the formation of the fusogenic hexagonal II phase and may enhance endosomal release more than cylindrically shaped lipids like DSPC.[9][15][16][17][18] However, this can come at the cost of reduced particle stability.[15][16][18] Therefore, empirical optimization for your specific mRNA and target cell type is essential.

Q4: Can I improve performance by adding other components to my LNP formulation?

A4: Yes, advanced formulations can include additional molecules to boost endosomal escape. This is a frontier of LNP research.

  • Fusogenic Peptides: Incorporating peptides like GALA or KALA, which change conformation at acidic pH to disrupt membranes, can augment the action of ALC-0315.[11]

  • Endosome-disrupting Polymers: While more associated with polyplexes, pH-responsive polymers can be integrated into hybrid LNP-polymer systems to leverage mechanisms like the "proton sponge effect," where the polymer's buffering capacity leads to osmotic swelling and rupture of the endosome.[11][13]

  • Bioactive Molecules: Adding specific proteins or biomolecules can alter intracellular trafficking. For example, incorporating molecules that interact with proteins like NPC1 can delay the fusion of endosomes with lysosomes, providing a larger window for escape.[2]

Caution: Adding new components significantly increases formulation complexity and requires re-optimization of all parameters, including potential impacts on toxicity and immunogenicity.

Section 3: Experimental Protocols for Measuring Endosomal Escape

Directly quantifying endosomal escape is crucial for data-driven optimization. Indirect measures like protein expression are downstream effects and can be influenced by other factors.

Protocol: Galectin-9 Puncta Formation Assay for Endosomal Rupture

This assay provides a quantitative measure of endosomal membrane damage. Galectin-9 is a cytosolic protein that rapidly binds to glycans exposed on the inside of endosomes upon membrane rupture. Its recruitment can be visualized as distinct puncta via immunofluorescence.

Materials:

  • Cells cultured on glass-bottom imaging dishes.

  • Your ALC-0315 LNP formulation (with a fluorescent label for co-localization, e.g., DiD).

  • Primary antibody: Anti-Galectin-9 (e.g., rabbit anti-Gal9).

  • Secondary antibody: Fluorescently-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488).

  • Fixative: 4% Paraformaldehyde (PFA).

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Nuclear stain: DAPI.

  • High-resolution confocal microscope.

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cells onto glass-bottom dishes 24 hours prior to the experiment to achieve ~70% confluency.

  • LNP Treatment: Treat cells with your fluorescently-labeled LNPs at the desired concentration. Include a negative control (untreated cells) and a positive control (e.g., a known endosome-disrupting agent like L-leucyl-L-leucine methyl ester). Incubate for the desired time course (e.g., 4, 8, 12 hours).

  • Fixation: Gently wash the cells 3 times with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash 3 times with PBS. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash 3 times with PBS. Block non-specific antibody binding with 5% BSA for 1 hour at room temperature.

  • Primary Antibody Staining: Incubate with the anti-Galectin-9 primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Staining: Wash 3 times with PBS. Incubate with the fluorescently-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Imaging: Wash 3 times with PBS and add fresh PBS for imaging. Acquire images using a confocal microscope. Capture channels for DAPI (nucleus), your LNP label, and the Galectin-9 signal.

  • Analysis: Quantify the number of Galectin-9 puncta per cell using image analysis software (e.g., ImageJ/Fiji). A cell is considered positive for endosomal escape if it contains one or more distinct Galectin-9 puncta. Co-localization between LNP signal and Galectin-9 puncta provides stronger evidence.

G Start Seed Cells Treat Treat with Fluorescent LNPs Start->Treat Fix_Perm Fix & Permeabilize Cells Treat->Fix_Perm Block Block Non-Specific Binding Fix_Perm->Block Ab1 Incubate with Primary Ab (Anti-Gal9) Block->Ab1 Ab2 Incubate with Secondary Ab (Fluor) & DAPI Ab1->Ab2 Image Confocal Microscopy Ab2->Image Analyze Quantify Gal9 Puncta per Cell Image->Analyze

Caption: Workflow for the Galectin-9 endosomal rupture assay.

Other Assays: While the Galectin-9 assay is robust, other methods like the Calcein leakage assay or split-luciferase/GFP systems can also be employed to quantify cytosolic delivery.[21][22][23] The choice of assay depends on available equipment and experimental needs.[22][24]

References
  • Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. (2025). Precision NanoSystems.[Link]

  • Cheng, X., & Lee, R. J. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Advanced Drug Delivery Reviews, 99(Pt A), 129–137. [Link]

  • Cheng, X., & Lee, R. J. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. ResearchGate.[Link]

  • Lin, Y., et al. (2024). Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. MDPI.[Link]

  • Akinc, A., et al. (2019). Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines. National Institutes of Health (NIH).[Link]

  • Li, L., et al. (2023). Advanced Strategies for Overcoming Endosomal/Lysosomal Barrier in Nanodrug Delivery. Science.org.[Link]

  • Gimenez, E., et al. (2024). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Frontiers in Drug Delivery.[Link]

  • Cardarelli, F., et al. (2022). Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles. National Institutes of Health (NIH).[Link]

  • Wang, J., et al. (2019). Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery. National Institutes of Health (NIH).[Link]

  • Lazzaro, S., et al. (2021). Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm. National Institutes of Health (NIH).[Link]

  • Sharma, G., et al. (2024). Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery. MDPI.[Link]

  • Richardson, S. C. W., & Richardson, J. J. (2020). The Endosomal Escape of Nanoparticles: Towards More Efficient Cellular Delivery. Monash University.[Link]

  • Improving endosomal escape of lipid nanoparticles. (n.d.). Phospholipid Research Center.[Link]

  • ALC-0315: A Critical Lipid Component in mRNA Vaccine Delivery. (2025). Journal of Immunobiology.[Link]

  • Beach, J. M., et al. (2022). Quantifying the Endosomal Escape of pH-Responsive Nanoparticles Using the Split Luciferase Endosomal Escape Quantification Assay. ResearchGate.[Link]

  • Carnerero, C., et al. (2021). Nanoscopy for endosomal escape quantification. National Institutes of Health (NIH).[Link]

  • ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. (2025). Journal of Biomedical Science and Engineering.[Link]

  • Beck, E. M., et al. (2022). Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach. National Institutes of Health (NIH).[Link]

  • He, X., & Lee, R. J. (2023). Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery. National Institutes of Health (NIH).[Link]

  • Zhang, Y., et al. (2024). Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design. National Institutes of Health (NIH).[Link]

  • Wang, Y., et al. (2023). Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2. National Institutes of Health (NIH).[Link]

  • Patel, A., et al. (2024). Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids. MDPI.[Link]

  • Liu, S., et al. (2022). Lipid nanoparticle-mediated lymph node–targeting delivery of mRNA cancer vaccine elicits robust CD8+ T cell response. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Figueroa-Valverde, L., et al. (2022). Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome. National Institutes of Health (NIH).[Link]

  • Figueroa-Valverde, L., et al. (2024). Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome. Mitchell Lab.[Link]

  • Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy: Nucleic Acids.[Link]

  • Lin, Y., et al. (2024). Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. National Institutes of Health (NIH).[Link]

  • Ionizable Lipids to Optimize RNA-LNP Delivery. (2023). YouTube.[Link]

  • Wang, J., et al. (2024). Time Resolved Inspection of Ionizable-Lipid Facilitated Lipid Nanoparticle Disintegration and Cargo Release at an Endosomal Membrane Mimic. bioRxiv.[Link]

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Troubleshooting

Technical Support Center: Refinement of ALC-0315 Purification

Welcome to the technical support guide for the purification and refinement of ALC-0315. As a critical ionizable lipid in lipid nanoparticle (LNP) formulations for mRNA therapeutics, the purity of ALC-0315 is paramount to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification and refinement of ALC-0315. As a critical ionizable lipid in lipid nanoparticle (LNP) formulations for mRNA therapeutics, the purity of ALC-0315 is paramount to the efficacy, stability, and safety of the final drug product.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven advice to navigate the complexities of lipid purification.

Part 1: Frequently Asked Questions - Understanding ALC-0315 Impurities

This section addresses the fundamental questions regarding the "what" and "why" of ALC-0315 impurities. Understanding the origin and impact of these impurities is the first step toward effective removal.

Q1: What are the most common types of impurities found in crude ALC-0315, and where do they come from?

A1: Impurities in ALC-0315 can be broadly categorized into two groups: synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the chemical synthesis process. The original patented synthesis, for example, is known to be challenging, often resulting in a complex mixture that is difficult to purify.[4][5]

    • Aldehyde Self-Condensation Products: If the aldehyde precursor (an intermediate in the synthesis) is impure, it can lead to a multitude of secondary products during the reductive amination step.[4]

    • Reagent-Derived Impurities: The use of certain reagents can introduce hard-to-remove contaminants. For instance, chromium impurities can be retained if pyridinium chlorochromate (PCC) is used for oxidation.[4] Similarly, byproducts from condensing agents like dicyclohexylcarbodiimide (DCC) can complicate purification.[6][7]

    • Structurally Related Impurities: These can include methylated versions of ALC-0315 or molecules with variations in the length of the alkyl chains (e.g., loss of CH2 groups).[1][8] An O-Boc-protected ALC-0315 impurity has also been identified in some contaminated batches.[9]

  • Degradation Products: These impurities form over time due to the chemical instability of the ALC-0315 molecule itself.

    • N-Oxides: The tertiary amine in ALC-0315 is susceptible to oxidation, forming an N-oxide. This is a critical impurity because it can react with and covalently modify the mRNA payload, leading to a loss of therapeutic activity.[1][8][10]

    • Aldehydes: Oxidation and subsequent hydrolysis of the tertiary amine can also form reactive aldehydes.[11] These aldehydes can be "carried over" into the final LNP formulation and form adducts with the mRNA, reducing its efficacy.[12]

    • Hydrolysis Products: The ester linkages in ALC-0315 can be hydrolyzed, leading to the loss of one or both of the hexyldecanoate tails.[10]

The following table summarizes these common impurities.

Impurity CategorySpecific ExamplePotential SourceImpact on LNP Quality
Synthesis-Related Aldehyde Condensation ProductsImpure aldehyde intermediate used in synthesis.Complicates purification; may have unknown toxicities.
Chromium SaltsUse of PCC as an oxidizing agent.[4]Potential catalyst for degradation; toxicity concerns.
Methylated ALC-0315Side reaction during synthesis.Alters lipid properties and LNP performance.
O-Boc-Protected ALC-0315Incomplete deprotection in an alternative synthesis route.[9]Increases hydrophobicity, potentially hindering LNP formation.[9]
Degradation ALC-0315 N-OxideOxidation of the tertiary amine.[1][2]Can covalently bind to mRNA, causing loss of activity.[1][8]
Reactive AldehydesOxidation and hydrolysis of the tertiary amine.[11][12]Can form adducts with mRNA, reducing efficacy.[12]
Hydrolysis ProductsCleavage of ester bonds.[10]Alters LNP structure and stability.

Q2: Why is it so critical to control the levels of N-oxide and aldehyde impurities?

A2: Control of N-oxide and aldehyde impurities is crucial because they are reactive impurities. Unlike a simple structural variant, these molecules can chemically damage the mRNA payload within the LNP. This directly impacts the final product's potency and safety profile.[11] Studies have shown a direct correlation between the presence of these impurities and the degradation of mRNA, rendering the therapeutic ineffective.[1][12] Therefore, regulatory bodies and quality control standards mandate stringent limits on these specific impurities, often requiring them to be below 0.05%.[2][12]

Part 2: Troubleshooting Guide - Navigating Purification Challenges

This section provides solutions to specific problems you might encounter during the purification of ALC-0315.

Q3: My crude ALC-0315 is a complex mixture with many unidentified peaks on the chromatogram, making purification by column chromatography extremely difficult. What's going wrong?

A3: This is a classic and frequently encountered problem, and its root cause often lies in the synthesis rather than the purification itself. A "dirty" synthesis will inevitably lead to a difficult purification.[4]

  • Causality: The most likely cause is the quality of the aldehyde intermediate used in the final reductive amination step. PCC oxidation, a method described in early patents, is notorious for producing aldehyde contaminated with self-condensation byproducts.[4][5] When this impure aldehyde is used, it generates a wide array of side products that are structurally similar to ALC-0315, making them very difficult to separate chromatographically.

  • Troubleshooting & Solution: The most effective solution is to address the synthesis.

    • Purify the Intermediate: Perform a careful and painstaking column chromatography of the aldehyde before the reductive amination step. This is a critical control point.[4]

    • Change the Oxidation Method: A superior approach is to replace the PCC oxidation with a cleaner, more selective method. Options like Swern oxidation, Parikh-Doering oxidation, or TEMPO/bleach oxidation produce a much cleaner aldehyde product with a longer shelf life and significantly simplify the final purification.[4]

The following diagram illustrates the workflow logic for troubleshooting a complex crude product.

G start Complex Crude ALC-0315 Detected check_aldehyde Assess Purity of Aldehyde Intermediate start->check_aldehyde impure Impure Aldehyde check_aldehyde->impure Yes pure Aldehyde is Pure check_aldehyde->pure No action1 Action: Purify Aldehyde via Chromatography impure->action1 action2 Long-Term Fix: Switch to Cleaner Oxidation (e.g., TEMPO/Swern) impure->action2 re_evaluate Re-evaluate other synthesis steps (e.g., amine purity, reaction conditions) pure->re_evaluate proceed Proceed with Reductive Amination action1->proceed action2->proceed

Caption: Troubleshooting logic for complex crude ALC-0315.

Q4: I've successfully synthesized ALC-0315, but I'm seeing significant batch-to-batch variability in purity. How can I ensure consistency?

A4: Batch-to-batch variability is a major hurdle in scaling up production. Studies comparing ALC-0315 from different commercial vendors have shown significant differences in their impurity profiles, highlighting this challenge.[1][8]

  • Causality: Variability can stem from minor deviations in reaction conditions, raw material quality, solvent purity, and even storage conditions of intermediates. The aldehyde intermediate, for example, can degrade over time if not stored properly.[4]

  • Troubleshooting & Solution: The key is implementing rigorous process controls and robust analytical methods.

    • Standardize All Inputs: Ensure all starting materials, reagents, and solvents are from qualified vendors and meet predefined specifications for every batch.

    • Implement In-Process Controls (IPCs): Monitor critical reaction steps. For instance, use TLC or a rapid LC-MS method to confirm the completion of a reaction before proceeding to the next step or workup.

    • Develop a Robust Analytical Workflow: You cannot control what you cannot measure. A validated UPLC-MS/MS method is essential for characterizing each batch. This allows you to identify and quantify impurities, even at levels as low as 0.01%, providing a detailed fingerprint of each batch and enabling direct comparison.[1][8]

    • Consider Continuous Flow Synthesis: For large-scale production, transitioning from batch to continuous flow chemistry can offer superior control over reaction parameters (like temperature and mixing), leading to higher consistency and yield.[5][13]

Q5: How do I remove residual organic solvents or other process-related impurities after the final purification step?

A5: After chromatographic purification, the product is typically in a solution of organic solvents which must be removed. Furthermore, if the LNP formulation process itself involves organic solvents like ethanol, their removal is also a necessary step.

  • Causality: Residual solvents can affect the stability of the lipid, interfere with LNP formation, and have toxicity implications for the final drug product.

  • Troubleshooting & Solution:

    • High-Vacuum Evaporation: For removing chromatography solvents (like methylene chloride, methanol, hexane), a rotary evaporator followed by drying on a high-vacuum line is standard procedure to remove solvents to a level specified by ICH guidelines.

    • Tangential Flow Filtration (TFF): In the context of LNP manufacturing, TFF is a common method used post-formulation to remove ethanol, concentrate the LNP suspension, and exchange the buffer.

    • Lyophilization (Freeze-Drying): This method can be effective for removing residual alcohol and concentrating the LNP preparation simultaneously.[14] It requires careful optimization of cryoprotectants (like sucrose) to ensure the stability and particle size of the LNPs are maintained during the process.[14]

Part 3: Protocols and Analytical Methods

This section provides a standardized protocol for a common purification technique and an overview of the analytical methods required for quality assessment.

Protocol: Bench-Scale Silica Gel Chromatography for Crude ALC-0315

This protocol is a representative method for purifying crude ALC-0315. Note: This is a general guideline and may require optimization based on your specific crude material and impurity profile.

Objective: To separate ALC-0315 from synthesis-related impurities.

Materials:

  • Crude ALC-0315 oil

  • Silica Gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH) - HPLC grade

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • TLC stain (e.g., potassium permanganate)

Methodology:

  • Slurry Preparation:

    • In a beaker, mix silica gel with 100% DCM to create a uniform slurry. The amount of silica should be approximately 50-100 times the weight of your crude material (e.g., 50g silica for 1g crude).

  • Column Packing:

    • Secure the column vertically. Pour the silica slurry into the column.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude ALC-0315 in a minimal amount of DCM.

    • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

    • Drain the solvent until the sample has fully entered the silica bed.

    • Gently add a small layer of fresh DCM to wash the sides of the column.

  • Elution:

    • Begin eluting the column with 100% DCM, collecting fractions.

    • Gradually increase the polarity of the mobile phase by adding methanol. This is known as a gradient elution. A typical gradient might be:

      • DCM (100%)

      • DCM:MeOH (99:1)

      • DCM:MeOH (98:2)

      • DCM:MeOH (95:5)

    • The exact gradient must be developed based on TLC analysis of your crude mixture.[6][7]

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., DCM:MeOH 95:5).

    • Visualize the spots using a stain. ALC-0315 is not UV-active, so stains like potassium permanganate are necessary.

  • Pooling and Evaporation:

    • Combine the fractions that contain the pure ALC-0315 (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified ALC-0315 as a clear/pale yellow oil.

The following diagram shows a simplified workflow for this purification process.

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_post Post-Processing prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with DCM/MeOH Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions via TLC collect->analyze analyze->elute Adjust Gradient pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap final_product Pure ALC-0315 evap->final_product

Caption: Workflow for silica gel column chromatography of ALC-0315.

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is necessary to ensure the quality of purified ALC-0315.

TechniquePrimary PurposeKey Information Provided
HPLC-CAD Purity Assay & QuantificationProvides the relative percentage purity of the main ALC-0315 peak. Batches from reputable suppliers typically show purity >99%.[2]
UPLC-HRMS Impurity Identification & QuantificationDetects and identifies low-level impurities (down to 0.01%).[1] High-resolution mass spectrometry (HRMS) provides accurate mass for confident identification of unknowns.
MS/MS with EAD Structural ElucidationFragments ions to confirm the chemical structure of impurities, such as locating the site of oxidation in an N-oxide.[1][8]
qNMR Absolute QuantificationQuantitative Nuclear Magnetic Resonance can be used as a primary method to determine the absolute concentration of ALC-0315 in a solution without needing a reference standard of the same purity.
References
  • A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine. Angewandte Chemie International Edition. [Link]

  • Continuous flow synthesis of the ionizable lipid ALC-0315. Reaction Chemistry & Engineering. [Link]

  • Streamlined identification and quantitation of impurities of the ionizable lipid ALC-0315 for rapid and confident vendor-to-vend. SCIEX. [Link]

  • A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix. Biomolecules. [Link]

  • Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents. Cell and Gene. [Link]

  • Manufacturing Challenges of Complex LNP Biopharmaceuticals for Cancer, Gene Editing, and Vaccines. YouTube. [Link]

  • Continuous flow synthesis of the ionizable lipid ALC-0315. RSC Publishing. [Link]

  • Streamlined identification and quantitation of impurities of the ionizable lipid ALC-0315 for rapid and confident vendor-to-vendor raw material assessment to ensure mRNA-LNP product quality. SCIEX. [Link]

  • LC-MS analysis of the impurity found in a contaminated batch of... ResearchGate. [Link]

  • Lipid nanoparticle impurity analysis: Leveraging mass spectrometry to monitor impurities and aldehyde in raw materials and formulated drugs in regulated environments. Waters Corporation. [Link]

  • Development of an Alcohol Dilution-Lyophilization Method for Preparing Lipid Nanoparticles Containing Encapsulated siRNA. PubMed. [Link]

  • Targeted LC-MS/MS detection of lipid impurities in lipid nanoparticles. KNAUER. [Link]

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Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of ALC-0315 and SM-102 for mRNA Delivery Efficiency: A Guide for Researchers

The unprecedented success of mRNA vaccines for COVID-19, developed by Pfizer-BioNTech and Moderna, has thrust lipid nanoparticles (LNPs) into the scientific spotlight. At the heart of these delivery systems are ionizable...

Author: BenchChem Technical Support Team. Date: January 2026

The unprecedented success of mRNA vaccines for COVID-19, developed by Pfizer-BioNTech and Moderna, has thrust lipid nanoparticles (LNPs) into the scientific spotlight. At the heart of these delivery systems are ionizable lipids, the critical component responsible for encapsulating and delivering the mRNA payload into cells. Two such lipids, ALC-0315 and SM-102, have become the gold standard, serving as the cornerstone of the BNT162b2 (Pfizer-BioNTech) and mRNA-1273 (Moderna) vaccines, respectively.[1]

This guide provides an in-depth, objective comparison of ALC-0315 and SM-102, moving beyond surface-level descriptions to analyze their performance based on published experimental data. We will explore their chemical nuances, compare their efficiency in both laboratory and living models, and provide the technical protocols necessary for their evaluation. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize LNP systems for their specific therapeutic or prophylactic applications.

The Core Engine: Understanding Ionizable Lipids

Ionizable lipids are masterfully designed molecules that change their charge based on the pH of their environment. This "smart" behavior is the key to their success in mRNA delivery.[2] Both ALC-0315 and SM-102 share a similar molecular architecture: a tertiary amine head group linked to multiple hydrophobic lipid tails via biodegradable ester bonds.[3][4]

The delivery process unfolds in three critical stages:

  • Encapsulation (Low pH): During LNP formulation in an acidic buffer (typically pH 4-5), the tertiary amine head of the lipid becomes protonated, acquiring a positive charge.[][6] This allows for strong electrostatic interaction with the negatively charged phosphate backbone of the mRNA, efficiently encapsulating it within the LNP core.

  • Circulation (Neutral pH): Once administered, the LNPs enter the bloodstream, where the physiological pH is approximately 7.4. At this neutral pH, the ionizable lipids are deprotonated and become nearly neutral. This is a crucial safety feature, as it minimizes non-specific interactions with anionic cell membranes and blood components, reducing potential toxicity.[7][8]

  • Endosomal Escape (Low pH): Cells take up the LNPs through a process called endocytosis, enclosing them in vesicles called endosomes.[9] As the endosome matures, its internal environment becomes increasingly acidic (pH ~5.0-6.0).[] This triggers the ionizable lipid to become protonated once again. The now positively charged LNP interacts with negatively charged lipids in the endosomal membrane, inducing a structural change from a stable bilayer to a non-bilayer hexagonal phase (HII).[7][11] This transition destabilizes the endosomal membrane, allowing the mRNA payload to escape into the cytoplasm where it can be translated into protein.[8][]

G cluster_formulation 1. Formulation (Acidic pH ~4) cluster_circulation 2. Circulation (Physiological pH ~7.4) cluster_uptake 3. Cellular Uptake & Endosomal Escape (Acidic pH ~5-6) LNP_Form mRNA + Ionizable Lipid (Protonated, Positive Charge) SelfAssembly Self-Assembly into LNP LNP_Form->SelfAssembly Electrostatic Interaction LNP_Circ LNP in Bloodstream (Neutral Charge) SelfAssembly->LNP_Circ CellUptake Endocytosis into Cell LNP_Circ->CellUptake Endosome Endosome Acidification Lipid becomes Protonated CellUptake->Endosome Escape Membrane Destabilization (Hexagonal Phase Transition) Endosome->Escape Release mRNA Release into Cytoplasm Escape->Release

Caption: The pH-dependent mechanism of mRNA delivery by ionizable lipid nanoparticles.

Physicochemical Properties: A Side-by-Side Look

Under controlled manufacturing conditions, such as microfluidics, LNP formulations using either ALC-0315 or SM-102 can be produced with very similar and desirable physicochemical characteristics.[12][13] These properties are critical for consistent performance and successful delivery.

PropertyALC-0315 LNPSM-102 LNPSignificance
Particle Size (nm) 80 - 10075 - 100Size influences biodistribution and cellular uptake. Both are in the optimal range.[14][15][16]
Polydispersity Index (PDI) < 0.2< 0.2A measure of particle size uniformity. Values < 0.2 indicate a homogenous population.[12][16]
Encapsulation Efficiency (%) > 90%> 95%High encapsulation protects mRNA from degradation and ensures an effective dose.[14][15]
Zeta Potential (mV) Near-neutral (-5 to +5)Near-neutral (-5 to +5)Reflects surface charge at neutral pH. Near-neutral values reduce non-specific binding in circulation.[12][16][17]

Note: The exact values can vary based on the full lipid composition, mRNA cargo, and manufacturing parameters.

Comparative Delivery Efficiency: The In Vitro vs. In Vivo Dichotomy

The central question for researchers is which lipid promotes more efficient protein expression. The answer, intriguingly, depends on the experimental system.

In studies using cultured cells, a consistent pattern emerges: LNPs formulated with SM-102 demonstrate significantly higher mRNA transfection and subsequent protein expression compared to those formulated with ALC-0315.[12][13] This superiority has been observed across various immortalized cell lines (like HEK293 and HeLa) and in primary immune cells.[13][18] For instance, one study found that SM-102 induced markedly higher protein expression than ALC-0315 and other lipids in both immortalized and immune cells.[13] Another confirmed that SM-102-based LNPs were superior in inducing protein expression and antigen-specific T cell proliferation in vitro.[18]

In a compelling example of the "in vitro-in vivo correlation gap," the clear advantage of SM-102 seen in cell culture does not reliably translate to living models.[12][13][18] Multiple head-to-head studies in mice have shown that after intramuscular injection—the relevant route for vaccines—ALC-0315 and SM-102-based LNPs achieve comparably high levels of protein expression .[12][14][19] There is often no statistically significant difference between the two in terms of in vivo potency at the injection site.[12][13][19]

Furthermore, when evaluated as vaccine platforms, both LNP formulations elicit robust and similar immune responses, including the generation of high antibody titers.[12][14][19] While SM-102 may perform better in vitro, both lipids are exceptionally effective at generating a powerful immune response in vivo.[13][14] Interestingly, some data suggests ALC-0315 LNPs may lead to higher expression in the liver following systemic distribution.[13]

This divergence highlights a critical principle in LNP development: in vitro screening, while useful, is not a definitive predictor of in vivo performance. The complex biological environment, including interactions with proteins (forming a "protein corona"), biodistribution, and clearance mechanisms, profoundly influences LNP efficacy.[18]

G cluster_prep LNP Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay LNP_A ALC-0315 LNP (Luciferase mRNA) Cells Treat HEK293T Cells LNP_A->Cells Mice Intramuscular Injection in BALB/c Mice LNP_A->Mice LNP_S SM-102 LNP (Luciferase mRNA) LNP_S->Cells LNP_S->Mice Lysis Cell Lysis & Luciferase Assay Cells->Lysis Result_vitro Result: SM-102 > ALC-0315 Lysis->Result_vitro IVIS Bioluminescence Imaging (IVIS) Mice->IVIS Result_vivo Result: SM-102 ≈ ALC-0315 IVIS->Result_vivo

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Comparative

A Senior Application Scientist's Guide to Ionizable Lipids for In Vivo Nucleic Acid Delivery

Introduction: The Engine of the Nanomedicine Revolution The rapid development and deployment of mRNA vaccines for COVID-19 marked a watershed moment for medicine, powered by a critical delivery technology: the lipid nano...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Engine of the Nanomedicine Revolution

The rapid development and deployment of mRNA vaccines for COVID-19 marked a watershed moment for medicine, powered by a critical delivery technology: the lipid nanoparticle (LNP).[1] At the heart of these LNPs is the ionizable lipid, a masterfully engineered molecule that solves the fundamental challenge of safely and efficiently delivering fragile nucleic acid payloads into the cytoplasm of target cells.[]

Unlike permanently charged cationic lipids, which often exhibit significant toxicity, ionizable lipids possess a unique pH-responsive character.[3][4] They maintain a neutral or near-neutral charge at physiological pH (≈7.4), minimizing unwanted interactions with blood components and cell membranes, thereby ensuring a favorable safety profile.[4] However, upon endocytosis into the acidic environment of the endosome (pH 5.0-6.5), their tertiary amine headgroups become protonated, acquiring a positive charge.[5] This "switch" is the key to their efficacy, initiating the process of endosomal escape and releasing the therapeutic cargo into the cell's cytoplasm where it can be translated into protein.[]

This guide provides a comparative analysis of prominent ionizable lipids used in preclinical and clinical development. We will delve into their mechanisms, compare their performance based on experimental data, and provide validated protocols to empower researchers in the selection and evaluation of these critical delivery vehicles.

The Mechanism of Action: A pH-Gated Journey

The success of an ionizable lipid is defined by its ability to navigate a series of biological barriers. This journey can be broken down into three critical phases, a process governed by the lipid's structure and its apparent acid dissociation constant (pKa). The pKa is a crucial parameter, with an optimal range for in vivo efficacy often cited between 6.2 and 6.9.[7][8]

  • Encapsulation (Acidic pH): During LNP formulation, an acidic aqueous buffer (typically pH 4) is used.[9] In this environment, the ionizable lipid is positively charged, enabling strong electrostatic interactions with the negatively charged phosphate backbone of the mRNA, leading to high encapsulation efficiency.[10]

  • Systemic Circulation (Physiological pH): After formulation and buffer exchange to a neutral pH (7.4), the LNPs are administered. In the bloodstream, the ionizable lipids are deprotonated and become neutral. This neutrality is vital for reducing toxicity and preventing rapid clearance by the immune system.[3]

  • Endosomal Escape (Acidic pH): Following cellular uptake via endocytosis, the LNP is trafficked into an endosome. As the endosome matures, proton pumps lower its internal pH.[5] This acidification protonates the ionizable lipids again. The now positively charged lipids are thought to interact with negatively charged lipids (e.g., phosphatidylserine) on the inner leaflet of the endosomal membrane. This interaction disrupts the membrane's bilayer structure, potentially by inducing a transition to a non-bilayer hexagonal HII phase, ultimately leading to membrane rupture and the release of the mRNA payload into the cytoplasm.[11][12]

G cluster_formulation LNP Formulation cluster_circulation Systemic Circulation (pH 7.4) cluster_delivery Intracellular Delivery mRNA mRNA (- charge) Lipids Ionizable Lipid (+ charge) + Helper Lipids Mixing Microfluidic Mixing (pH 4.0) LNP_form Formulated LNP LNP_circ LNP in Bloodstream (Ionizable Lipid is Neutral) LNP_form->LNP_circ Endosome LNP in Endosome (pH drops to 5.0-6.5) TargetCell Target Cell Protonation Ionizable Lipid becomes Protonated (+ charge) Escape Endosomal Membrane Destabilization Release mRNA Release into Cytoplasm

Comparative Analysis of Key Ionizable Lipids

The rational design of ionizable lipids has evolved significantly, leading to molecules with improved potency and safety.[13][14] Below is a comparative overview of several benchmark and clinically utilized ionizable lipids. Performance can vary based on the full LNP composition, nucleic acid cargo, and administration route.

Ionizable Lipid Key Structural Features Optimal pKa Range Primary Application / In Vivo Performance Key Considerations
DLin-MC3-DMA (MC3) Dialkylenyl chains, tertiary amine headgroup6.2 - 6.5[8]FDA-approved in Onpattro (siRNA therapeutic) for liver delivery.[15] Considered a benchmark standard.Potency is generally lower for mRNA delivery compared to newer lipids like SM-102 and ALC-0315.[16][17]
SM-102 Ester linkages, shorter lipid tails6.6 - 7.0[8][18]Used in the Moderna COVID-19 mRNA vaccine (Spikevax).[15] Shows very high in vitro transfection and potent in vivo expression, particularly via intramuscular injection.[16][17]The ester bonds contribute to its biodegradability, enhancing its safety profile.[]
ALC-0315 Ester linkages, tertiary amine headgroup6.0 - 7.0[10]Used in the Pfizer-BioNTech COVID-19 mRNA vaccine (Comirnaty).[15] Exhibits robust in vivo protein expression, comparable to SM-102 in animal models.[19][20]Also features biodegradable ester linkages. Its performance underscores the success of this lipid class for vaccines.[21]
5D8 Multiple short tails, biodegradable linkerNot specified, but potent in vivoDeveloped via combinatorial chemistry for gene editing. Outperforms C12-200 (a common research lipid) for liver gene editing with a favorable safety profile (no elevation of ALT/AST).[22][23]Represents a next-generation approach focusing on high-throughput screening and biodegradability for potentially repeated dosing.[24][25]

Experimental Protocols for In Vivo Evaluation

A rigorous and standardized evaluation workflow is essential for comparing the efficacy of different ionizable lipids.

Protocol 1: mRNA-LNP Formulation via Microfluidic Mixing

This protocol describes the reproducible formulation of mRNA-LNPs using a microfluidic mixer, a standard method for generating uniformly sized nanoparticles.[26][27]

Materials:

  • Ionizable lipid, DSPC, Cholesterol, PEG-lipid (e.g., DMG-PEG 2000)

  • 100% Ethanol (molecular biology grade)

  • mRNA encoding a reporter gene (e.g., Firefly Luciferase)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridge (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Prepare the Organic Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[16][17] The final total lipid concentration should be optimized for the system (e.g., 10-20 mg/mL).

  • Prepare the Aqueous Phase: Dilute the mRNA in the citrate buffer (pH 4.0) to a target concentration (e.g., 0.1-0.2 mg/mL).

  • Microfluidic Mixing:

    • Set the total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic device. An FRR of 3:1 (Aqueous:Organic) is common.

    • Load the organic phase into one syringe and the aqueous phase into another.

    • Initiate mixing. The rapid mixing of the two streams forces the lipids to precipitate and self-assemble around the mRNA, forming LNPs.[26]

  • Purification and Buffer Exchange:

    • Collect the resulting LNP solution.

    • Transfer the solution to a pre-soaked dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) for at least 18 hours, with multiple buffer changes, to remove ethanol and raise the pH to neutral. This step is critical for making the LNPs suitable for in vivo use.

  • Characterization: Before in vivo studies, LNPs must be characterized for size, polydispersity index (PDI), and encapsulation efficiency. Aim for a size <100 nm, PDI <0.2, and encapsulation >90%.[16][17]

Protocol 2: Assessment of In Vivo mRNA Delivery Efficacy

This protocol outlines the evaluation of LNP potency in mice using bioluminescence imaging.[28][29]

Materials:

  • 6-8 week old mice (e.g., C57BL/6)

  • mRNA-LNP formulations encoding Firefly Luciferase

  • D-Luciferin substrate

  • In Vivo Imaging System (IVIS) or similar

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administration: Inject mice with the mRNA-LNP formulation via the desired route (e.g., intravenous for liver-targeting, intramuscular for vaccine studies) at a specific mRNA dose (e.g., 0.5-1.0 mg/kg).[28] Include a control group receiving PBS or a benchmark LNP formulation.

  • Substrate Injection: At the desired time point post-injection (e.g., 6, 24, 48 hours), administer D-Luciferin via intraperitoneal (IP) injection. The timing between substrate injection and imaging must be kept consistent for all animals to ensure comparable results.[29]

  • Bioluminescence Imaging: After a short incubation for substrate distribution (typically 10-15 minutes), place the anesthetized mice in the imaging system.[27] Acquire bioluminescence images, capturing the photons emitted from tissues where the luciferase reporter protein is being expressed.

  • Data Analysis:

    • Using the system's software, draw regions of interest (ROI) around target organs (e.g., liver) or the injection site.

    • Quantify the signal as total flux (photons/second) within each ROI.

    • Compare the signal intensity between different LNP groups to determine relative delivery efficacy. Statistical analysis (e.g., ANOVA) should be used to determine significance.[30]

G start Prepare LNP Formulations (Lipid A, Lipid B, Control) admin Administer LNPs to Mice (e.g., Intravenous Injection) start->admin wait Wait for Expression (e.g., 24 hours) admin->wait luciferin Inject D-Luciferin Substrate (IP) wait->luciferin image Bioluminescence Imaging (IVIS) luciferin->image analyze Quantify Signal in ROI (e.g., Liver) image->analyze compare Compare Expression Levels (Lipid A vs. Lipid B vs. Control) analyze->compare

Conclusion and Future Directions

The choice of ionizable lipid is arguably the most critical factor determining the potency and safety of an LNP-based therapeutic.[31] While early lipids like DLin-MC3-DMA established the viability of the platform, newer, biodegradable lipids such as SM-102 and ALC-0315 have enabled the global success of mRNA vaccines by offering enhanced efficacy and improved safety profiles.[15]

The field continues to advance at a rapid pace. The application of high-throughput combinatorial synthesis and screening is yielding novel lipids with superior properties, such as 5D8 for gene editing applications.[13][22] Furthermore, researchers are designing lipids to achieve tissue-specific targeting beyond the liver, opening up new therapeutic possibilities.[14][32] The integration of artificial intelligence and machine learning is also set to accelerate the discovery of next-generation ionizable lipids, moving from empirical screening to rational, predictive design.[8] For researchers and drug developers, a deep understanding of the structure-activity relationships and a robust framework for in vivo evaluation will be paramount to harnessing the full potential of this transformative technology.

References

  • Inside Therapeutics. (2025, February 10). Ionizable lipids key role in novel RNA-lipid nanoparticle therapies.
  • ACS Publications. (2025, July 11). Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design.
  • PNAS. (2025, January 30). Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery.
  • American Pharmaceutical Review. (2025, June 1).
  • TriLink BioTechnologies. Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo.
  • International Journal of Pharmaceutics. (2022). Structure–activity relationships of pH-responsive and ionizable lipids for gene delivery.
  • PubMed. (2024, November 22). Optimization of the activity and biodegradability of ionizable lipids for mRNA delivery via directed chemical evolution.
  • BOC Sciences. Ionizable Lipids for RNA Delivery.
  • ResearchGate. Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design.
  • NIH. Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo.
  • ResearchGate. (PDF) Ionizable Lipid Nanoparticles for mRNA Delivery.
  • Scilit. Ionizable Lipid Nanoparticles for mRNA Delivery.
  • JoVE. (2022, December 22).
  • PubMed. (2024, August 19). Chemical Design Strategy of Ionizable Lipids for In Vivo mRNA Delivery.
  • ResearchGate.
  • Houston Methodist Scholars. (2025, January 10). Exploring the impact of commonly used ionizable and pegylated lipids on mRNA-LNPs: A combined in vitro and preclinical perspective.
  • PubMed. (2023, July 3). In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy.
  • Inside Therapeutics. (2025, February 10).
  • ResearchGate. (2025, March 1). (PDF) Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo.
  • NIH. (2023, August 21). Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles.
  • BOC Sciences. Why Is Endosomal Escape Critical in LNP Drug Delivery?.
  • ResearchGate. (2025, September 10). (PDF) Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery.
  • PubMed. (2024, December 1).
  • ACS Publications. (2025, October 8). Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. Accounts of Chemical Research.
  • PNAS. (2024, March 4).
  • Benchchem.
  • NIH. (2024, July 5). Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design.
  • Journal of Controlled Release. (2025, January 10). Exploring the impact of commonly used ionizable and pegylated lipids on mRNA-LNPs: A combined in vitro and preclinical perspective.
  • Bohrium. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy.
  • YouTube. (2023, November 24). Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta.
  • NIH.
  • MDPI.
  • Mitchell Lab. (2023, January 20).
  • Cayman Chemical.
  • Nucleosyn. Ionizable lipids.
  • ResearchGate. Shows the different types of ionizable lipids used in the composition of LNPs.
  • Creative Bioarray.
  • Inside Therapeutics. (2025, February 10).
  • Nature Protocols.
  • JoVE. (2023, January 18).
  • PubMed. (2024, December 25). Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety.
  • NIH. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo.
  • bioRxiv. (2024, December 30). Rational Design of Unsaturated, Thioether Ionizable Lipids for Enhanced In vivo mRNA Delivery.
  • NIH. (2024, December 30). Artificial intelligence-driven rational design of ionizable lipids for mRNA delivery.
  • ResearchGate. (2025, October 17). Chemical Design Strategy of Ionizable Lipids for In Vivo mRNA Delivery.
  • Drug Development and Delivery. Ionizable Lipids in LNPs: A Selection Guide.

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Validation

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate

For researchers, scientists, and drug development professionals, the purity of synthesized lipids is paramount, especially for those intended for use in advanced drug delivery systems like lipid nanoparticles (LNPs). Thi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of synthesized lipids is paramount, especially for those intended for use in advanced drug delivery systems like lipid nanoparticles (LNPs). This guide provides an in-depth, comparative analysis of analytical techniques for validating the purity of 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate, a key component in the development of novel nanomedicines.[1][2] We will delve into the nuances of High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering not just protocols, but the scientific rationale behind their application.

The synthesis of this amino lipid, likely analogous to that of similar structures like ALC-0315, involves multiple steps where impurities can be introduced.[3][4][5][6] These can range from unreacted starting materials to byproducts from side reactions. Ensuring the removal of these impurities is critical for the safety and efficacy of the final drug product.

Comparative Overview of Analytical Techniques

Each analytical technique offers a unique perspective on the purity of the synthesized lipid. The choice of method, or more often a combination of methods, depends on the specific information required, from quantitative purity to the identification of unknown impurities.

FeatureHPLC-CADGC-MS¹H and ¹³C NMR
Principle Separation by polarity, detection of non-volatile analytes via charged aerosol.Separation by boiling point and polarity, identification by mass-to-charge ratio and fragmentation.Identification and quantification based on the magnetic properties of atomic nuclei.
Primary Use Quantification of the main compound and non-volatile impurities.Identification and quantification of volatile impurities and starting materials.Structural elucidation, identification of impurities, and absolute purity determination (qNMR).
Sample Derivatization Not typically required.May be required to increase volatility.Not required.
Strengths - High sensitivity for non-volatile lipids. - Good for quantitative analysis.[7] - Universal detection for non-volatile compounds.- High sensitivity and specificity. - Excellent for identifying volatile and semi-volatile impurities. - Provides structural information through fragmentation patterns.[8]- Provides detailed structural information. - Non-destructive. - Can be used for absolute quantification without a reference standard of the analyte.
Limitations - Limited structural information. - Not suitable for volatile compounds.- May require derivatization. - Not suitable for non-volatile compounds. - Thermal degradation of labile compounds can be a concern.- Lower sensitivity compared to MS. - Can be complex to interpret for complex mixtures.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC is a cornerstone of purity analysis in pharmaceutical development. For lipids, which often lack a UV chromophore, Charged Aerosol Detection (CAD) is a powerful alternative to traditional UV detection.[9] CAD offers near-universal detection for non-volatile and semi-volatile compounds, making it ideal for quantifying the main lipid component and any non-volatile impurities.[7][10]

The "Why": Causality in Method Selection

We choose reverse-phase HPLC to separate the non-polar lipid from potential polar impurities. The C18 or C30 column provides excellent retention and resolution for long-chain lipids.[9][11] CAD is selected for its ability to provide a response that is proportional to the mass of the analyte, allowing for accurate quantification even without a specific reference standard for every impurity.[7]

Experimental Workflow: HPLC-CAD

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection cluster_analysis Data Analysis prep1 Dissolve sample in mobile phase B prep2 Filter through 0.22 µm syringe filter prep1->prep2 hplc Inject sample column Reverse-Phase C18 Column hplc->column cad Charged Aerosol Detector (CAD) column->cad data Integrate peaks and calculate purity cad->data

Caption: HPLC-CAD workflow for purity analysis.

Detailed Protocol: HPLC-CAD

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized lipid.

  • Dissolve in 10 mL of the mobile phase B (see below) to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 100 µg/mL with mobile phase B.

  • Filter the final solution through a 0.22 µm PTFE syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10 v/v) with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 80% B

    • 5-20 min: 80% to 100% B

    • 20-30 min: 100% B

    • 30.1-35 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

3. CAD Settings:

  • Nebulizer Temperature: 35 °C.

  • Evaporation Temperature: 50 °C.

  • Gas Pressure: 35 psi.

4. Data Analysis:

  • Integrate the peak areas of the main compound and all impurities.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as unreacted starting materials or low molecular weight byproducts.[12] For a molecule like 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate, direct analysis by GC can be challenging due to its high boiling point and potential for thermal degradation. Therefore, derivatization may be necessary.

The "Why": Causality in Method Selection

We opt for GC-MS to target potential volatile impurities that HPLC-CAD might miss. Derivatization of the hydroxyl and secondary amine groups to their trimethylsilyl (TMS) ethers/amines increases the volatility and thermal stability of the molecule, allowing for its analysis by GC. The mass spectrometer provides definitive identification of impurities through their unique fragmentation patterns.[8]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis prep1 Dissolve sample in solvent prep2 Add derivatizing agent (e.g., BSTFA) prep1->prep2 prep3 Heat to complete derivatization prep2->prep3 gcms Inject derivatized sample column Capillary GC Column gcms->column ms Mass Spectrometer column->ms data Identify impurities by mass spectra and library search ms->data

Caption: GC-MS workflow for impurity profiling.

Detailed Protocol: GC-MS

1. Derivatization and Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized lipid into a GC vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp to 320 °C at 10 °C/min.

    • Hold at 320 °C for 10 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-800.

3. Data Analysis:

  • Identify the main peak corresponding to the derivatized 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate.

  • Search the mass spectra of any impurity peaks against a spectral library (e.g., NIST) for tentative identification.

  • The fragmentation pattern of the main compound is expected to show characteristic losses of alkyl chains and fragments related to the amino and ester groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation and purity determination of synthesized compounds. Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure and can be used to identify and quantify impurities, often without the need for reference standards of the impurities themselves.

The "Why": Causality in Method Selection

NMR is chosen for its ability to provide an unambiguous structural confirmation of the synthesized lipid. ¹H NMR allows for the quantification of the purity against a certified internal standard (quantitative NMR or qNMR). ¹³C NMR confirms the carbon skeleton and the presence of all expected functional groups. The non-destructive nature of NMR allows the sample to be recovered for further analysis if needed.

Experimental Workflow: NMR

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis prep1 Accurately weigh sample and internal standard prep2 Dissolve in deuterated solvent (e.g., CDCl₃) prep1->prep2 nmr Acquire ¹H and ¹³C NMR spectra prep2->nmr analysis1 Assign signals to the molecular structure nmr->analysis1 analysis2 Integrate signals and calculate purity (qNMR) analysis1->analysis2

Caption: NMR workflow for structural elucidation and purity.

Detailed Protocol: ¹H and ¹³C NMR

1. Sample Preparation (for qNMR):

  • Accurately weigh approximately 10-20 mg of the synthesized lipid into a clean, dry vial.

  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same vial. The molar ratio should be chosen to give well-separated and easily integrable peaks.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Transfer the solution to an NMR tube.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field spectrometer.

  • ¹H NMR:

    • Acquire a standard proton spectrum with a sufficient number of scans for a good signal-to-noise ratio.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure accurate integration.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

3. Data Analysis:

  • ¹H NMR:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where:

      • I = integral value

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • P_std = purity of the standard

  • ¹³C NMR:

    • Assign all carbon signals to the structure of 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate.

    • The presence of any unexpected signals may indicate impurities.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • ~4.05 ppm (t, 2H, -CH ₂-O-C=O)

  • ~3.65 ppm (t, 2H, -CH ₂-OH)

  • ~2.5-2.7 ppm (m, 4H, -CH ₂-N-CH ₂-)

  • ~2.2-2.4 ppm (m, 1H, -CH -(C=O)-)

  • ~1.2-1.7 ppm (m, numerous protons from the alkyl chains)

  • ~0.88 ppm (t, 6H, terminal -CH ₃ groups)

Conclusion

Validating the purity of synthesized 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate requires a multi-faceted analytical approach. HPLC-CAD provides robust quantification of the main component and non-volatile impurities. GC-MS is essential for the detection and identification of volatile and semi-volatile byproducts and starting materials. Finally, NMR spectroscopy offers definitive structural confirmation and the possibility of absolute purity determination. By employing these techniques in a complementary fashion, researchers can ensure the high purity of this critical lipid component, thereby safeguarding the quality and performance of their advanced drug delivery systems.

References

  • International Journal of Pharmaceutics X. (2024).
  • Bohrium. (2024).
  • Grace Davison Discovery Sciences. (n.d.). Analysis of Lipids by HPLC-CAD.
  • MedChemExpress. (n.d.). 6-((4-Hydroxybutyl)amino)
  • Thermo Fisher Scientific. (n.d.). AN000465 Characterization of lipid nanoparticle (LNP) composition using UHPLC-CAD.
  • MDPI. (2020). Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids.
  • BroadPharm. (2023).
  • Russian Journal of Bioorganic Chemistry. (2023).
  • ResearchGate. (2015). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column.
  • Thermo Fisher Scientific. (n.d.). AN000465 Characterization of lipid nanoparticle (LNP) composition using UHPLC-CAD.
  • Agilent. (2011). Analysis of primary, secondary and tertiary amines.
  • PubChem. (n.d.). Alc-0315.
  • PubMed. (2019).
  • Chromatography Forum. (2014). tertiary amines by GC-MS.
  • PubMed. (2012).
  • Reaction Chemistry & Engineering. (2024). Continuous flow synthesis of the ionizable lipid ALC-0315.
  • PubMed Central. (2021). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies.
  • Chemistry LibreTexts. (2019).
  • BroadPharm. (n.d.). N-(6-(4-hydroxybutylamino)hexyl)-2-hexyldecanamide.
  • The Royal Society of Chemistry. (2024). Continuous flow synthesis of the ionizable lipid ALC-0315.
  • Maxim Biomedical, Inc. (n.d.). 6-((4-Hydroxybutyl)amino)
  • ResearchGate. (n.d.). Routes of synthesis of the ALC-0315 lipid.
  • YouTube. (2020). How To Label NMR Spectra.
  • Wolfe Labs. (n.d.). 6-((4-Hydroxybutyl)amino)
  • ResearchGate. (2022). Toxicity studies of (4-hydroxybutyl) azanediyl) bis(hexane-6,1-diyl) bis(2-hexyldecanoate) ALC-0315 - which has 2 Chiral centres, are they published?.

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Comparative

A Head-to-Head Comparison of ALC-0315 and DLin-MC3-DMA: A Guide for LNP Formulation and Development

This guide provides a detailed, evidence-based comparison of two clinically significant ionizable cationic lipids: ALC-0315 and DLin-MC3-DMA (MC3). As foundational components of Lipid Nanoparticle (LNP) delivery systems,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, evidence-based comparison of two clinically significant ionizable cationic lipids: ALC-0315 and DLin-MC3-DMA (MC3). As foundational components of Lipid Nanoparticle (LNP) delivery systems, the selection between these lipids is a critical decision in the development of RNA-based therapeutics and vaccines. This document synthesizes preclinical data, physicochemical principles, and formulation methodologies to inform researchers, scientists, and drug development professionals in making strategic, data-driven choices for their specific applications.

Introduction: The Central Role of the Ionizable Lipid

Lipid Nanoparticles have emerged as the premier non-viral vector for delivering nucleic acid payloads, a status solidified by the rapid development and success of mRNA COVID-19 vaccines and the approval of the first siRNA therapeutic. The efficacy and safety of these formulations are not determined by a single component but by the synergistic interplay of four key lipids: an ionizable cationic lipid, a PEGylated lipid, a helper phospholipid, and cholesterol.

Among these, the ionizable lipid is arguably the most critical component.[1][2][3] It is a highly engineered molecule designed to solve the "delivery problem" by addressing several contradictory requirements simultaneously:

  • Encapsulation: It must be positively charged at an acidic formulation pH to electrostatically complex with the negatively charged nucleic acid backbone.[4]

  • Systemic Safety: It must be near-neutral at physiological pH (~7.4) to minimize toxicity and non-specific interactions with blood components during circulation.[2][5]

  • Cellular Delivery: Upon endocytosis into the target cell, it must become protonated again in the acidifying endosome.[6][7] This charge reversal is the key trigger for endosomal escape, where the lipid interacts with and disrupts the endosomal membrane, releasing the RNA payload into the cytoplasm where it can be translated (mRNA) or engage with the silencing complex (siRNA).[6][8]

DLin-MC3-DMA represents a landmark achievement in this field, being the core component of the first-ever FDA-approved siRNA drug, Onpattro® (patisiran).[1][5][9] ALC-0315 is of equal significance, serving as the ionizable lipid in the Pfizer-BioNTech COVID-19 mRNA vaccine (Comirnaty®).[1][9][10] Their distinct chemical structures, however, lead to important differences in performance, creating a critical efficacy-versus-safety trade-off that developers must navigate.

Physicochemical and Performance Comparison

The fundamental differences in the in vivo performance of ALC-0315 and MC3 can be traced back to their molecular structure and resulting physicochemical properties, most notably their apparent pKa (the pKa of the lipid within the nanoparticle environment).

ParameterDLin-MC3-DMA (MC3)ALC-0315Rationale & Significance
Apparent pKa ~6.44[4][5][11][12]~6.09[12]The pKa is the master switch for LNP function. The optimal range for siRNA-mediated hepatocyte gene knockdown is ~6.2-6.4, which aligns perfectly with MC3.[4] A slightly lower pKa, like that of ALC-0315, may result in less efficient protonation in early endosomes but can contribute to a different safety profile.
Clinical Use siRNA Therapy (Onpattro®)[1][5]mRNA Vaccine (Pfizer-BioNTech)[1][10]Their divergent clinical applications highlight their optimized use cases: MC3 for potent, liver-targeted gene silencing and ALC-0315 for intramuscular vaccine delivery.
In Vivo Efficacy Potent hepatocyte gene silencing.[11]Superior potency at equivalent doses for both hepatocyte and hepatic stellate cell gene silencing.[13][14][15] Also associated with higher antibody and T-cell responses in vaccine settings.[16][17]At a 1 mg/kg siRNA dose in mice, ALC-0315 LNPs achieved a 2-fold greater knockdown of Factor VII (in hepatocytes) and a 10-fold greater knockdown of ADAMTS13 (in hepatic stellate cells) compared to MC3 LNPs.[13][14][18][15]
Safety Profile Favorable safety profile; no significant liver toxicity markers observed at high doses (5 mg/kg siRNA) in preclinical studies.[11][13][19]Narrower therapeutic window. At a high dose (5 mg/kg siRNA), ALC-0315 LNPs caused a significant increase in liver toxicity markers (ALT and bile acids).[13][14][18][19][20]This is the critical trade-off. ALC-0315's higher potency comes at the cost of increased potential for dose-limiting toxicity, a crucial consideration for therapeutics requiring chronic dosing versus single-shot vaccines.
Biodegradability Less readily biodegradable structure.Contains ester bonds designed for in vivo hydrolysis and faster clearance.[9][21]Biodegradable lipids are hypothesized to reduce lipid accumulation and potential long-term toxicity associated with repeated administration.

Mechanistic Deep Dive: The "pKa Switch" and Endosomal Escape

The core mechanism of action for both lipids relies on their pH-responsive nature. The process, from delivery to payload release, is a tightly controlled sequence of events governed by the environmental pH.

G cluster_0 Systemic Circulation (pH ~7.4) cluster_1 Cellular Uptake & Endosome (pH 6.5 -> 5.5) cluster_2 Payload Release (Cytoplasm) LNP_circ LNP with Neutral Ionizable Lipid Serum Serum Proteins LNP_circ->Serum Minimal Interaction (Reduced Toxicity) Endocytosis Endocytosis LNP_circ->Endocytosis ApoE-mediated Uptake Endosome Endosome Acidification Endocytosis->Endosome Protonation Ionizable Lipid becomes Positively Charged (+) Endosome->Protonation Membrane_Interaction LNP (+) interacts with Endosomal Membrane (-) Protonation->Membrane_Interaction Escape Membrane Destabilization & Endosomal Escape Membrane_Interaction->Escape Release mRNA/siRNA released into Cytoplasm Escape->Release

Caption: The pH-dependent mechanism of LNP-mediated RNA delivery.

Causality Explained:

  • At Physiological pH (7.4): Both ALC-0315 (pKa ~6.09) and MC3 (pKa ~6.44) are predominantly deprotonated and electrically neutral. This "stealth" characteristic is crucial for minimizing clearance by the reticuloendothelial system and reducing the toxicity associated with permanently cationic lipids.[2][5]

  • In the Acidifying Endosome (pH drops below pKa): As the endosome matures, its internal pH drops. Once the pH falls below the lipid's pKa, its tertiary amine headgroup becomes protonated, conferring a net positive charge to the LNP.[6][7]

  • Endosomal Escape: This newly acquired positive charge drives an electrostatic interaction with the negatively charged lipids (e.g., phosphatidylserine) on the inner leaflet of the endosomal membrane.[4] This interaction is believed to disrupt the membrane's integrity, possibly forming non-bilayer lipid phases, which culminates in the release of the RNA cargo into the cytoplasm.[8] The higher potency of ALC-0315 may be attributable to a more efficient endosomal escape mechanism, although this can also lead to greater cell stress at higher concentrations.[13]

Experimental Protocols: A Validated Workflow

The following sections provide standardized, self-validating protocols for the formulation and in vivo evaluation of LNPs using either ALC-0315 or DLin-MC3-DMA.

LNP Formulation via Microfluidic Mixing

This protocol describes a reproducible method for producing LNPs with consistent size and high encapsulation efficiency, a critical first step for any comparative study.[][23][24]

G prep_lipids Prepare Lipid Stock (Ionizable Lipid, DSPC, Chol, PEG-Lipid) in Ethanol microfluidics Microfluidic Mixing (e.g., 3:1 Aqueous:Organic Flow Rate) prep_lipids->microfluidics Organic Phase prep_rna Prepare RNA Stock (mRNA or siRNA) in Acidic Buffer (e.g., pH 4.0) prep_rna->microfluidics Aqueous Phase dialysis Dialysis / TFF (vs. PBS pH 7.4) Removes Ethanol & Unencapsulated RNA microfluidics->dialysis qc Quality Control (QC) Size, PDI, Encapsulation Efficiency dialysis->qc storage Sterile Filtration & Storage (2-8°C or -80°C) qc->storage Pass

Caption: Standard workflow for LNP formulation using microfluidics.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Lipid Phase (Organic): Prepare a stock solution of the lipids in absolute ethanol. A typical molar ratio is 50% ionizable lipid (ALC-0315 or MC3), 10% DSPC, 38.5% Cholesterol, and 1.5% PEG-DMG.[13]

    • RNA Phase (Aqueous): Dissolve the mRNA or siRNA payload in a low pH buffer, such as 50 mM sodium acetate, pH 4.0. The acidic pH ensures the ionizable lipid is protonated upon mixing.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the RNA-aqueous solution into another.

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Pump the two solutions through the micromixer at a defined total flow rate and flow rate ratio (typically 3:1 aqueous to organic).[9] The rapid, controlled mixing causes the lipids to precipitate and self-assemble around the RNA, forming LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension contains ethanol, which must be removed.

    • Dialyze the mixture against phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours using a dialysis cassette (e.g., 10 kDa MWCO).[13] This step exchanges the buffer to a physiological pH and removes residual ethanol and unencapsulated RNA. Tangential flow filtration (TFF) can be used for larger scales.

  • Self-Validating Quality Control (Mandatory):

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). Target size is typically 80-100 nm with a PDI < 0.2 for monodisperse particles.

    • Encapsulation Efficiency (EE): Use a fluorescent dye assay (e.g., RiboGreen™) to quantify the amount of RNA. Measure the fluorescence before and after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100). EE is calculated as ((Total RNA - Free RNA) / Total RNA) * 100. An EE > 90% is desirable.

    • Proceed to in vivo studies only if QC parameters are met.

Comparative In Vivo Efficacy and Toxicity Study (Mouse Model)

This protocol outlines a head-to-head study to assess the trade-off between gene silencing efficacy and hepatotoxicity.

Step-by-Step Methodology:

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6), 6-8 weeks old. Acclimate animals for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dosing Groups (Example):

    • Group 1: PBS (Vehicle Control)

    • Group 2: LNP-MC3 with non-targeting siRNA (Toxicity Control)

    • Group 3: LNP-ALC-0315 with non-targeting siRNA (Toxicity Control)

    • Group 4: LNP-MC3 with targeting siRNA (e.g., 1 mg/kg)

    • Group 5: LNP-ALC-0315 with targeting siRNA (e.g., 1 mg/kg)

    • Group 6: LNP-MC3 with targeting siRNA (e.g., 5 mg/kg - High Dose)

    • Group 7: LNP-ALC-0315 with targeting siRNA (e.g., 5 mg/kg - High Dose)

  • Administration: Administer a single dose via intravenous (tail vein) injection.

  • Sample Collection & Analysis (Efficacy):

    • At a predetermined time point (e.g., 72 hours post-injection), collect liver tissue.

    • Isolate total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize to a housekeeping gene (e.g., GAPDH).

    • Calculate the percent knockdown relative to the vehicle control group.

  • Sample Collection & Analysis (Toxicity - Self-Validation):

    • At a shorter time point (e.g., 24 or 48 hours post-injection), collect blood via cardiac puncture.

    • Process blood to obtain serum.

    • Use standard clinical chemistry assays to measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are key markers of liver damage.[19]

    • Compare the levels in treated groups to the vehicle control. A statistically significant increase in ALT/AST indicates hepatotoxicity.[13][20]

Conclusion and Strategic Recommendations

The choice between ALC-0315 and DLin-MC3-DMA is not a matter of one being universally "better," but rather a strategic decision based on the therapeutic application.

  • For Liver-Targeted Gene Silencing (siRNA): DLin-MC3-DMA offers a robust and clinically validated platform with a wide therapeutic index.[9][11][13] Its high efficacy combined with a more favorable safety profile at higher doses makes it an excellent choice for therapies that may require repeated administration.

  • For Intramuscular Vaccine Delivery (mRNA): ALC-0315 has proven to be exceptionally effective, capable of eliciting a potent immune response.[16][17][25] In this context, where only one or two low doses are administered locally (not systemically), the potential for liver toxicity is significantly minimized, and its superior potency becomes the overriding advantage.

Future research is focused on developing novel ionizable lipids that combine the high potency of ALC-0315 with the superior safety profile of MC3, often by incorporating biodegradable moieties to enhance clearance and reduce accumulation.[9][21] For drug developers, the data presented here underscores the imperative of performing direct, head-to-head comparisons to select the optimal ionizable lipid that balances efficacy and safety for a given therapeutic goal.

References

  • Ferraresso, F., Strilchuk, A.W., Juys, L.J., et al. (2022). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells. Molecular Pharmaceutics, 19(7), 2175-2182. [Link]

  • Li, M., Li, Y., Li, S., et al. (2024). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols. [Link]

  • Cytiva. (2023). LNP Formulation For mRNA delivery. Advancing RNA. [Link]

  • Semantic Scholar. (n.d.). mRNA lipid nanoparticle formulation, characterization and evaluation. [Link]

  • Fan, Y., Li, Y., Zhang, Y., et al. (2022). Optimization of Lipid Nanoformulations for Effective mRNA Delivery. Pharmaceutics. [Link]

  • AVT Pharmaceutical. (n.d.). DLIN-MC3-DMA. AVT Pharmaceutical Products. [Link]

  • Patsnap. (2025). mRNA Lipid Nanoparticle Delivery Mechanisms in Healthcare. Patsnap Eureka. [Link]

  • PubMed. (2022). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells. PubMed. [Link]

  • PubMed. (2025). Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. PubMed. [Link]

  • Inside Therapeutics. (2025). Ionizable lipids key role in novel RNA-lipid nanoparticle therapies. Inside Therapeutics. [Link]

  • PubMed Central. (2025). Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4. PubMed Central. [Link]

  • ACS Publications. (2025). Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory. Journal of Chemical Information and Modeling. [Link]

  • Wiley Online Library. (2024). A Route to Lipid ALC-0315: a Key Component of a COVID-19 mRNA Vaccine. Angewandte Chemie International Edition. [Link]

  • Research With Rutgers. (2022). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells. Research With Rutgers. [Link]

  • YouTube. (2023). Ionizable Lipids to Optimize RNA-LNP Delivery. Precision NanoSystems. [Link]

  • ResearchGate. (n.d.). Structure and pKa value of DLin-MC3-DMA (A), SM-102 (B), and Alc-0315. ResearchGate. [Link]

  • ACS Publications. (2022). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells. Molecular Pharmaceutics. [Link]

  • ACS Publications. (2022). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells. Molecular Pharmaceutics. [Link]

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  • Max-Planck-Institut für Kohlenforschung. (2025). Shaping the future of mRNA based drug delivery. MPI News. [Link]

  • NIH. (2025). Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2. National Institutes of Health. [Link]

  • ResearchGate. (2025). Comparison of the experimental apparent pK a values and the calculated. ResearchGate. [Link]

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Validation

The In Vivo Crucible: A Comparative Guide to Lipid Nanoparticle Efficacy for Nucleic Acid Delivery

In the rapidly evolving landscape of genetic medicine, the effective in vivo delivery of nucleic acid therapeutics remains a central challenge. Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery pl...

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of genetic medicine, the effective in vivo delivery of nucleic acid therapeutics remains a central challenge. Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery platform, underscored by their critical role in the success of mRNA-based COVID-19 vaccines.[1][2] However, not all LNPs are created equal. The in vivo performance of an LNP formulation is a complex interplay of its composition, physicochemical properties, and the biological environment it encounters. This guide provides a comprehensive comparison of different LNP formulations, grounded in experimental data, to empower researchers in the rational design and evaluation of next-generation delivery systems for in vivo applications.

The Critical Role of LNP Composition in In Vivo Efficacy

The therapeutic success of an LNP-delivered nucleic acid, be it siRNA, mRNA, or a gene-editing construct, is fundamentally dictated by the nanoparticle's composition.[3] The four key lipid components—ionizable cationic lipids, phospholipids, cholesterol, and PEGylated lipids—each play a distinct and synergistic role in the journey from administration to cytosolic delivery.[3][4]

  • Ionizable Cationic Lipids: These are the workhorses of nucleic acid encapsulation and endosomal escape.[4] At the acidic pH of formulation, they are positively charged, facilitating interaction with the negatively charged nucleic acid backbone.[2][5] Upon endocytosis into the acidic environment of the endosome, their protonation is thought to disrupt the endosomal membrane, releasing the payload into the cytoplasm.[6] The pKa of the ionizable lipid is a critical parameter influencing this process and, consequently, in vivo potency.[7]

  • Phospholipids: Often referred to as "helper lipids," phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) contribute to the structural integrity of the LNP.[2][3] Some phospholipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), can enhance endosomal escape by promoting a transition from a bilayer to a non-bilayer structure, thereby destabilizing the endosomal membrane.[2][4]

  • Cholesterol: This ubiquitous sterol acts as a stabilizing agent, filling the gaps between the other lipid components to enhance the rigidity and stability of the LNP in the bloodstream.[2][8] This increased stability can prolong circulation time and improve biodistribution.[3]

  • PEGylated Lipids: A polyethylene glycol (PEG) lipid anchor provides a hydrophilic shield on the LNP surface, reducing nonspecific interactions with proteins and immune cells.[8] This "stealth" property helps to prevent rapid clearance from circulation, extending the nanoparticle's half-life.[3] However, the amount and chain length of the PEG-lipid must be carefully optimized, as a persistent PEG shield can hinder cellular uptake and endosomal escape.[9]

The molar ratio of these four components is a critical determinant of the LNP's physicochemical properties, including its size, surface charge, and morphology, all of which profoundly impact its in vivo behavior and therapeutic efficacy.[3][9]

Comparative Analysis of LNP Formulations: Key In Vivo Performance Metrics

The ultimate test of an LNP formulation is its performance in a living system. In vivo studies are indispensable for evaluating not only the therapeutic efficacy but also the biodistribution and safety profile of a given formulation. Below is a summary of key findings from comparative in vivo studies.

LNP Formulation StrategyKey FindingsIn Vivo ModelTherapeutic PayloadReference
Optimizing Lipid:RNA Ratio A seven-fold increase in protein expression was achieved by optimizing the lipid-to-mRNA weight ratio and excipient composition compared to formulations originally designed for siRNA.[10]MiceErythropoietin (EPO) mRNA[10]
Varying PEG-Lipid Content LNP size can be finely tuned by altering the amount of PEG lipid without compromising encapsulation and transfection efficiencies.[5] This is crucial as LNP size affects tissue penetration and cellular uptake.[7][9]MicesiRNA[5][9]
Co-formulation of siRNA and mRNA Co-encapsulating siRNA and mRNA in the same LNP enhanced the efficacy of both drugs in vivo. Factor VII gene silencing improved from 44% to 87% with co-formulation.[11]MiceFactor VII siRNA and Luciferase mRNA[11]
Impact of Helper Lipid LNPs containing DOPE, which can undergo a conformational change to an unstable hexagonal phase, show enhanced mRNA delivery compared to those with DSPC.[4]Not specifiedmRNA[4]
Influence of Particle Size Smaller LNPs (~80 nm) demonstrated maximum gene silencing activity in hepatocytes, while larger particles (>100 nm) had reduced access.[7] However, for targeting liver sinusoidal endothelial cells, a larger size (~200 nm) showed increased specificity.[7]MicesiRNA[7]

Experimental Design for In Vivo LNP Efficacy Studies: A Step-by-Step Protocol

A well-designed in vivo study is critical for obtaining reliable and reproducible data. The following protocol outlines a general workflow for evaluating the in vivo efficacy of LNP-formulated nucleic acids in a murine model.

I. LNP Formulation and Characterization
  • Lipid Stock Preparation: Dissolve individual lipid components (ionizable lipid, DSPC, cholesterol, PEG-lipid) in 100% ethanol to create stock solutions.[12]

  • Nucleic Acid Preparation: Dilute the mRNA or siRNA in a low pH buffer, such as a 10 mM citrate buffer (pH 4.0).[12]

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution.[13][14] The controlled mixing at this stage is crucial for forming homogenous and monodisperse LNPs.[5]

  • Dialysis: Remove the ethanol and exchange the buffer to a physiologically compatible buffer like phosphate-buffered saline (PBS) through dialysis.[12][15]

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[16][17]

    • Zeta Potential: Determine the surface charge of the LNPs.[16]

    • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).[13][16][17]

II. In Vivo Administration and Efficacy Assessment
  • Animal Model: Utilize appropriate mouse strains (e.g., C57BL/6) for the study. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[18]

  • Dosing and Administration:

    • Dilute the LNP formulation in sterile PBS to the desired concentration.[12]

    • For systemic delivery, intravenous (IV) injection via the tail vein is a common route.[12] Intramuscular (IM) injections are typically used for vaccine applications.[19]

    • The dose will depend on the specific nucleic acid and target but can range from 0.03 mg/kg for potent siRNA to 1 mg/kg for some mRNA applications.[11][20]

  • Efficacy Readouts:

    • For mRNA:

      • Protein Expression: If the mRNA encodes a secreted protein (e.g., EPO), collect blood samples at various time points (e.g., 6 hours post-injection) and quantify the protein levels using an ELISA.[10] For intracellular proteins (e.g., Luciferase), in vivo bioluminescence imaging can be performed after intraperitoneal injection of a substrate like D-Luciferin.[12][19]

    • For siRNA:

      • Gene Silencing: Collect blood or tissue samples 48-72 hours post-injection.[20] Measure the target protein levels in serum (e.g., Factor VII) or target mRNA levels in tissues using RT-qPCR.[13]

  • Biodistribution Studies: To determine the tissue-specific accumulation of LNPs, fluorescently labeled lipids can be incorporated into the formulation, and tissues can be imaged ex vivo.[19] Alternatively, the concentration of the ionizable lipid in different organs can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

  • Toxicity and Safety Evaluation: Monitor the animals for any adverse effects, such as changes in body weight.[21][22] At the end of the study, organs can be collected for histological analysis to assess any potential tissue damage.[23]

Visualizing Key Processes in LNP-Mediated Delivery

To better understand the critical steps involved in LNP formulation and in vivo delivery, the following diagrams illustrate the key workflows and mechanisms.

LNP_Formulation_Workflow cluster_formulation LNP Formulation Lipid Stock in Ethanol Lipid Stock in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Stock in Ethanol->Microfluidic Mixing Nucleic Acid in Aqueous Buffer (low pH) Nucleic Acid in Aqueous Buffer (low pH) Nucleic Acid in Aqueous Buffer (low pH)->Microfluidic Mixing LNP Formation LNP Formation Microfluidic Mixing->LNP Formation Dialysis (Buffer Exchange to PBS) Dialysis (Buffer Exchange to PBS) LNP Formation->Dialysis (Buffer Exchange to PBS) Characterized LNPs Characterized LNPs Dialysis (Buffer Exchange to PBS)->Characterized LNPs

A streamlined workflow for the formulation of lipid nanoparticles.[5][12][13]

In_Vivo_Efficacy_Workflow LNP Formulation LNP Formulation Animal Dosing (IV or IM) Animal Dosing (IV or IM) LNP Formulation->Animal Dosing (IV or IM) Sample Collection (Blood/Tissues) Sample Collection (Blood/Tissues) Animal Dosing (IV or IM)->Sample Collection (Blood/Tissues) Biodistribution Analysis Biodistribution Analysis Animal Dosing (IV or IM)->Biodistribution Analysis Toxicity Assessment Toxicity Assessment Animal Dosing (IV or IM)->Toxicity Assessment Efficacy Analysis Efficacy Analysis Sample Collection (Blood/Tissues)->Efficacy Analysis

A typical workflow for in vivo efficacy studies of LNP formulations.[12][19][20]

LNP_Delivery_Mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP in Circulation LNP in Circulation Endocytosis Endocytosis LNP in Circulation->Endocytosis Endosome (Acidic pH) Endosome (Acidic pH) Endocytosis->Endosome (Acidic pH) Endosomal Escape Endosomal Escape Endosome (Acidic pH)->Endosomal Escape Payload Release in Cytoplasm Payload Release in Cytoplasm Endosomal Escape->Payload Release in Cytoplasm Therapeutic Effect Therapeutic Effect Payload Release in Cytoplasm->Therapeutic Effect

The mechanism of LNP-mediated intracellular delivery of nucleic acids.[6]

Conclusion and Future Perspectives

The in vivo efficacy of LNP formulations is a multifactorial challenge that requires a deep understanding of the interplay between the nanoparticle's composition and the biological systems it encounters. As this guide has illustrated, rational design and rigorous in vivo testing are paramount for developing potent and safe nucleic acid therapies. Future advancements in LNP technology will likely involve the development of novel ionizable lipids with improved efficacy and safety profiles, the incorporation of targeting ligands for tissue-specific delivery, and the use of artificial intelligence and machine learning to predict the in vivo performance of new formulations.[24][25] By continuing to build upon the foundational knowledge of LNP structure-function relationships, the field is poised to unlock the full therapeutic potential of genetic medicine.

References

  • Optimization of Lipid Nanoparticle Formulations for mRNA Delivery in Vivo with Fractional Factorial and Definitive Screening Designs. Nano Letters - ACS Publications. Available at: [Link]

  • Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. MDPI. Available at: [Link]

  • Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo. PMC. Available at: [Link]

  • Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In, Vitro and In Vivo. PubMed. Available at: [Link]

  • Focus Areas / Lipid Nanoparticles (LNPs) in Gene Therapy. 2BScientific. Available at: [Link]

  • Lipid Nanoparticle Formulations for Enhanced Co-delivery of siRNA and mRNA. ResearchGate. Available at: [Link]

  • Lipid nanoparticles are highly effective in gene therapy. Drug Target Review. Available at: [Link]

  • High-Throughput Strategies for Streamlining Lipid Nanoparticle Development Pipeline. ACS Publications. Available at: [Link]

  • Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies. Frontiers. Available at: [Link]

  • Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size. PMC - NIH. Available at: [Link]

  • Exploring Lipid Nanoparticle Formulation Strategies: How to Make the Best LNPs. Helix Biotech, Inc. Available at: [Link]

  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. JoVE. Available at: [Link]

  • Biodistribution of the lipid nanoparticles (LNPs) and lipid nanostars... ResearchGate. Available at: [Link]

  • Innovative, Next-Generation Lipid Nanoparticles (LNPs) for Enhancing Gene Therapy Efficiency. MarinBio. Available at: [Link]

  • Influence of particle Size on the in vivo potency of lipid nanoparticle formulations of siRNA. bioRxiv. Available at: [Link]

  • RNA-LNP vaccines: The Role of Lipid Nanoparticle Compositions. Inside Therapeutics. Available at: [Link]

  • Application of solid lipid nanoparticles as a long-term drug delivery platform for intramuscular and subcutaneous administration: In vitro and in vivo evaluation. Scilit. Available at: [Link]

  • Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging. PubMed Central. Available at: [Link]

  • mRNA lipid nanoparticle formulation, characterization and evaluation. PMC - NIH. Available at: [Link]

  • Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines. NIH. Available at: [Link]

  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Mendeleev Communications. Available at: [Link]

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  • Overview of LNP-based Delivery Strategies for Modern Drug Delivery. Creative Biolabs. Available at: [Link]

  • In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment. Dove Medical Press. Available at: [Link]

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  • siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases. PMC. Available at: [Link]

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Comparative

The Vanguard of mRNA Delivery: A Comparative Analysis of ALC-0315 and the Dawn of Next-Generation Ionizable Lipids

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The unprecedented success of mRNA vaccines has thrust lipid nanoparticles (LNPs) and their core component, ionizable lipids, into the scie...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unprecedented success of mRNA vaccines has thrust lipid nanoparticles (LNPs) and their core component, ionizable lipids, into the scientific spotlight. These specialized molecules are the linchpin of effective mRNA delivery, responsible for encapsulating the delicate mRNA cargo, facilitating its entry into cells, and ensuring its release into the cytoplasm to be translated into therapeutic proteins. ALC-0315, a key ionizable lipid in the Pfizer-BioNTech COVID-19 vaccine, has set a high benchmark for performance.[1][2][3] However, the quest for even safer and more potent delivery systems has spurred the development of a diverse array of next-generation ionizable lipids.

This guide provides an in-depth, objective comparison of ALC-0315's performance against these emerging alternatives. We will delve into the structural nuances, delivery efficiencies, and safety profiles that differentiate these critical components, supported by experimental data and detailed protocols to inform your research and development endeavors.

The Critical Role of Ionizable Lipids in LNP-mRNA Formulations

Ionizable lipids are amphiphilic molecules with a unique characteristic: their charge is pH-dependent.[4][5] At an acidic pH, typically during LNP formulation, their amine headgroups become protonated, acquiring a positive charge that facilitates the electrostatic complexation of the negatively charged mRNA backbone.[6][] Upon administration and circulation in the bloodstream at physiological pH (around 7.4), these lipids are predominantly neutral, which minimizes non-specific interactions with cells and reduces potential toxicity.[4][5]

Once the LNP is taken up by a cell into an endosome, the internal environment becomes more acidic. This drop in pH triggers the re-protonation of the ionizable lipid, leading to a net positive charge within the LNP. This is hypothesized to disrupt the endosomal membrane, allowing the mRNA to escape into the cytoplasm where it can be translated by the cellular machinery.[4][8] The efficiency of this "endosomal escape" is a critical determinant of the overall potency of an mRNA therapeutic.[8]

ALC-0315: The Established Benchmark

ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a synthetic ionizable amino lipid that has demonstrated robust performance in clinical applications.[2][3][9] Its structure features two ester linkages, which are susceptible to hydrolysis, contributing to its biodegradability and clearance from the body.[10]

The efficacy of ALC-0315 has been extensively validated, with studies showing its ability to form stable LNPs that efficiently encapsulate mRNA and elicit strong immune responses.[1][11][12] In comparative studies, ALC-0315 has been shown to induce higher antibody levels and more potent cellular immune responses compared to the earlier generation ionizable lipid, MC3.[1][12]

However, the field is rapidly evolving, with a continuous drive to improve upon the performance and safety of existing lipid technologies.

The Next Wave: Innovations in Ionizable Lipid Design

The development of next-generation ionizable lipids is focused on several key areas of improvement:

  • Enhanced Potency: The primary goal is to increase the efficiency of mRNA delivery, allowing for lower therapeutic doses. This can be achieved by optimizing the lipid structure to improve endosomal escape.

  • Improved Safety and Tolerability: Researchers are designing lipids with faster degradation kinetics to reduce the potential for lipid accumulation and associated toxicity, especially with repeated dosing.[]

  • Targeted Delivery: Efforts are underway to engineer lipids that can direct mRNA payloads to specific tissues or cell types, expanding the therapeutic applications of mRNA beyond vaccines.[13][14]

  • Novel Chemical Scaffolds: Exploration of diverse chemical structures, including multi-tail lipids and lipids with biodegradable linkers, is yielding candidates with unique and advantageous properties.[8][15][16]

Head-to-Head Comparison: ALC-0315 vs. Next-Generation Lipids

The following table summarizes the key performance characteristics of ALC-0315 in comparison to several prominent next-generation ionizable lipids.

Ionizable Lipid Key Structural Features In Vivo Potency (mRNA Expression) Safety/Tolerability Key Advantages References
ALC-0315 Two ester linkages for biodegradabilityHighGenerally well-tolerated, established clinical safety profileClinically validated, robust performance[1][2][3][11][12]
SM-102 Structurally similar to ALC-0315Higher than ALC-0315 in some preclinical studiesGenerally well-toleratedHigher in vivo expression in some models, better LNP stability at 4°C[17][18][19]
Biodegradable Lipids (e.g., with disulfide or ester linkers) Linkers designed for rapid cleavage in the intracellular environmentCan be superior to benchmark lipidsPotentially improved due to faster clearance and reduced accumulationEnhanced safety profile, tunable degradation rates[][8][15]
Multi-tail Ionizable Lipids More than two hydrophobic tailsCan exhibit superior delivery efficiency compared to two-tailed lipidsGenerally well-tolerated in preclinical studiesPotential for prolonged mRNA expression and altered biodistribution[][16]
Antioxidant Ionizable Lipids (e.g., C-a16) Designed to reduce intracellular reactive oxygen species (ROS)Can prolong protein expression and increase gene editing efficiencyReduced immunogenicity and inflammatory responsesMitigates LNP-induced immunogenicity[20]

Experimental Workflows: A Guide to Comparative Analysis

To facilitate a robust and reproducible comparison of different ionizable lipids, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.

Experimental Workflow: LNP Formulation and Characterization

This workflow outlines the process of formulating LNPs with different ionizable lipids and characterizing their physicochemical properties.

LNP_Formulation_Workflow cluster_formulation LNP Formulation cluster_purification Purification & Concentration cluster_characterization Physicochemical Characterization A Prepare Lipid Stock Solution (Ionizable lipid, DSPC, Cholesterol, PEG-lipid in Ethanol) C Microfluidic Mixing (Combine lipid and mRNA solutions) A->C B Prepare mRNA Aqueous Solution (mRNA in acidic buffer, e.g., citrate buffer pH 4.0) B->C D Dialysis or Tangential Flow Filtration (TFF) (Buffer exchange to PBS pH 7.4) C->D E Dynamic Light Scattering (DLS) (Measure particle size, polydispersity index) D->E F Zeta Potential Measurement (Determine surface charge) D->F G Ribogreen Assay (Quantify mRNA encapsulation efficiency) D->G

Caption: Workflow for LNP formulation and characterization.

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid (e.g., ALC-0315 or a next-generation lipid), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a PEGylated lipid in ethanol at the desired molar ratio. A common ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[21]

  • Preparation of mRNA Aqueous Solution:

    • Dilute the mRNA in an acidic buffer, such as 50 mM citrate buffer at pH 4.0.

  • Microfluidic Mixing:

    • Load the lipid solution and the mRNA solution into separate syringes.

    • Connect the syringes to a microfluidic mixing device.

    • Set the flow rates to achieve the desired ratio of aqueous to ethanolic phase (typically 3:1).

    • Collect the resulting LNP dispersion.[22]

  • Purification:

    • Dialyze the LNP dispersion against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and unencapsulated mRNA.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess the surface charge of the LNPs.

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay such as the RiboGreen assay.

Experimental Workflow: In Vivo Evaluation of LNP Potency

This workflow describes a typical in vivo study to assess the potency of different LNP-mRNA formulations.

InVivo_Evaluation_Workflow cluster_animal_prep Animal Preparation cluster_administration LNP Administration cluster_monitoring Monitoring & Analysis A Acclimate Mice (e.g., BALB/c or C57BL/6) B Administer LNP-mRNA Formulations (e.g., intramuscular or intravenous injection) A->B C Bioluminescence Imaging (For luciferase reporter mRNA) B->C D ELISA (Quantify protein expression in serum) B->D E Tissue Collection & Analysis (Assess biodistribution and histology) B->E

Caption: Workflow for in vivo evaluation of LNP-mRNA potency.

  • Animal Model:

    • Use a suitable mouse strain, such as BALB/c or C57BL/6, aged 6-8 weeks.

  • LNP-mRNA Formulation:

    • Prepare LNPs encapsulating a reporter mRNA, such as firefly luciferase, using the protocol described above.

  • Administration:

    • Administer a defined dose of the LNP-mRNA formulation to the mice via the desired route (e.g., intramuscular injection into the gastrocnemius muscle).

  • Bioluminescence Imaging:

    • At various time points post-injection (e.g., 6, 24, and 48 hours), administer a luciferin substrate to the mice.

    • Image the mice using an in vivo imaging system (IVIS) to quantify the bioluminescence signal, which corresponds to luciferase protein expression.

  • Data Analysis:

    • Quantify the bioluminescent signal in the region of interest (e.g., the injection site or the liver) to compare the potency of different LNP formulations.

The Path Forward: A New Era of mRNA Therapeutics

The rapid advancements in ionizable lipid design are paving the way for a new generation of mRNA therapeutics with enhanced efficacy and safety.[6] While ALC-0315 remains a cornerstone of the field, the development of biodegradable, multi-tail, and other novel lipid structures offers exciting possibilities for expanding the therapeutic applications of mRNA technology.

The choice of ionizable lipid is a critical decision in the development of any LNP-mRNA product. A thorough understanding of the structure-activity relationships and a rigorous comparative evaluation of different lipid candidates are essential for selecting the optimal delivery system for a given application. The experimental frameworks provided in this guide offer a starting point for such evaluations, enabling researchers to make data-driven decisions in the pursuit of next-generation mRNA medicines.

References

  • Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo - PMC - NIH. (n.d.).
  • Modular Design of Biodegradable Ionizable Lipids for Improved mRNA Delivery and Precise Cancer Metastasis Delineation In Vivo | Journal of the American Chemical Society. (2023, October 19).
  • Advances in Ionizable Lipid Design: Accelerating mRNA Therapeutic Development Through Rapid Optimization Platforms | American Pharmaceutical Review. (2025, June 1).
  • Ionizable Lipids for RNA Delivery - BOC Sciences. (n.d.).
  • Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design - ResearchGate. (2025, July 11).
  • ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery. (2025, February 24).
  • Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. (2024, October 8).
  • Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design | ACS Biomaterials Science & Engineering - ACS Publications. (2025, July 11).
  • (PDF) Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo - ResearchGate. (2025, March 1).
  • Biodegradable Polymer-Lipid Nanoparticles for Effective In Vivo mRNA Delivery. (2024, April 22).
  • Structure analysis of ionizable lipids informed by AI models a... - ResearchGate. (n.d.).
  • Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PubMed Central. (n.d.).
  • ALC-0315: Application and Synthesis - ChemicalBook. (2024, March 18).
  • ALC-0315 - Wikipedia. (n.d.).
  • Accelerating screening of new lipids for EGFP-mRNA delivery in macrophage. (n.d.).
  • Recent Advances in Site-Specific Lipid Nanoparticles for mRNA Delivery | ACS Nanoscience Au. (n.d.).
  • Advances in the rational design of ionizable lipids for mRNA therapeutics - ResearchGate. (2025, December 1).
  • Iterative Design of Ionizable Lipids for Intramuscular mRNA Delivery - Pharma Excipients. (2023, January 24).
  • INTENT (TM) LNP Platform - Providence Therapeutics. (n.d.).
  • Biodistribution and expression of ALC-0315 and SM-102 LNPs following... - ResearchGate. (n.d.).
  • The Role of Four Lipid Components Of LNPs - Biopharma PEG. (2023, July 25).
  • Rational Design of Unsaturated, Thioether Ionizable Lipids for Enhanced In vivo mRNA Delivery | bioRxiv. (2024, December 30).
  • Ionizable Lipids To Optimize RNA-LNP Delivery - Cell and Gene. (2025, April 3).
  • PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - RSC Publishing. (2025, March 19).
  • Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety. (2024, December 25).
  • Comparison of ionizable lipids for lipid nanoparticle mediated DNA delivery - PubMed. (2024, December 1).
  • Researchers Develop New LNP to Enhance The Efficacy of mRNA Therapy. (n.d.).
  • Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - NIH. (2025, June 11).
  • Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC - PubMed Central. (n.d.).
  • ALC-0315, 2036272-55-4 - BroadPharm. (n.d.).
  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed. (2025, February 3).
  • A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery - PubMed. (2025, July 5).
  • A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC. (n.d.).
  • Ionizable Lipid Composition Influences Lipid Nanoparticle Efficacy in Multiple Cell Types In Vitro - Cayman Chemical. (n.d.).
  • Lipid Nanoparticles Consisting of Sterol-Conjugated Ionizable Lipids Enable Prolonged and Safe mRNA Delivery | ACS Applied Materials & Interfaces. (2025, June 18).
  • Chemical Design Strategy of Ionizable Lipids for In Vivo mRNA Delivery - PubMed. (2024, August 19).
  • In vivo assessment of Lipid 10 and literature‐referenced ionizable... - ResearchGate. (n.d.).
  • Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability - MDPI. (2026, January 2).
  • Engineering ionizable lipids for rapid biodegradation balances mRNA vaccine efficacy and tolerability | bioRxiv. (2024, August 3).
  • Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement - Pharma Excipients. (2021, August 10).
  • Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - NIH. (n.d.).
  • ALC-0315 | Lipid Nanoparticle Component - MedchemExpress.com. (n.d.).
  • Comparative Analysis of Lipid Nanoparticles in Pfizer-BioNTech and Moderna COVID-19 Vaccines: Insights from Molecular Dynamics Simulations | bioRxiv. (2024, October 4).

Sources

Validation

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for ALC-0315 Quantification in mRNA-based Therapeutics

Introduction: The Critical Role of ALC-0315 Quantification in Vaccine and Gene Therapy Development ALC-0315, or ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a pivotal cationic lipid in the for...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ALC-0315 Quantification in Vaccine and Gene Therapy Development

ALC-0315, or ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a pivotal cationic lipid in the formulation of lipid nanoparticles (LNPs) for mRNA-based vaccines and therapeutics, most notably the Pfizer-BioNTech COVID-19 vaccine. Its primary function is to encapsulate and protect the delicate mRNA molecule and facilitate its entry into target cells. The precise amount of ALC-0315 in a formulation is a critical quality attribute (CQA) that directly influences the efficacy, stability, and safety of the final drug product. Therefore, robust and reliable analytical methods for its quantification are paramount.

This guide provides an in-depth comparison of common analytical methods for ALC-0315 quantification and outlines a comprehensive cross-validation strategy. As senior application scientists, we understand that true confidence in analytical data comes not from a single method, but from a holistic and validated approach. This document is designed for researchers, analytical development scientists, and quality control professionals in the biopharmaceutical industry.

Core Analytical Methodologies for ALC-0315 Quantification

The choice of an analytical method for ALC-0315 is often dictated by the specific requirements of the analysis, such as the stage of drug development, the complexity of the sample matrix, and the desired level of sensitivity and specificity. Here, we compare two of the most widely used techniques: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Liquid Chromatography with Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Principle of Operation: HPLC-CAD is a powerful technique for the analysis of non-volatile and semi-volatile compounds that lack a UV chromophore, such as lipids. After chromatographic separation on a reverse-phase column, the eluent is nebulized, and the resulting aerosol particles are charged by a corona discharge. The charged particles are then detected by an electrometer, and the signal is proportional to the mass of the analyte.

Experimental Protocol: HPLC-CAD for ALC-0315

  • Sample Preparation:

    • Accurately weigh and dissolve the LNP formulation in a suitable organic solvent, such as a mixture of methanol and chloroform, to disrupt the nanoparticles and solubilize the lipids.

    • Perform a serial dilution to bring the concentration of ALC-0315 within the calibrated range of the instrument.

    • Filter the sample through a 0.22 µm PTFE filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) is typically used for lipid separations.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (1:1 v/v)

    • Gradient Elution: A typical gradient would start at 60% B, ramp up to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • CAD Detector Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporation Tube Temperature: 45 °C

    • Gas Pressure: 35 psi

Advantages and Limitations:

  • Advantages:

    • Near-universal response for non-volatile analytes, making it suitable for lipid quantification without the need for chromophores.

    • Good sensitivity and a wide dynamic range.

    • Relatively simple to operate compared to LC-MS.

  • Limitations:

    • The response can be non-linear, often requiring a quadratic or power function for the calibration curve.

    • Susceptible to mobile phase composition, which can affect the nebulization and charging process.

    • Lacks the specificity of mass spectrometry, which can be a drawback if co-eluting impurities are present.

Liquid Chromatography with Mass Spectrometry (LC-MS/MS)

Principle of Operation: LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. For ALC-0315, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often employed. The parent ion of ALC-0315 is selected in the first quadrupole, fragmented in the second, and a specific fragment ion is monitored in the third. This highly specific detection method minimizes interference from other components in the sample matrix.

Experimental Protocol: LC-MS/MS for ALC-0315

  • Sample Preparation:

    • Similar to HPLC-CAD, the LNP formulation is disrupted and diluted in an appropriate organic solvent.

    • An internal standard (e.g., a deuterated analog of ALC-0315) should be added to each sample and standard to correct for matrix effects and variations in instrument response.

  • Chromatographic Conditions:

    • The chromatographic conditions are often similar to those used for HPLC-CAD to ensure good separation of the lipids.

  • Mass Spectrometer Settings (MRM Mode):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transition: The specific precursor and product ions for ALC-0315 need to be determined by direct infusion. For example, a potential transition could be m/z [M+H]+ → fragment ion.

    • Collision Energy and other MS parameters: These need to be optimized for the specific instrument to achieve maximum signal intensity.

Advantages and Limitations:

  • Advantages:

    • Exceptional sensitivity and specificity, allowing for very low limits of detection and quantification.

    • The use of an internal standard can significantly improve accuracy and precision.

    • Provides structural information, which can be useful for impurity identification.

  • Limitations:

    • More complex and expensive instrumentation compared to HPLC-CAD.

    • Susceptible to matrix effects (ion suppression or enhancement), which necessitates careful method development and the use of an internal standard.

    • Requires more specialized expertise for operation and data analysis.

Performance Comparison of Analytical Methods

ParameterHPLC-CADLC-MS/MS
Linearity (R²) > 0.99 (often with a non-linear fit)> 0.995 (linear fit)
Limit of Quantification (LOQ) ~ 1-5 µg/mL~ 0.1-1 ng/mL
Accuracy (% Recovery) 95-105%98-102%
Precision (%RSD) < 5%< 3%
Specificity ModerateHigh
Cost ModerateHigh
Complexity ModerateHigh

Cross-Validation Strategy: Ensuring Method Concordance

Cross-validation is the formal process of comparing two or more analytical methods to ensure they provide equivalent results within acceptable limits. This is a critical step when transferring methods between labs, introducing a new method, or for lot release testing where different methods may be used.

Objective: To demonstrate that the HPLC-CAD and LC-MS/MS methods for ALC-0315 quantification are interchangeable and provide comparable results.

Cross-Validation Protocol
  • Define Acceptance Criteria: Based on internal quality standards and regulatory guidelines (e.g., ICH Q2(R1)), establish clear acceptance criteria for the comparison. A common criterion is that the mean results from the two methods should not differ by more than a specified percentage (e.g., ±5%).

  • Sample Selection: Select a minimum of three independent batches of the LNP formulation, preferably with varying concentrations of ALC-0315, to assess the methods across a relevant range.

  • Analysis:

    • Analyze each batch in replicate (e.g., n=6) using both the HPLC-CAD and LC-MS/MS methods on the same day by the same analyst to minimize variability.

    • Ensure that both instruments are properly calibrated and have passed system suitability tests.

  • Statistical Evaluation:

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results from each method for each batch.

    • Compare the mean values obtained from the two methods using a statistical test, such as a t-test, to determine if there is a statistically significant difference.

    • Calculate the percentage difference between the mean values of the two methods for each batch.

Visualization of the Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_eval Data Evaluation Batch1 LNP Batch 1 HPLCCAD HPLC-CAD Analysis (n=6) Batch1->HPLCCAD LCMS LC-MS/MS Analysis (n=6) Batch1->LCMS Batch2 LNP Batch 2 Batch2->HPLCCAD Batch2->LCMS Batch3 LNP Batch 3 Batch3->HPLCCAD Batch3->LCMS Stats Statistical Analysis (t-test, % Difference) HPLCCAD->Stats LCMS->Stats Acceptance Compare to Acceptance Criteria Stats->Acceptance Conclusion Conclusion: Methods are Concordant Acceptance->Conclusion

Caption: A flowchart illustrating the cross-validation process for ALC-0315 quantification methods.

Interpreting Cross-Validation Data

BatchMean ALC-0315 (mg/mL) by HPLC-CAD (n=6)Mean ALC-0315 (mg/mL) by LC-MS/MS (n=6)% Difference
1 1.021.01-0.98%
2 0.980.99+1.02%
3 1.051.03-1.90%

In this example, the percentage difference between the two methods for all three batches is less than ±2%, which would likely meet a pre-defined acceptance criterion of ±5%. This provides strong evidence that the two methods are concordant and can be used interchangeably for the quantification of ALC-0315 in the tested LNP formulation.

If the results fall outside the acceptance criteria, a thorough investigation is required. Potential causes for discrepancies could include:

  • Co-eluting impurities: An impurity may be co-eluting with ALC-0315 in the HPLC-CAD method, leading to a higher result compared to the more specific LC-MS/MS method.

  • Matrix effects in LC-MS/MS: Inadequate correction for ion suppression or enhancement could lead to inaccurate results.

  • Differences in standard preparation: Errors in the preparation of calibration standards for one of the methods.

Conclusion: A Foundation of Trust in Analytical Data

The accurate quantification of ALC-0315 is non-negotiable in the development and manufacturing of mRNA-based therapeutics. Both HPLC-CAD and LC-MS/MS are powerful and reliable methods for this purpose, each with its own set of advantages and limitations. The choice of method will depend on the specific analytical needs.

However, the ultimate confidence in the reported values for this critical quality attribute is achieved through a rigorous cross-validation program. By demonstrating the concordance of orthogonal analytical techniques, we build a foundation of trust in our data, ensuring the quality, safety, and efficacy of these life-saving medicines.

References

  • Title: mRNA vaccines: a new era in vaccinology Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Pfizer-BioNTech COVID-19 Vaccine Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analysis of lipid nanoparticles for mRNA drug delivery by LC-MS Source: Agilent Technologies URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

Comparative

A Comparative Guide to LNP Formulations: DOPE vs. DSPC as Helper Lipids for Nucleic Acid Delivery

Lipid Nanoparticles (LNPs) have emerged as the leading non-viral vector for the clinical delivery of nucleic acid therapeutics, most notably demonstrated by the rapid development and deployment of mRNA-based COVID-19 vac...

Author: BenchChem Technical Support Team. Date: January 2026

Lipid Nanoparticles (LNPs) have emerged as the leading non-viral vector for the clinical delivery of nucleic acid therapeutics, most notably demonstrated by the rapid development and deployment of mRNA-based COVID-19 vaccines. The efficacy of these delivery systems hinges on the careful selection of their lipid components, which typically include an ionizable cationic lipid, cholesterol, a PEG-lipid, and a neutral "helper" lipid. While the ionizable lipid is crucial for encapsulating the nucleic acid payload and facilitating its release, the helper lipid plays a pivotal, albeit sometimes underappreciated, role in defining the nanoparticle's structural integrity, stability, and biological activity.

This guide provides an in-depth comparison of two of the most commonly used helper lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). We will explore their fundamental physicochemical differences, the mechanistic consequences of these differences on the LNP's interaction with host cells, and provide experimental data to guide researchers in selecting the optimal helper lipid for their specific application, whether it be for mRNA, siRNA, or other nucleic acid-based therapies.

Section 1: The Fundamental Divide: Physicochemical Properties of DOPE vs. DSPC

The choice between DOPE and DSPC is not arbitrary; it is a decision based on their distinct molecular structures, which dictate their behavior within a lipid bilayer and, consequently, the overall characteristics of the LNP.

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): DOPE possesses two unsaturated oleoyl chains, each containing a cis double bond. This "kinked" structure, combined with a small ethanolamine headgroup, gives the molecule a conical shape. This geometry means DOPE does not favor packing into flat lipid bilayers (lamellar phase). Instead, it preferentially forms an inverted hexagonal (HII) phase, a property critical for its biological function.

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): In contrast, DSPC features two long, saturated stearoyl chains and a larger phosphocholine headgroup. This molecular structure results in a cylindrical shape, which is ideal for packing into stable, flat lipid bilayers. Its high phase transition temperature (Tm) of ~55°C contributes to the formation of rigid, less fluid membranes at physiological temperatures.

These structural differences are the primary determinants of their functional roles within an LNP.

PropertyDOPE DSPC Impact on LNP Formulation
Headgroup Phosphoethanolamine (Small)Phosphocholine (Large)Influences molecular shape and interaction with other lipids.
Acyl Chains 18:1 cis (Unsaturated)18:0 (Saturated)Affects membrane fluidity, rigidity, and phase transition temperature.
Molecular Shape ConicalCylindricalDetermines the preferred lipid phase (inverted hexagonal vs. lamellar bilayer).
Phase Preference Inverted Hexagonal (HII)Lamellar (Bilayer)Critical for fusogenicity (DOPE) versus structural stability (DSPC).
Phase Transition (Tm) -16°C55°CDSPC creates a rigid, stable LNP at body temperature (37°C).

Section 2: Mechanistic Implications for LNP Performance

The distinct physicochemical properties of DOPE and DSPC directly translate into different mechanisms of action at the cellular level, particularly concerning the critical step of endosomal escape.

Fusogenicity and Endosomal Escape: The Role of DOPE

For a nucleic acid payload to be effective, it must escape from the endosome into the cytoplasm. This is where DOPE's unique properties become paramount. Upon endosomal acidification, the ionizable lipid within the LNP becomes protonated, leading to electrostatic interactions with the anionic lipids of the endosomal membrane. This interaction destabilizes the membrane. The presence of the conically shaped DOPE molecules promotes the formation of non-bilayer, inverted hexagonal phase structures, which are intermediates in the process of membrane fusion. This structural rearrangement facilitates the disruption of the endosomal membrane, allowing the LNP's contents to be released into the cytosol.

G cluster_0 Endosomal Lumen (Acidic pH) cluster_1 Cytosol lnp LNP (Protonated) dope DOPE endosomal_membrane Endosomal Membrane lnp->endosomal_membrane Interaction & Destabilization payload mRNA/ siRNA cytosol_payload Released mRNA/siRNA endosomal_membrane->cytosol_payload DOPE-mediated Membrane Fusion & Payload Release

Caption: DOPE-mediated endosomal escape mechanism.

LNP Stability and Payload Protection: The Strength of DSPC

While DOPE excels at facilitating endosomal escape, DSPC's primary contribution is structural stability. Its saturated acyl chains and cylindrical shape allow it to pack tightly with cholesterol and other lipids, forming a rigid and highly ordered lipid bilayer. This rigidity serves two main purposes:

  • Enhanced Payload Protection: The dense lipid shell minimizes the premature leakage of the encapsulated nucleic acid, protecting it from enzymatic degradation by nucleases in the bloodstream.

  • Improved Shelf-Life: The inherent stability of DSPC-containing LNPs contributes to a longer shelf-life, a critical factor for pharmaceutical products. The approved mRNA COVID-19 vaccines from both Pfizer/BioNTech and Moderna utilize DSPC for this very reason.

Section 3: Experimental Performance Data: A Head-to-Head Comparison

The theoretical advantages of each helper lipid are borne out in experimental data. The choice of helper lipid creates a trade-off between stability and fusogenicity, which directly impacts transfection efficiency.

Encapsulation Efficiency & Physicochemical Characteristics

Both lipids generally support high encapsulation efficiencies when formulated correctly. However, the rigidity imparted by DSPC can sometimes lead to slightly more uniform and stable particle sizes.

ParameterLNP Formulation with DOPELNP Formulation with DSPCSignificance
Encapsulation Efficiency Typically >90%Typically >90%Both are highly effective at encapsulating nucleic acids.
Particle Size (Z-average) 80 - 120 nm70 - 100 nmDSPC often yields slightly smaller and more monodisperse particles.
Polydispersity Index (PDI) < 0.2< 0.15Lower PDI with DSPC indicates a more homogenous population of nanoparticles.
In Vitro Stability (4°C) ModerateHighDSPC-LNPs show less change in size over time, indicating higher stability.

Note: These values are representative and can vary based on the specific ionizable lipid, lipid ratios, and formulation process used.

In Vitro and In Vivo Efficacy

The difference in fusogenicity often translates to a direct performance difference in biological systems. Studies have shown that for certain applications, particularly with siRNA, the enhanced endosomal escape provided by DOPE can lead to superior gene silencing compared to DSPC-based formulations. For mRNA delivery, while DSPC formulations are clinically validated and highly effective, DOPE-containing LNPs can exhibit higher protein expression on a per-particle basis in preclinical models, though this can be offset by potential stability issues.

A 2018 study in Nature Nanotechnology demonstrated that LNPs formulated with helper lipids that support non-bilayer structures (like DOPE) significantly enhanced siRNA delivery and gene silencing compared to those with bilayer-forming lipids like DSPC. This underscores the critical role of the helper lipid's fusogenic properties in mediating effective cytosolic delivery.

Section 4: Practical Considerations and Experimental Protocols

Choosing the Right Helper Lipid for Your Application
  • Choose DSPC when:

    • High stability and long shelf-life are critical. This is the standard for most clinical and commercial applications, including vaccines.

    • Systemic administration is required, as the rigid structure protects the payload in circulation.

    • A well-established, clinically validated lipid is preferred.

  • Choose DOPE when:

    • Maximizing endosomal escape is the primary goal. This is often the case for siRNA therapeutics where even a small increase in cytosolic delivery can significantly enhance efficacy.

    • The application is for in vitro screening or preclinical research where shelf-life is less of a concern.

    • The ionizable lipid being used requires a highly fusogenic partner to achieve efficient payload release.

Detailed Protocol: LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic system like the NanoAssemblr® platform. This technique provides rapid, controlled mixing to produce uniform nanoparticles.

Materials:

  • Ionizable Lipid (e.g., DLin-MC3-DMA)

  • Helper Lipid (DOPE or DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2k)

  • Ethanol (200 proof, molecular biology grade)

  • Nucleic Acid (mRNA or siRNA) in an appropriate buffer (e.g., 10 mM Citrate Buffer, pH 4.0)

  • Dialysis system (e.g., Slide-A-Lyzer cassettes, 10K MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve the ionizable lipid, helper lipid (DOPE or DSPC), cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanol phase is typically between 10-25 mM.

  • Prepare Aqueous Phase:

    • Dilute the nucleic acid payload in the citrate buffer to the desired concentration (e.g., 0.1 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate mixing. The rapid mixing of the two streams causes the lipids to precipitate and self-assemble around the nucleic acid, forming LNPs.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP suspension.

    • To remove ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNPs using a centrifugal filter unit (e.g., Amicon Ultra, 100K MWCO).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the final product at 4°C.

G cluster_0 Inputs lipids Lipids in Ethanol (Ionizable, Helper, Chol, PEG) mixer Microfluidic Mixing lipids->mixer na Nucleic Acid in Aqueous Buffer (pH 4) na->mixer dialysis Dialysis vs. PBS (pH 7.4) (Ethanol Removal & Buffer Exchange) mixer->dialysis concentrate Concentration & Sterile Filtration (0.22 µm) dialysis->concentrate final_lnp Final LNP Formulation (Store at 4°C) concentrate->final_lnp

Validation

The Dual Efficacy of ALC-0315: A Comparative Guide for Vaccine Development and Therapeutic Applications

Introduction: ALC-0315 as a Cornerstone of Nucleic Acid Delivery The ionizable lipid ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), widely known as ALC-0315, has become a pivotal component in the c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: ALC-0315 as a Cornerstone of Nucleic Acid Delivery

The ionizable lipid ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), widely known as ALC-0315, has become a pivotal component in the clinical translation of nucleic acid technologies. Its prominence was cemented by its role in the Pfizer-BioNTech COVID-19 mRNA vaccine, a testament to its efficacy in eliciting a potent immune response.[1] However, the very characteristics that make ALC-0315 a star performer in vaccinology present a different set of considerations for its use in other therapeutic areas, such as siRNA-mediated gene silencing, gene editing, and protein replacement therapy.[2][3][4]

This guide provides a comparative analysis of ALC-0315's efficacy in these distinct applications. We will delve into the mechanistic underpinnings of its function, present supporting experimental data, and offer detailed protocols for its application. The objective is to equip researchers, scientists, and drug development professionals with a nuanced understanding of how to best leverage this critical lipid for their specific therapeutic goals.

Core Mechanism of Action: The pH-Responsive Gateway

The efficacy of ALC-0315 hinges on its clever chemical design. It is an ionizable aminolipid, meaning its charge state is dependent on the pH of its environment.[5] This is the key to its dual function: safely encapsulating nucleic acids and facilitating their release inside the cell.

  • During Formulation (Acidic pH ~4.0): In an acidic buffer, the tertiary amine of ALC-0315 becomes protonated, acquiring a positive charge. This allows for strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids like mRNA or siRNA, driving efficient encapsulation into the lipid nanoparticle (LNP) core.[6]

  • In Circulation (Physiological pH ~7.4): Once administered, the LNP enters the bloodstream where the pH is neutral. At this pH, ALC-0315 is deprotonated and becomes largely neutral. This is a critical design feature that reduces interactions with anionic cell membranes and blood components, minimizing toxicity and increasing circulation time.[1]

  • Inside the Endosome (Acidic pH ~5.0-6.5): After being engulfed by a target cell via endocytosis, the LNP is trafficked into an endosome. The endosome's internal environment is acidic. This drop in pH again protonates ALC-0315, inducing a positive charge. This charge is believed to disrupt the endosomal membrane through interactions with endogenous anionic lipids, allowing the nucleic acid payload to escape into the cytoplasm where it can be translated (mRNA) or engage with the silencing machinery (siRNA).[1][7]

G cluster_formulation LNP Formulation (pH 4.0) cluster_circulation Systemic Circulation (pH 7.4) cluster_endosome Endosomal Trafficking (pH 5.0-6.5) formulation ALC-0315 (Positively Charged) + Nucleic Acid (Negatively Charged) lnp_formation Self-Assembly into LNP (>95% Encapsulation) formulation->lnp_formation Electrostatic Interaction circulation LNP with Neutral ALC-0315 Surface lnp_formation->circulation Dialysis into Neutral Buffer uptake Cellular Uptake (Endocytosis) circulation->uptake Reduced Non-specific Binding endosome LNP in Acidic Endosome ALC-0315 becomes Positively Charged uptake->endosome escape Endosomal Membrane Destabilization endosome->escape release Payload Release into Cytoplasm escape->release

Caption: Experimental workflow for LNP formulation using microfluidics.
Protocol 2: Comparative In Vivo Efficacy Study (Mouse Model)

This protocol outlines a study to compare the efficacy of ALC-0315 LNPs for an mRNA vaccine versus an siRNA therapeutic.

Rationale: A direct, side-by-side comparison in the same animal model is the most rigorous way to assess the performance differences dictated by the therapeutic payload and objective.

Step-by-Step Methodology:

  • Animal Models: Use 8-10 week old C57BL/6 mice for both arms of the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • LNP-Payload Preparation: Formulate LNPs with ALC-0315 encapsulating either:

    • Vaccine Arm: mRNA encoding an antigen (e.g., Ovalbumin or SARS-CoV-2 RBD). [8] * Therapeutic Arm: siRNA targeting a liver-expressed gene (e.g., Factor VII). [9]3. Administration:

    • Vaccine Arm: Administer a prime (Day 0) and boost (Day 14) injection intramuscularly (IM) at a dose of 1-5 µg mRNA per mouse. [10] * Therapeutic Arm: Administer a single intravenous (IV) injection via the tail vein at doses ranging from 0.5 to 5 mg/kg siRNA per mouse to assess both efficacy and toxicity. [9]4. Efficacy Assessment:

    • Vaccine Arm: Collect blood samples at regular intervals (e.g., Day 14, 28, 42) to measure antigen-specific antibody titers (IgG) via ELISA. At the study endpoint, isolate splenocytes to measure T-cell responses via ELISpot or intracellular cytokine staining. [8] * Therapeutic Arm: Collect blood 72 hours post-injection to measure serum levels of the target protein (e.g., Factor VII) via ELISA to determine knockdown efficiency. Harvest liver tissue to measure target mRNA levels via qRT-PCR. [9]5. Safety Assessment (Therapeutic Arm): Collect blood 24-72 hours post-injection for the high-dose groups to measure serum levels of liver enzymes (ALT, AST) and bile acids. [11]6. Data Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the outcomes between the groups.

Conclusion and Future Perspectives

ALC-0315 is an exceptionally versatile and potent ionizable lipid. Its performance in mRNA vaccines is well-established, where its ability to drive high, transient antigen expression and stimulate the immune system is a distinct advantage. [1][9]However, when considering its use for other therapeutic applications, a different set of rules applies.

Our analysis of the available data, particularly from siRNA studies, reveals a critical trade-off: the high potency of ALC-0315 in gene silencing is linked to a narrower therapeutic window, with evidence of liver toxicity at higher doses. [9][11]This does not preclude its use in therapeutics but highlights the absolute necessity for careful dose-finding and rigorous toxicological evaluation, especially for indications that might require chronic dosing.

For the field to move forward, future research should focus on:

  • Repeat-Dose Studies: Evaluating the long-term safety profile of ALC-0315 LNPs under chronic administration schedules relevant to therapeutic, non-vaccine applications.

  • Head-to-Head Therapeutic Comparisons: Directly comparing the efficacy and safety of ALC-0315 for delivering mRNA for protein replacement versus siRNA for gene silencing.

  • Next-Generation Lipids: Engineering new ionizable lipids that retain the high potency of ALC-0315 but possess a wider therapeutic index through enhanced biodegradability or reduced off-target effects. [12] In conclusion, ALC-0315 remains a gold-standard lipid for nucleic acid delivery. For vaccine developers, its efficacy is clear. For therapeutic developers, its potency is enticing, but must be balanced with a thorough understanding and characterization of its safety profile to unlock its full potential across a broader range of human diseases.

References

  • ALC-0315 LNP-Cap 1 Cre mRNA (m1Ψ). Creative Biolabs. [Link]

  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. ResearchGate. [Link]

  • ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination. PubMed. [Link]

  • Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2. National Institutes of Health (NIH). [Link]

  • A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine. PubMed Central. [Link]

  • In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy. Bohrium. [Link]

  • Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. MDPI. [Link]

  • Engineering ionizable lipids for rapid biodegradation balances mRNA vaccine efficacy and tolerability. bioRxiv. [Link]

  • Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach. PubMed Central. [Link]

  • Advancing gene editing: the role of lipid nanoparticles in CRISPR delivery. Drug Target Review. [Link]

  • Durable cross-protective neutralizing antibody responses elicited by lipid nanoparticle-formulated SARS-CoV-2 mRNA vaccines. PubMed Central. [Link]

  • Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells. ACS Publications. [Link]

  • Lipid Nanoparticles for Delivery of CRISPR Gene Editing Components. ResearchGate. [Link]

  • Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells. PubMed Central. [Link]

  • Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. National Institutes of Health (NIH). [Link]

  • Difference in the lipid nanoparticle technology employed in three approved siRNA (Patisiran) and mRNA (COVID-19 vaccine) drugs. ResearchGate. [Link]

  • Overcoming thermostability challenges in mRNA–lipid nanoparticle systems with piperidine-based ionizable lipids. PubMed Central. [Link]

  • Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. Sartorius. [Link]

  • Shaping the future of mRNA based drug delivery. Max-Planck-Institut für Kohlenforschung. [Link]

  • Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. University of Strathclyde. [Link]

  • Apparent Cytotoxicity and Intrinsic Cytotoxicity of Lipid Nanomaterials Contained in a COVID-19 mRNA Vaccine. ResearchGate. [Link]

  • Adjuvant Activity and Toxicological Risks of Lipid Nanoparticles Contained in the COVID‑19 “mRNA Vaccines”. ResearchGate. [Link]

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Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate

As a key component in the synthesis of lipid nanoparticles (LNPs) for nucleic acid delivery, 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate is at the forefront of innovative drug development.[1] This guide provides esse...

Author: BenchChem Technical Support Team. Date: January 2026

As a key component in the synthesis of lipid nanoparticles (LNPs) for nucleic acid delivery, 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate is at the forefront of innovative drug development.[1] This guide provides essential safety and logistical information for researchers and scientists handling this compound. Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of your research.

The information presented here is synthesized from the compound's Safety Data Sheet (SDS) and established best practices in laboratory safety. The primary hazards associated with this compound include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[2]

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the first step in safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the risks associated with 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate.[2]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Signal Word: Warning[2]

This classification necessitates a stringent approach to personal protective equipment (PPE) to prevent exposure through ingestion, skin contact, eye contact, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate. The following table outlines the minimum PPE requirements.

PPE CategoryRecommended SpecificationRationale
Hand Protection Nitrile glovesProvides protection against incidental chemical splashes. For prolonged contact, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use.
Eye and Face Protection Safety goggles or a face shieldProtects against splashes that can cause serious eye irritation. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2]
Skin and Body Protection Laboratory coatA standard lab coat protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo prevent respiratory tract irritation, handling should be performed in an environment with adequate ventilation to minimize the inhalation of any aerosols or vapors.[2]

dot ```dot graph PPE_Workflow { labelloc="t"; label="Figure 1: PPE Selection Workflow"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Assess Hazards:\n- Skin Irritation\n- Eye Irritation\n- Respiratory Irritation\n- Harmful if Swallowed"]; B [label="Select Hand Protection:\nNitrile Gloves"]; C [label="Select Eye/Face Protection:\nSafety Goggles or Face Shield"]; D [label="Select Body Protection:\nLaboratory Coat"]; E [label="Select Respiratory Protection:\nWork in a Fume Hood"]; F [label="Safe Handling"];

A -> B; A -> C; A -> D; A -> E; B -> F; C -> F; D -> F; E -> F; }

Caption: Figure 2 illustrates the procedural flow for safe handling.

Disposal Plan: Responsible Waste Management

Proper disposal of 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.

  • Unused or unwanted quantities of the compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

2. Container Labeling:

  • All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate".

  • Include the date the waste was first added to the container.

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Keep waste containers securely closed except when adding waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these guidelines, you can confidently and safely work with 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate, contributing to the advancement of your research while prioritizing your well-being and that of your colleagues.

References

  • MedChemExpress. (2025, April 27). 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate Safety Data Sheet.
  • Single Use Support. (2023, June 30). Lipid nanoparticles: All you need to know about LNPs. Retrieved from [Link]

Sources

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